molecular formula C7H14N2 B1601619 1,7-Diazaspiro[4.4]nonane CAS No. 34357-58-9

1,7-Diazaspiro[4.4]nonane

Cat. No.: B1601619
CAS No.: 34357-58-9
M. Wt: 126.2 g/mol
InChI Key: ITFXDMMGMUVIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(9-4-1)3-5-8-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXDMMGMUVIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513484
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34357-58-9
Record name 1,7-Diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic shift from flat, aromatic scaffolds to three-dimensional, sp³-rich structures is a well-established paradigm for improving pharmacological and pharmacokinetic profiles. Spirocyclic systems, where two rings share a single atom, are exemplary of this design philosophy. They introduce conformational rigidity, which can lock a molecule's conformation to optimize the orientation of binding elements, potentially leading to enhanced efficacy and selectivity[1]. Azaspirocycles, in particular, have been shown to confer higher solubility, increased basicity, reduced lipophilicity, and improved metabolic stability compared to their non-spirocyclic counterparts[1].

The 1,7-diazaspiro[4.4]nonane framework, composed of two fused five-membered pyrrolidine rings, is a privileged scaffold that embodies these advantages. Its derivatives are key components in a range of biologically active agents, from central nervous system modulators to antihypertensive drugs[2][3]. This guide provides a comprehensive technical overview of the fundamental properties of the this compound core, focusing on its structure, basicity, synthesis, and reactivity, to arm researchers and drug development professionals with actionable insights.

Structural and Conformational Analysis

The this compound skeleton consists of two pyrrolidine rings joined at a common spirocyclic carbon atom. This arrangement imposes significant conformational constraints on the molecule.

Stereochemistry and Chirality

The parent, unsubstituted this compound molecule is achiral due to a C₂ axis of symmetry passing through the spiro-carbon. However, substitution on either ring can render the molecule chiral, creating a stereocenter at the spiro-carbon and potentially others depending on the substitution pattern. The synthesis of enantiomerically pure derivatives often requires stereoselective resolution, for example, by forming diastereomeric salts with chiral acids like di-p-toluoyl tartaric acid[3].

Ring Conformation

X-ray crystallography studies of related derivatives show that the five-membered pyrrolidine rings typically adopt an envelope conformation[4]. In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. This puckering minimizes torsional strain within the rings. The overall rigidity of the spirocyclic system is a key feature that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target[5].

Caption: Core structure and conformational properties of the this compound scaffold.

Basicity and Protonation Behavior

The two nitrogen atoms in the this compound structure are secondary amines, making the molecule a diamine base. The basicity, quantified by pKₐ values, is a critical parameter influencing a drug's solubility, membrane permeability, and target binding.

Understanding Diamine Basicity

The basicity of diamines is influenced by the distance and orientation between the two nitrogen atoms. In many flexible diamines, the pKₐ of the second protonation is significantly lower than the first due to electrostatic repulsion from the first protonated amine. However, in rigid systems, this interaction can be modulated.

Some diamines with spatially proximate nitrogen atoms, such as 1,8-bis(dimethylamino)naphthalene (Proton Sponge®), exhibit extraordinarily high basicity (pKₐ of conjugate acid = 12.1 in water)[6]. This is because protonation is stabilized by the formation of a strong intramolecular hydrogen bond, and the steric strain between the lone pairs in the free base is relieved upon protonation[6][7]. While this compound's geometry does not force the nitrogens into the same kind of strained proximity as a true "proton sponge," its rigid structure still dictates the interaction between the two basic centers.

Physicochemical Properties and Predicted Basicity
PropertyValue (for 1,7-Diazaspiro[4.4]nonan-2-one)Source
Molecular Formula C₇H₁₂N₂O[9]
Molecular Weight 140.18 g/mol [9]
XLogP3-AA -0.8[9]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 2[9]

Data for a representative derivative from PubChem.

Basicity Base This compound (Free Base) MonoProtonated Monoprotonated Species (Conjugate Acid 1) Base->MonoProtonated pKa₁ Proton + H⁺ MonoProtonated->Base - H⁺ DiProtonated Diprotonated Species (Conjugate Acid 2) MonoProtonated->DiProtonated pKa₂ exp1 First protonation occurs at one nitrogen, determining the primary basic strength. MonoProtonated->exp1 Proton2 + H⁺ DiProtonated->MonoProtonated - H⁺ exp2 Second protonation is less favorable due to electrostatic repulsion from the first proton. DiProtonated->exp2

Caption: Stepwise protonation of this compound.

Synthesis Strategies and Methodologies

The synthesis of the this compound core and its derivatives has been approached through various routes. A common strategy involves the construction of one ring onto a pre-existing second ring[10].

Domino Radical Bicyclization

One effective method for creating substituted 1-azaspiro[4.4]nonane skeletons is through a domino radical bicyclization. This process involves the formation and subsequent capture of alkoxyaminyl radicals[10][11].

SynthesisWorkflow start Starting Material (e.g., O-benzyl oxime ether with bromo/iodo-aryl and alkenyl groups) cyclization Domino Radical Bicyclization (Aryl/vinyl radical formation followed by intramolecular cyclizations) start->cyclization initiator Radical Initiator (AIBN at 90°C or Et₃B at RT) initiator->cyclization promoter Promoter / Quenching Agent (Bu₃SnH) promoter->cyclization product Crude Product (Mixture of diastereomers) cyclization->product purification Purification (Flash column chromatography) product->purification final Isolated Diastereomers of Azaspiro[4.4]nonane Derivative purification->final

Caption: General workflow for domino radical bicyclization synthesis.[11][12]

Representative Experimental Protocol

The following protocol is a synthesized example based on methodologies described for radical cyclizations to form azaspiro[4.4]nonane derivatives[11][12].

Objective: Synthesize a 1-azaspiro[4.4]nonane derivative via AIBN-initiated radical cyclization.

Materials:

  • Precursor (e.g., O-benzyl oxime ether with appropriate functional groups): 1.0 mmol

  • Tributyltin hydride (Bu₃SnH): 1.2 mmol

  • 2,2'-Azobisisobutyronitrile (AIBN): 0.2 mmol

  • Anhydrous solvent (e.g., cyclohexane or benzene): 50 mL

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor (1.0 mmol) and AIBN (0.2 mmol).

  • Inerting: Purge the flask with dry nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add anhydrous cyclohexane (50 mL) via syringe.

  • Reagent Addition: In a separate syringe, prepare a solution of Bu₃SnH (1.2 mmol) in anhydrous cyclohexane (10 mL).

  • Reaction Execution: Heat the flask in a pre-heated oil bath to 90 °C. Once refluxing, add the Bu₃SnH solution dropwise over 2-3 hours using a syringe pump.

    • Causality Note: Slow addition of the radical quenching agent (Bu₃SnH) is critical to maintain a low steady-state concentration, favoring the desired cyclization cascade over premature reduction of the initial radical[12].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the product diastereomers[11].

Self-Validation: The successful formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of new aliphatic proton signals and the disappearance of olefinic or acetylenic signals from the precursor are key indicators. Diastereomeric ratios can be determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude product.

Reactivity and Applications

The nitrogen atoms of the this compound core are nucleophilic and can undergo a variety of chemical transformations, making the scaffold a versatile building block.

Key Reactions
  • N-Alkylation and N-Acylation: The secondary amines are readily functionalized via reactions with alkyl halides, acyl chlorides, or anhydrides. This is the primary method for introducing diverse substituents to explore structure-activity relationships (SAR).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides another route to N-substituted derivatives.

  • Intramolecular Rearrangements: Under certain conditions, derivatives can undergo rearrangement. For example, activation of a hydroxymethyl group on the ring with methanesulfonyl chloride can lead to intramolecular cyclization rather than simple substitution, highlighting the influence of the scaffold's rigid geometry on reactivity[13][14].

Role in Medicinal Chemistry

The this compound scaffold is a key intermediate and core component in several therapeutic agents.

  • Antihypertensives: The derivative 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a crucial intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure[2].

  • CNS Agents: Derivatives have been developed as potent and selective ligands for sigma receptors (S1R and S2R), which are implicated in various neurological and psychiatric disorders. The spirocyclic structure is critical for achieving high affinity and modulating the functional outcome (agonist vs. antagonist)[3].

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and tunable basicity provide a robust platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. A thorough understanding of its core properties—from the nuances of its stereochemistry and basicity to the strategies for its synthesis and functionalization—is essential for unlocking its full potential in the development of next-generation drugs.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. Available at: [Link]

  • Krasowska, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available at: [Link]

  • Leito, I., et al. (n.d.). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Available at: [Link]

  • Google Patents. (n.d.). Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Available at:

  • Kensy, E., et al. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. Available at: [Link]

  • Fujiwara, E., et al. (1997). Theoretical Study of Strong Basicity in Aromatic Diamines. The Journal of Organic Chemistry. Available at: [Link]

  • Vis, M., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. Available at: [Link]

  • PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. Available at: [Link]

  • Li, Y. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available at: [Link]

  • Wang, Z., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. Available at: [Link]

  • Cirk, T., et al. (n.d.). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Molecules. Available at: [Link]

  • PubChem. (n.d.). Proton sponge. Available at: [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en. Available at: [Link]

  • ResearchGate. (n.d.). This compound-2,6-dione. Available at: [Link]

  • PubChem. (n.d.). 7-(6-Methyl-3-pyridinyl)-1,7-diazaspiro[4.4]nonane. Available at: [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Available at: [Link]

  • Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Available at: [Link]

  • Wang, L., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1,7-Diazaspiro[4.4]nonane: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The quest for novel chemical scaffolds that provide access to new regions of chemical space and confer advantageous physicochemical properties is a central theme in modern drug discovery. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as privileged structures capable of enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth examination of the this compound core, a versatile and increasingly important scaffold. We will dissect its nomenclature and structure, detail established and innovative synthetic methodologies, and explore its broad applications in medicinal chemistry through relevant case studies. This document serves as a comprehensive resource for researchers aiming to leverage the unique structural and functional attributes of this compelling diazaspirocycle.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In medicinal chemistry, the structural complexity and three-dimensional (3D) topology of a molecule are critical determinants of its biological activity and drug-like properties. While traditional drug discovery has often relied on planar, aromatic systems, there is a growing appreciation for scaffolds that possess greater sp³ character and spatial intricacy. Spirocycles, which feature two rings connected by a single, shared quaternary carbon atom, are exemplary in this regard.

The rigid, non-planar nature of spirocyclic scaffolds offers several distinct advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic core orients substituents in precise vectors, allowing for more specific and high-affinity interactions with the complex 3D architecture of biological targets like enzyme active sites and receptor binding pockets.[1]

  • Improved Physicochemical Properties: The introduction of a spiro center can disrupt planarity, which often leads to improved aqueous solubility, a crucial factor for bioavailability.[1] Furthermore, the rigid framework can enhance metabolic stability by shielding susceptible positions from enzymatic degradation.

  • Reduced Entropic Penalty: The conformational rigidity of the spiro scaffold minimizes the entropic penalty incurred upon binding to a biological target, which can contribute to a more favorable free energy of binding and, consequently, higher potency.

  • Access to Novel Chemical Space: Spirocyclic frameworks provide a pathway to novel molecular architectures, enabling the development of compounds with unique pharmacological profiles and the potential to circumvent existing patent landscapes.[1]

Among the diverse family of spirocycles, the this compound scaffold has garnered significant attention as a versatile building block for a wide range of biologically active agents.

The this compound Core

IUPAC Nomenclature and Structure

The systematic name This compound precisely describes the molecule's structure according to IUPAC nomenclature rules for spiro compounds:

  • spiro: Indicates a single carbon atom is common to both rings.

  • [4.4]: Denotes the number of carbon atoms in each ring, excluding the central spiro atom. The numbers are listed in ascending order.[2][3] In this case, each ring has four atoms besides the spiro center.

  • nona: The suffix for a total of nine atoms in the bicyclic system (4 + 4 + 1 spiro atom).

  • 1,7-diaza: Specifies that nitrogen atoms (aza) replace carbon atoms at the 1 and 7 positions of the spirocyclic system.

Numbering begins in the smaller ring (in this case, the rings are of equal size) on an atom adjacent to the spiro center and proceeds around that ring before passing through the spiro atom to number the second ring.[4][5][6]

Numbered structure of this compound.
Physicochemical Properties

The parent this compound is a foundational scaffold often modified with protecting groups or functional substituents during synthesis. The properties of a common synthetic intermediate, 1,7-diazaspiro[4.4]nonan-2-one, are summarized below to provide a quantitative profile.

PropertyValueSource
IUPAC Name 1,7-diazaspiro[4.4]nonan-2-onePubChem
Molecular Formula C₇H₁₂N₂O[7]
Molecular Weight 140.18 g/mol [7]
XLogP3 -0.8[7]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
SMILES C1CC2(CCNC2)NC1=O[7]
InChIKey IUZXGTNJUMQOQO-UHFFFAOYSA-N[7]

Synthesis of the this compound Scaffold

Synthetic Strategy Overview

The construction of the this compound core can be achieved through various synthetic routes, typically involving intramolecular cyclization as the key step. Modern organic synthesis emphasizes efficiency and atom economy, leading to the development of elegant one-pot and domino/tandem reaction methodologies.

A prominent and powerful strategy for assembling related azaspiro[4.4]nonane systems is the domino radical bicyclization . This approach involves the carefully orchestrated formation of two rings in a single synthetic operation. Typically, a precursor containing an O-benzyl oxime ether and an appropriately positioned unsaturation (alkene or alkyne) is subjected to radical-generating conditions.[8] This triggers a cascade of cyclization events to furnish the spirocyclic core in moderate to good yields.[8] The choice of radical initiator, such as AIBN at reflux or triethylborane (Et₃B) at room temperature, can influence reaction efficiency and diastereoselectivity.[8]

Exemplary Protocol: Domino Radical Bicyclization for an Azaspiro[4.4]nonane Core

This protocol is a representative example based on established methodologies for synthesizing the closely related 1-azaspiro[4.4]nonane skeleton, which illustrates the core principles applicable to diaza-analogs.[8][9]

Objective: To synthesize a 1-azaspiro[4.4]nonane derivative from a functionalized O-benzyl oxime ether precursor.

Materials:

  • Functionalized O-benzyl oxime ether (1.0 equivalent)

  • Tributyltin hydride (Bu₃SnH) (1.2 equivalents)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents)

  • Anhydrous, degassed cyclohexane (solvent, to achieve ~0.02 M concentration)

  • Standard inert atmosphere glassware (Schlenk line, round-bottom flask, condenser)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the O-benzyl oxime ether precursor (1.0 eq) and AIBN (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 20-30 minutes to remove oxygen, which can quench radical reactions.

  • Solvent and Reagent Addition: Add anhydrous, degassed cyclohexane via syringe to dissolve the starting materials. Subsequently, add tributyltin hydride (1.2 eq) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired 1-azaspiro[4.4]nonane product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Trustworthiness: The use of a radical initiator (AIBN) generates a tributyltin radical from Bu₃SnH, which initiates the cyclization cascade. The reaction is performed under an inert atmosphere because molecular oxygen is a diradical that readily quenches the desired radical intermediates. Purification by column chromatography is a standard and reliable method for separating the product from tin byproducts and unreacted reagents, ensuring the integrity of the final compound.

Synthesis_Workflow Start O-Benzyl Oxime Ether Precursor Radical Domino Radical Bicyclization Start->Radical Reagents Bu₃SnH, AIBN Cyclohexane, Δ Reagents->Radical Crude Crude Product Mixture Radical->Crude Reaction Purify Silica Gel Chromatography Crude->Purify Work-up Product Pure Spiro[4.4]nonane Derivative Purify->Product Purification Drug_Design_Concept cluster_0 Drug Molecule cluster_1 Biological Target Scaffold Spiro[4.4]nonane Core (Rigid Anchor) Sub1 Group A (e.g., H-bond donor) Scaffold->Sub1 Vector 1 Sub2 Group B (e.g., Hydrophobic) Scaffold->Sub2 Vector 2 Pocket1 Pocket A Sub1->Pocket1 Specific Interaction Pocket2 Pocket B Sub2->Pocket2 Specific Interaction Receptor Receptor Binding Pocket

Role of the spiro scaffold in orienting substituents.

Spectroscopic and Crystallographic Characterization

Unambiguous characterization of the synthesized this compound derivatives is paramount. A combination of analytical techniques is employed to confirm the structure, stereochemistry, and purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integrations provide a detailed map of the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. [10]

Exemplary Protocol: Single Crystal X-ray Diffraction

This generalized protocol outlines the key steps for the structural determination of a novel spirocyclic derivative.

Objective: To determine the three-dimensional structure of a crystalline this compound derivative.

Methodology:

  • Crystal Growth: Obtain single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane.

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., equipped with a CCD detector). [10]Collect diffraction data at a low temperature (e.g., 173 K) to minimize thermal vibrations. [10]3. Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the structure using direct methods (e.g., with software like SHELXS) and refine the atomic positions and thermal parameters (e.g., using SHELXL). [10]4. Data Analysis and Visualization: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions, such as hydrogen bonds. [10]Visualize the structure using molecular graphics software.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it a privileged structure for the design of next-generation therapeutics. By providing a rigid framework to precisely orient pharmacophoric elements, this scaffold enables the development of potent and selective modulators of challenging biological targets. The continued exploration of novel synthetic routes and applications of this versatile core is expected to yield significant advances in drug discovery across multiple therapeutic areas.

References

  • Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available from: [Link]

  • AK Lectures. How to Write IUPAC Names of Cyclic, Bicyclic & Spiro Compounds. YouTube. Available from: [Link]

  • All 'Bout Chemistry. IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Available from: [Link]

  • Chemistry with Caroline. How to Name Spiro Compounds in Organic Chemistry. YouTube. Available from: [Link]

  • Professor Dave Explains. Lec5 - Spiro Compounds: Nomenclature. YouTube. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • ResearchGate. Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. Available from: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Institutes of Health. Available from: [Link]

  • ResearchGate. Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Available from: [Link]

  • PrepChem.com. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available from: [Link]

  • PubChem. 1,7-Diazaspiro[4.4]nonan-2-one. National Institutes of Health. Available from: [Link]

  • Li, Y-T., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. National Institutes of Health. Available from: [Link]

  • ResearchGate. Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Available from: [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-diazaspiro[4.4]nonane scaffold is a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial positioning of functional groups. This conformational rigidity can significantly enhance binding affinity and selectivity for biological targets. As a saturated heterocyclic system, it serves as a versatile template in the design of novel therapeutics. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their synthesis, separation, characterization, and application in drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development who are leveraging complex chiral scaffolds to address modern therapeutic challenges.

Introduction: The Significance of Stereoisomerism in Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, introduce a unique form of conformational restriction in molecular design. This rigidity is a desirable trait in drug development as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] The this compound core, with its spirocyclic quaternary carbon, is a prime example of such a privileged scaffold.[2]

The stereochemistry of the spirocenter and any additional chiral centers is of paramount importance, as different stereoisomers of a drug candidate can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[3] For this compound, the presence of two nitrogen atoms also offers multiple points for substitution, further expanding its chemical space. Understanding and controlling the stereochemistry of this scaffold is therefore a critical step in harnessing its full potential in drug discovery programs.[4]

Synthesis and Chiral Resolution of this compound Stereoisomers

The synthesis of enantiomerically pure this compound derivatives can be broadly approached through two main strategies: asymmetric synthesis, where the desired stereochemistry is installed during the synthetic sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and often more efficient route to enantiopure compounds by avoiding the loss of 50% of the material inherent in classical resolutions.[5][6] A key strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

One notable approach is the enantioselective synthesis of key intermediates like (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a crucial building block for the natural product (-)-cephalotaxine.[7][8] This synthesis can be achieved via an asymmetric Michael reaction involving a chiral enamine derived from an enantiopure amine, such as (R)-1-phenylethylamine.[8] This method allows for the stereocontrolled formation of the quaternary carbon center.[8]

Experimental Protocol: Asymmetric Michael Reaction for Spirocycle Precursor [7][8]

  • Formation of the Chiral Imine: A chiral amine, such as (S)-1-(1-naphthyl)ethylamine, is condensed with a suitable cyclopentanone derivative to form the corresponding chiral imine.

  • Michael Addition: The chiral imine is then reacted with an appropriate Michael acceptor (e.g., methyl acrylate) in the presence of a Lewis acid (e.g., MgBr2) to induce the asymmetric addition.

  • Hydrolysis and Cyclization: The resulting adduct is hydrolyzed under acidic conditions (e.g., 20% aqueous acetic acid) to remove the chiral auxiliary and facilitate the cyclization to form the spirocyclic core.

  • Further Transformations: The resulting spiro lactam can then be subjected to a series of chemical operations, such as reduction and rearrangement (e.g., Curtius rearrangement), to install the second nitrogen atom and complete the this compound skeleton.[7][8]

Causality: The choice of a chiral amine as an auxiliary is critical as it directs the facial selectivity of the Michael addition, thereby establishing the absolute configuration of the newly formed stereocenter. The subsequent Curtius rearrangement is a reliable method for introducing a nitrogen substituent with retention of stereochemical fidelity at the quaternary carbon.[7][8]

Chiral Resolution

Chiral resolution remains a widely used and practical method for obtaining enantiopure compounds, especially when a robust asymmetric synthesis has not yet been developed.[5] The two primary methods are diastereomeric salt crystallization and chiral chromatography.

This classical method involves reacting the racemic this compound base with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[5] Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base to remove the resolving agent.

Trustworthiness: The success of this method relies on the differential solubility of the diastereomeric salts, which can be unpredictable. Therefore, screening of various chiral resolving agents and crystallization solvents is often necessary. The purity of the resolved enantiomer must be rigorously assessed, typically by chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation [11][12]

  • Column Selection: Choose an appropriate chiral stationary phase. For amine-containing compounds like this compound, columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or anion-exchanger type CSPs (like CHIRALPAK QN-AX) are often effective.[12]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase separation consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For anion-exchange columns, a polar organic mobile phase (e.g., methanol) with acidic and basic additives is used to control ionization and interaction with the stationary phase.[12]

  • Method Development: A screening process is conducted by varying the mobile phase composition, flow rate, and column temperature to achieve optimal resolution between the enantiomeric peaks.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate multi-milligram to gram quantities of the individual enantiomers. The collected fractions are then concentrated to yield the pure enantiomers.

Causality: The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] The stability of these complexes differs, causing one enantiomer to be retained longer on the column. The choice of mobile phase is crucial as it modulates these interactions.

Spectroscopic and Spectrometric Characterization

Unambiguous characterization of the stereoisomers of this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[13]

NMR Spectroscopy

While the NMR spectra of two enantiomers are identical in an achiral solvent, diastereomers will exhibit distinct spectra.[13][14] Therefore, to determine enantiomeric purity or assign absolute configuration using NMR, the enantiomers are often converted into diastereomers by reaction with a chiral derivatizing agent.[14]

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe the spatial relationships between protons in the molecule, providing crucial information about the relative stereochemistry of the diastereomers.

Self-Validation: The structural assignment of stereoisomers should be internally consistent across multiple NMR experiments (¹H, ¹³C, COSY, HSQC, and NOESY). For example, NOE correlations observed in a proposed structure must be consistent with the expected through-space distances between protons in that stereoisomer.

Data Presentation

The following table summarizes hypothetical ¹H NMR chemical shift data for a pair of diastereomeric derivatives of this compound, illustrating the expected differences in their spectra.

ProtonDiastereomer A (ppm)Diastereomer B (ppm)
H-2 (axial)3.153.25
H-2 (equat.)2.902.98
H-6 (axial)3.403.30
H-6 (equat.)3.103.18
H-81.85-1.951.90-2.00
H-91.70-1.801.75-1.85

Applications in Drug Discovery

The this compound scaffold is a component of several biologically active compounds. Its rigid framework is particularly valuable for constraining the conformation of appended pharmacophoric groups, which can lead to enhanced potency and selectivity.

For instance, derivatives of the related 1-azaspiro[4.4]nonane are found in compounds with marked biological activity, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine receptors.[15] The parent alkaloids of this family, such as those derived from Cephalotaxus, have shown potent antiproliferative activities against cancer cells.[15] The stereochemistry of the spirocyclic core is often a critical determinant of this biological activity.[16][17]

Visualization of Key Workflows

General Synthetic Strategy Workflow

The following diagram illustrates a generalized workflow for accessing enantiopure this compound derivatives.

G cluster_start Starting Materials cluster_methods Stereoselective Methods cluster_products Enantiopure Products cluster_analysis Analysis & Application start Racemic this compound resolution Chiral Resolution (e.g., HPLC, Crystallization) start->resolution achiral Achiral Precursors asymmetric Asymmetric Synthesis (Chiral Catalyst/Auxiliary) achiral->asymmetric enantiomer_r (R,R)- or (R,S)-Enantiomer resolution->enantiomer_r enantiomer_s (S,S)- or (S,R)-Enantiomer resolution->enantiomer_s asymmetric->enantiomer_r asymmetric->enantiomer_s analysis Stereochemical Analysis (NMR, Chiral HPLC) enantiomer_r->analysis enantiomer_s->analysis application Drug Discovery (Biological Screening) analysis->application

Caption: Workflow for obtaining and utilizing enantiopure this compound.

Chiral HPLC Analysis Logic

This diagram outlines the decision-making process for developing a chiral HPLC separation method.

HPLC_Logic node_rect node_rect start Racemic Mixture select_csp Select Chiral Stationary Phase (CSP) start->select_csp screen_mobile Screen Mobile Phases (Normal/Reversed/Polar Organic) select_csp->screen_mobile resolution_check Resolution > 1.5? screen_mobile->resolution_check resolution_check->select_csp No optimize Optimize Method (Flow, Temp, Gradient) resolution_check->optimize Yes scale_up Scale to Preparative HPLC optimize->scale_up end Isolated Enantiomers scale_up->end

Caption: Decision logic for chiral HPLC method development and scale-up.

Conclusion

The stereoisomers of this compound represent a class of molecules with significant potential for the development of new therapeutics. Their rigid, three-dimensional structure is a highly attractive feature for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. A thorough understanding of the methods for their stereoselective synthesis, resolution, and characterization is fundamental to successfully exploiting this scaffold. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of drug discovery through innovative molecular design.

References

  • Dumas, F., & d'Angelo, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66, 31-38. Available from: [Link]

  • ResearchGate. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. Available from: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4626. Available from: [Link]

  • Batista, V.F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. Available from: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Daskalakis, K., et al. (2023). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 62(35), e202305842. Available from: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available from: [Link]

  • ResearchGate. (n.d.). Chiral HPLC separations. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

  • Theoduloz, C., et al. (2008). Synthesis and Pharmacological Activity of Diterpenylnaphthoquinone Derivatives. Molecules, 13(3), 566-577. Available from: [Link]

  • Iannuzzi, A. M., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(14), 5431. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available from: [Link]

  • Gonzalez-Gutierrez, G., et al. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 14(4), 405-412. Available from: [Link]

  • Ishembitov, R. A., et al. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Molecules, 28(24), 8084. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1,7-Diazaspiro[4.4]nonane is a key heterocyclic scaffold, forming the core of numerous compounds explored in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparts unique physicochemical properties, making a thorough understanding of its structural and electronic characteristics essential for rational drug design and development. This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the parent this compound molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and predicting the spectral outcomes, this document serves as a foundational reference for researchers engaged in the synthesis and analysis of spirocyclic compounds.

Molecular Structure and Symmetry Considerations

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and symmetry, as these features directly dictate the complexity and information content of the resulting spectra. This compound possesses a unique spirocyclic architecture, with a central quaternary carbon (the spiro atom) joining two five-membered pyrrolidine rings.

Caption: Molecular structure of this compound.

The molecule possesses a C₂ axis of symmetry passing through the spiro-carbon (C5). This symmetry element makes the two pyrrolidine rings chemically equivalent. Consequently, the carbons and protons on one ring are equivalent to their counterparts on the other (e.g., C2 is equivalent to C6, N1 to N7, etc.). This understanding is critical for predicting the number of unique signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. It provides detailed information about the carbon skeleton, the chemical environment of protons, and their connectivity.

Expertise & Rationale: Why NMR is Essential

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹³C NMR will confirm the number of chemically distinct carbon environments, directly validating the structural symmetry. ¹H NMR, while potentially complex due to overlapping signals from aliphatic protons, provides crucial information on proton-proton coupling, which helps to establish the connectivity within the pyrrolidine rings.

Predicted Spectroscopic Data

Due to the C₂ symmetry, we expect to see signals for only five unique carbon atoms and a corresponding simplified set of proton signals. The following tables summarize the predicted chemical shifts based on known values for similar aliphatic amines and cyclic systems.[1]

Table 1: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C5 (Spiro) 70 - 80 Quaternary carbon bonded to two nitrogen and two carbon atoms, expected to be significantly downfield.
C4, C8 55 - 65 Methylene carbons adjacent to the spiro-carbon and a nitrogen atom.
C3, C9 45 - 55 Methylene carbons adjacent to nitrogen.
C2, C6 25 - 35 Methylene carbons beta to nitrogen.

| N-H | 1 - 3 (broad) | Amine protons, chemical shift is concentration and solvent dependent. Often exchanges with D₂O. |

Table 2: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration
H on N1, N7 1.5 - 2.5 Broad singlet 2H
H on C4, C8 2.8 - 3.2 Multiplet 4H
H on C3, C9 2.6 - 3.0 Multiplet 4H

| H on C2, C6 | 1.7 - 2.1 | Multiplet | 4H |

Disclaimer: The chemical shifts presented are estimates based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent, concentration, and temperature.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol ensures reproducibility and accuracy in data acquisition.

Protocol: NMR Spectrum Acquisition

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving the complex multiplets expected for this molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A typical experiment involves a 90° pulse angle and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, signal averaging is required. Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.

  • Data Analysis:

    • Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce proton connectivity.

prep Sample Preparation (10-15mg in 0.7mL CDCl3) instrument Instrument Setup (Lock & Shim) prep->instrument acquire_c13 Acquire 13C Spectrum (Proton Decoupled) instrument->acquire_c13 acquire_h1 Acquire 1H Spectrum instrument->acquire_h1 process Data Processing (FT, Phasing, Baseline) acquire_c13->process acquire_h1->process analyze Spectral Analysis (Integrate, Assign Peaks) process->analyze

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Expertise & Rationale: Identifying Key Functional Groups

For this compound, the primary utility of IR spectroscopy is to confirm the presence of the secondary amine (N-H) and aliphatic (C-H) functional groups. The absence of other characteristic peaks (e.g., C=O, O-H) can quickly confirm the purity of the parent compound.

Predicted Spectroscopic Data

The expected vibrational frequencies are summarized below. These predictions are based on well-established correlation tables for IR spectroscopy.[2][3]

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, broad
C-H Stretch (sp³ CH₂) 2850 - 2960 Strong
N-H Bend 1550 - 1650 Medium

| C-N | Stretch | 1020 - 1250 | Medium |

Trustworthiness: A Self-Validating Experimental Protocol

Protocol: ATR-FTIR Spectrum Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the ambient air.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the background spectrum to yield the sample's absorbance/transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Confirming Molecular Identity

The primary goal of MS is to confirm the molecular formula of this compound, which is C₇H₁₄N₂. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high confidence. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule.

Predicted Spectroscopic Data
  • Molecular Formula: C₇H₁₄N₂

  • Molecular Weight: 126.20 g/mol

  • Expected Molecular Ion (M⁺): An ion peak at a mass-to-charge ratio (m/z) of 126.

  • Nitrogen Rule: The presence of two nitrogen atoms dictates that the molecular weight will be an even number, which is consistent with 126.

  • Predicted Fragmentation: The molecule is expected to fragment via cleavage alpha to the nitrogen atoms, a common pathway for amines. This would lead to the loss of ethylene or propyl groups, resulting in stable iminium ion fragments.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

m/z Value Proposed Fragment Rationale
126 [C₇H₁₄N₂]⁺ Molecular Ion (M⁺)
97 [M - C₂H₅]⁺ Loss of an ethyl group from one of the rings.
83 [M - C₃H₇]⁺ Loss of a propyl group.

| 70 | [C₄H₈N]⁺ | Cleavage of the spiro-system, yielding a stable pyrrolidine-based fragment. |

Trustworthiness: A Self-Validating Experimental Protocol

sample_prep Sample Prep (Dilute in Volatile Solvent) injection Injection (GC Inlet) sample_prep->injection separation GC Separation (Temperature Ramp) injection->separation ionization Ionization (EI Source, 70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection & Data (Mass Spectrum) analysis->detection

Caption: Workflow for GC-MS analysis.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Method:

    • Set up a gas chromatograph (GC) method with an appropriate temperature program to ensure the compound elutes as a sharp peak.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

    • Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range, such as m/z 40-300.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated from the solvent on the GC column, and then enter the MS source.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Extract the mass spectrum corresponding to that peak.

    • Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the combined application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon and proton framework, confirming the molecule's inherent symmetry. IR spectroscopy offers a rapid confirmation of key functional groups, while mass spectrometry validates the molecular weight and elemental composition. The protocols and predicted data within this guide provide a robust framework for researchers, ensuring that the characterization of this important chemical scaffold is conducted with scientific rigor and integrity.

References

  • PubChem: 1,7-Diazaspiro[4.4]nonan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: this compound-2,6-dione. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook: 1,6-Dioxaspiro[4.4]nonane-2,7-dione IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • NIST Chemistry WebBook: General Spectroscopic Data. National Institute of Standards and Technology. Available at: [Link]

  • University of Regensburg: A guide to 13C NMR chemical shift values. University of Regensburg. Available at: [Link]

  • UCLA Chemistry: 13C-NMR Spectroscopy Principles. University of California, Los Angeles. Available at: [Link]

Sources

The Diazaspiro[4.4]nonane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Three-Dimensional Pharmacophore

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. The diazaspiro[4.4]nonane scaffold, a rigid bicyclic system featuring two nitrogen atoms within a spirocyclic framework, has emerged as a privileged structure with significant potential in drug discovery. Its inherent three-dimensionality provides a distinct advantage over flat, aromatic systems, offering improved target binding, enhanced metabolic stability, and the potential for greater selectivity.[1] This guide provides a comprehensive overview of the biological significance of the diazaspiro[4.4]nonane core, delving into its synthesis, diverse biological activities, and its growing role in the development of next-generation therapeutics.

The unique conformational rigidity of the diazaspiro[4.4]nonane core allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] This structural feature is increasingly sought after in modern drug design to improve efficacy and reduce off-target effects. This guide will explore the multifaceted biological activities of diazaspiro[4.4]nonane derivatives, with a particular focus on their applications in oncology, infectious diseases, and their emerging potential in other therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The diazaspiro[4.4]nonane scaffold has shown considerable promise in the development of novel anticancer agents. A significant area of investigation involves the design of inhibitors targeting protein-protein interactions that are crucial for cancer cell survival and proliferation.

Inhibition of the Menin-MLL Interaction

One of the most compelling applications of the diazaspiro[4.4]nonane core is in the development of inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[2] Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL complex to target genes, leading to the expression of oncogenes such as HOXA9.[3] Disrupting this interaction presents a promising therapeutic strategy.

Certain 2,7-diazaspiro[4.4]nonane derivatives have been identified as potent inhibitors of the menin-MLL interaction.[2] These compounds occupy the binding pocket on menin that is normally recognized by MLL, thereby preventing the formation of the oncogenic complex. This inhibition leads to a downregulation of MLL target genes and subsequent cancer cell death.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA DNA (HOXA9 gene) MLL->DNA Binds to Transcription Oncogenic Transcription DNA->Transcription Leads to Leukemia Leukemic Cell Growth & Survival Transcription->Leukemia Inhibitor Diazaspiro[4.4]nonane Inhibitor Inhibitor->Menin Blocks Interaction Synthesis_Workflow Start Cyclopentanone + Cyanoacetamide Step1 Step 1: Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate1 Cyclopentylidene-bis (2-cyanoacetamide) Step1->Intermediate1 Step2 Step 2: Hydrolysis & Decarboxylation (H2SO4/H2O, Reflux) Intermediate1->Step2 Intermediate2 2,2-Cyclopentanediacetic acid Step2->Intermediate2 Step3 Step 3: Reductive Cyclization (LAH, THF, Reflux) Intermediate2->Step3 Product 2-Azaspiro[4.4]nonane Step3->Product

Sources

An In-Depth Technical Guide to 1,7-Diazaspiro[4.4]nonane Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that departs from the predominantly flat structures of many conventional pharmaceuticals. This guide provides a comprehensive technical overview of the this compound core, its derivatives, and analogs. We will delve into the intricacies of its synthesis, explore its diverse biological activities, and elucidate the mechanisms of action that underpin its therapeutic potential. Particular emphasis is placed on its applications in oncology, where it has shown promise in targeting key protein-protein interactions and cellular signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The quest for novel and effective therapeutics is a perpetual endeavor in the pharmaceutical sciences. A significant paradigm shift in recent years has been the move towards molecules with greater three-dimensionality. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention for their ability to confer conformational rigidity and provide precise vectoral arrangements of functional groups. This unique topology can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Among the diverse array of spirocyclic scaffolds, the this compound core stands out as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. Its inherent structural features, including two nitrogen atoms that can be readily functionalized, make it a versatile template for the construction of compound libraries with broad chemical diversity.

Synthetic Strategies for the this compound Core

The efficient construction of the this compound skeleton is a critical step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each with its own advantages in terms of accessibility of starting materials, yield, and stereocontrol.

Domino Radical Bicyclization

A powerful approach for the construction of the related 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization of O-benzyl oxime ethers.[1] This method allows for the formation of the spirocyclic core in a single, complexity-generating step. The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B), and proceeds through a cascade of intramolecular cyclizations.[1] While this method has been primarily applied to the synthesis of 1-azaspiro[4.4]nonanes, its principles can be adapted for the synthesis of the 1,7-diaza analogs through careful selection of precursors.

Diagram of Synthetic Pathway: Domino Radical Bicyclization

G A O-Benzyl Oxime Ether Precursor C Domino Radical Bicyclization A->C Substrate B Radical Initiator (AIBN or Et3B) B->C Initiation D 1-Azaspiro[4.4]nonane Core C->D Spirocyclization

Caption: Domino radical bicyclization approach to the azaspiro[4.4]nonane core.

Construction from a Pre-existing Pyrrolidine Core

Another common strategy involves the construction of the second five-membered ring onto a pre-existing, functionalized pyrrolidine derivative. This approach offers a high degree of control over the substitution pattern of the final product.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

This protocol describes the synthesis of a functionalized 2,7-diazaspiro[4.4]nonane derivative, which can be a versatile intermediate for further elaboration.

  • Starting Material: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.

  • Reagents: Raney Nickel (Raney Ni), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • In a suitable reaction vessel, dissolve methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol.

    • Add Raney Ni (3.4 g) to the solution.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).

    • Upon completion, carefully filter the reaction mixture to remove the Raney Ni catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol at room temperature to yield single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

Biological Activities and Therapeutic Applications

Derivatives of the diazaspiro[4.4]nonane scaffold have demonstrated a wide spectrum of biological activities, with particularly promising results in the field of oncology.

Anticancer Activity: Targeting Protein-Protein Interactions

A key area of interest is the development of 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins.[2] This interaction is crucial for the development and progression of certain types of acute leukemias.[2] By disrupting this PPI, these compounds offer a novel therapeutic strategy for these malignancies.[2] The menin-MLL interaction is also implicated in other cancers, including prostate and breast cancer, as well as in diabetes, highlighting the broad potential of this therapeutic approach.[2]

Diagram of Mechanism of Action: Inhibition of Menin-MLL Interaction

G cluster_0 Normal Cellular Function cluster_1 Leukemogenesis cluster_2 Therapeutic Intervention A Menin B MLL Protein A->B Interaction C Gene Transcription (Normal) B->C D Menin E MLL Fusion Protein D->E Interaction F Aberrant Gene Transcription (Leukemia) E->F G Menin H MLL Fusion Protein I 2,7-Diazaspiro[4.4]nonane Inhibitor I->G Binds to Menin J Disrupted Interaction I->J K Inhibition of Aberrant Gene Transcription J->K

Caption: Inhibition of the Menin-MLL interaction by 2,7-diazaspiro[4.4]nonane derivatives.

Enzyme Inhibition

The diazaspiro[4.4]nonane scaffold has also been explored for its potential as an enzyme inhibitor. For instance, related oxaspiro[4.4]nonane derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key metalloproteinase involved in inflammatory processes.[3] This suggests that diazaspiro[4.4]nonane analogs could be designed to target a range of enzymes with therapeutic relevance.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount in optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies focus on how modifications at the nitrogen atoms and on the carbon framework of the spirocycle impact biological activity.

Table 1: Hypothetical SAR Data for this compound-based Kinase Inhibitors

Compound IDR1 Substitution (at N1)R7 Substitution (at N7)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1a HH>10,000>10,000
1b MethylH5,2308,150
1c HBenzyl2,1403,500
1d MethylBenzyl8501,200
1e CyclopropylmethylBenzyl320550
1f Cyclopropylmethyl4-Fluorobenzyl150280
1g Cyclopropylmethyl3-Methoxybenzyl410690

This data is illustrative and intended to demonstrate the principles of SAR analysis.

The hypothetical data in Table 1 suggests that:

  • Substitution at both nitrogen atoms is crucial for activity.

  • Small alkyl groups at the R1 position and larger aromatic groups at the R7 position are favorable.

  • The nature of the substituent on the benzyl group at R7 can significantly influence potency, with electron-withdrawing groups (e.g., fluorine) potentially enhancing activity.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives is essential to determine their therapeutic potential. A variety of in vitro and cell-based assays are employed to assess their activity and mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[4]

  • Materials:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Test compound (this compound derivative)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Kinase Reaction:

      • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the detection kit.

      • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a promising frontier in drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on:

  • The development of novel and more efficient synthetic routes to access a wider range of derivatives.

  • The exploration of their potential in targeting other challenging biological targets, including other protein-protein interactions and allosteric sites on enzymes.

  • The use of computational modeling and machine learning to guide the design of next-generation this compound-based drugs with optimized properties.

References

  • National Institutes of Health. (2018). 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21535-21546. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • ResearchGate. (2025). Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Institutes of Health. (2023). Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. [Link]

  • ResearchGate. (2025). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). [Link]

  • ResearchGate. (2019). Signaling Pathways of Anticancer Plants: Action and Reaction. [Link]

  • University of Cambridge. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. [Link]

  • MDPI. (2021). Anticancer Inhibitors. [Link]

  • National Institutes of Health. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]

  • National Institutes of Health. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • Semantic Scholar. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. [Link]

  • PubMed. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. [Link]

  • National Institutes of Health. (2008). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. [Link]

  • PubMed. (2010). Discovery and SAR of hydantoin TACE inhibitors. [Link]

Sources

The Azaspiro[4.4]nonane Skeleton: A Privileged Scaffold in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Significance of the Azaspiro[4.4]nonane Core

The azaspiro[4.4]nonane skeleton, a unique structural motif featuring a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, represents a privileged scaffold in the realm of natural products. Its inherent three-dimensionality and conformational rigidity impart favorable pharmacological properties, making it an attractive starting point for the development of novel therapeutics. This constrained geometry can enhance binding affinity to biological targets and improve metabolic stability. Natural products containing this core structure exhibit a wide array of biological activities, including potent anticancer, neuroprotective, and antihypertensive effects. This guide provides a comprehensive overview of the major classes of natural products containing the azaspiro[4.4]nonane skeleton, their isolation, structural elucidation, biological activities, biosynthesis, and key synthetic strategies for their construction.

Major Classes of Azaspiro[4.4]nonane-Containing Natural Products

The Cephalotaxus Alkaloids: Potent Antileukemic Agents

The Cephalotaxus alkaloids are a prominent family of natural products isolated from evergreen trees of the Cephalotaxus genus.[1] The parent member of this family is cephalotaxine, which itself possesses a tetracyclic core structure that includes the 1-azaspiro[4.4]nonane unit.[1] While cephalotaxine itself has modest biological activity, its esters, such as homoharringtonine, exhibit potent antileukemic properties.[2][3] Homoharringtonine (also known as omacetaxine mepesuccinate) is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).[1]

Homoharringtonine functions as a protein synthesis inhibitor.[2] It binds to the A-site of the ribosome, thereby inhibiting the initial elongation step of protein synthesis.[4][5] This mode of action leads to the induction of apoptosis in cancer cells.[4] The cytotoxicity of various Cephalotaxus alkaloids has been evaluated against several human cancer cell lines, as summarized in the table below.

CompoundCell LineIC50 (µM)Reference
HomoharringtonineA549 (Lung)0.053 - 10.720[6]
HarringtonineHCT116 (Colon)0.053 - 10.720[6]
IsoharringtonineHepG2 (Liver)0.053 - 10.720[6]
CephalotaxineL1210 (Murine Leukemia)> 10[7]

The biosynthesis of the complex pentacyclic structure of cephalotaxine is believed to originate from L-tyrosine and L-phenylalanine.[8] While the complete enzymatic pathway is still under investigation, key proposed steps involve a Pictet-Spengler-type reaction to form a phenethylisoquinoline intermediate.[5][8] This intermediate then undergoes a series of oxidative rearrangements and cyclizations to construct the characteristic benzazepine and azaspiro[4.4]nonane ring systems.[3][9] Transcriptome analysis of Cephalotaxus mannii has implicated enzymes such as 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DS), cytochrome P450s, and phenylalanine ammonialyase (PAL) in the biosynthetic pathway.[10]

Cephalotaxus Alkaloid Biosynthesis L-Tyrosine L-Tyrosine Phenethylisoquinoline_Intermediate Phenethylisoquinoline Intermediate L-Tyrosine->Phenethylisoquinoline_Intermediate Multiple Enzymatic Steps (e.g., PPO, PSS) L-Phenylalanine L-Phenylalanine L-Phenylalanine->Phenethylisoquinoline_Intermediate Cephalotaxine_Core Cephalotaxine Core (azaspiro[4.4]nonane) Phenethylisoquinoline_Intermediate->Cephalotaxine_Core Oxidative Rearrangements & Cyclizations Homoharringtonine Homoharringtonine Cephalotaxine_Core->Homoharringtonine Esterification

Caption: Proposed biosynthetic pathway of Cephalotaxus alkaloids.

Spirooxindole Alkaloids: Neuroprotective and Cardiovascular Modulators

Spirooxindole alkaloids are a diverse group of natural products characterized by an oxindole core spiro-fused to a pyrrolidine ring, forming an azaspiro[4.4]nonane system.[11] They are found in various plant families, including Rubiaceae and Apocynaceae.[12][13] Prominent examples include rhynchophylline and isorhynchophylline, isolated from Uncaria rhynchophylla, a plant used in traditional Chinese medicine.[13]

Rhynchophylline and isorhynchophylline exhibit a range of pharmacological effects, most notably neuroprotective and cardiovascular activities.[13][14] They have been shown to protect against β-amyloid-induced neurotoxicity, suggesting potential therapeutic applications in Alzheimer's disease.[15][16] The neuroprotective mechanism is believed to involve the inhibition of intracellular calcium overloading and the reduction of tau protein hyperphosphorylation.[15][17] Additionally, these alkaloids act as calcium channel antagonists, leading to vasodilation and antihypertensive effects.[14]

CompoundBiological ActivityModel SystemKey FindingsReference
RhynchophyllineNeuroprotectionPC12 cells (Aβ-induced toxicity)Decreased cell death, calcium influx, and tau hyperphosphorylation[15][17]
IsorhynchophyllineNeuroprotectionPC12 cells (Aβ-induced toxicity)Similar neuroprotective effects to rhynchophylline[15][16]
RhynchophyllineAntihypertensiveAnimal modelsVasodilatory effect through calcium channel blockade[14]
IsorhynchophyllineAnti-inflammatoryMicroglial cellsPotent inhibition of microglial activation[18]

The biosynthesis of spirooxindole alkaloids is a fascinating example of enzymatic rearrangement.[12] The pathway begins with the common monoterpene indole alkaloid precursor, 3S-strictosidine.[12] A key step involves the enzymatic epimerization of 3S-configured precursors to their 3R counterparts.[12] This stereochemical inversion is crucial for the subsequent oxidative rearrangement catalyzed by cytochrome P450 enzymes, which leads to the formation of the spirooxindole scaffold through a pinacol-type rearrangement.[4][19] Recent research has identified specific dehydrogenase/reductase and cytochrome P450 enzymes involved in this transformation.[12][13]

Spirooxindole Alkaloid Biosynthesis 3S-Strictosidine 3S-Strictosidine 3S_Indole_Alkaloid 3S-Indole Alkaloid 3S-Strictosidine->3S_Indole_Alkaloid Multiple Enzymatic Steps 3R_Indole_Alkaloid 3R-Indole Alkaloid 3S_Indole_Alkaloid->3R_Indole_Alkaloid Enzymatic Epimerization (Dehydrogenase/Reductase) Spirooxindole_Alkaloid Spirooxindole Alkaloid (azaspiro[4.4]nonane) 3R_Indole_Alkaloid->Spirooxindole_Alkaloid Oxidative Rearrangement (Cytochrome P450)

Caption: Key steps in the biosynthesis of spirooxindole alkaloids.

Marine-Derived Azaspiro[4.4]nonanes

The marine environment is a rich source of structurally diverse and biologically active natural products.[20][21] While less common than in terrestrial plants, the azaspiro[4.4]nonane skeleton is also found in compounds isolated from marine organisms, particularly sponges. For instance, a meroterpenoid isolated from the sponge Psammocinia sp. was reported to contain an azaspiro[4.4]non-2-ene-4,6-dione core.[22] These compounds often exhibit cytotoxic and antimicrobial activities, highlighting the potential of marine ecosystems as a source for novel azaspiro[4.4]nonane-based drug leads.[8][23]

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of the complex three-dimensional structure of azaspiro[4.4]nonane-containing natural products is crucial for understanding their biological activity and for guiding synthetic efforts. This is typically achieved through a combination of modern spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for elucidating the connectivity and relative stereochemistry of these molecules.[7][24] For example, in the case of cephalotaxine, detailed NMR analysis allows for the assignment of all proton and carbon signals, providing a complete picture of the molecular framework.[25][26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy, which is essential for confirming its molecular formula.[7]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unequivocal determination of the absolute stereochemistry and the precise three-dimensional arrangement of atoms in the molecule.[7][27][28] This technique has been instrumental in confirming the structures of numerous Cephalotaxus and spirooxindole alkaloids.[6][29]

Synthetic Strategies for the Azaspiro[4.4]nonane Core

The intriguing molecular architecture and significant biological activities of azaspiro[4.4]nonane-containing natural products have made them attractive targets for total synthesis. Several elegant and efficient strategies have been developed to construct this spirocyclic system.

Intramolecular Aldol Condensation and Related Cyclizations

A key strategy in the synthesis of the Cephalotaxus alkaloids involves the intramolecular aldol condensation of a diketone precursor to form the cyclopentenone ring of the azaspiro[4.4]nonane core.[25][30][31] This approach allows for the efficient construction of the spirocyclic system with good stereocontrol.

Experimental Protocol: Intramolecular Aldol Condensation for the Cephalotaxine Core

  • Reaction Setup: A solution of the diketone precursor in an anhydrous, aprotic solvent (e.g., benzene) is prepared in an oven-dried flask under an inert atmosphere (e.g., argon).[32]

  • Reagent Addition: A catalytic amount of a base, such as sodium 2-methyl-2-butanolate, is added to the solution at room temperature.[32]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.[2][32]

Synthesis_Workflow cluster_0 Synthesis of Azaspiro[4.4]nonane Core A Diketone Precursor B Intramolecular Aldol Condensation (Base Catalyst) A->B C α,β-Unsaturated Ketone (Azaspiro[4.4]nonane core) B->C D Purification (Column Chromatography) C->D

Caption: General workflow for the synthesis of the azaspiro[4.4]nonane core via intramolecular aldol condensation.

Domino Radical Bicyclization

A powerful and convergent approach for the synthesis of the 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization of appropriately substituted O-benzyl oxime ethers.[33] This method allows for the formation of both the pyrrolidine and cyclopentane rings in a single step. The reaction is typically initiated by a radical initiator such as AIBN or triethylborane in the presence of a radical mediator like tributyltin hydride.[24][33]

Dieckmann Cyclization

The intramolecular Dieckmann cyclization of diester-substituted oxindoles provides a highly efficient route to the 3,3'-pyrrolidonyl spirooxindole skeleton.[20] This reaction proceeds under mild basic conditions to afford the spirocyclic β-keto ester, which can be further elaborated to access a variety of spirooxindole natural products and their analogs.[20]

Conclusion and Future Perspectives

The azaspiro[4.4]nonane skeleton is a recurring motif in a diverse array of biologically active natural products. The Cephalotaxus alkaloids and spirooxindole alkaloids serve as prominent examples, with applications ranging from cancer chemotherapy to the potential treatment of neurodegenerative diseases. The elucidation of their complex biosynthetic pathways is providing new enzymatic tools for the sustainable production of these valuable compounds. Furthermore, the development of innovative and efficient synthetic strategies continues to enable the preparation of these natural products and their analogs for further biological evaluation and drug development. As our understanding of the chemical biology of these fascinating molecules deepens, the azaspiro[4.4]nonane scaffold will undoubtedly remain a fertile ground for discovery in medicinal chemistry and drug development.

References

  • A Formal Total Synthesis of (-)-Cephalotaxine. PubMed. [Link]

  • Collective Biosynthesis of Plant Spirooxindole Alkaloids through Enzyme Discovery and Engineering. Journal of the American Chemical Society. [Link]

  • Homoharringtonine: mechanisms, clinical applications and research progress. PMC. [Link]

  • Rhynchophylline and isorhynchophylline. ResearchGate. [Link]

  • Schematic of the biosynthetic pathway of cephalotaxus ester alkaloids. ResearchGate. [Link]

  • (A) Proposed biosynthesis of spirooxindole alkaloids from monoterpenoid... ResearchGate. [Link]

  • Homoharringtonine: an effective new natural product in cancer chemotherapy. PubMed. [Link]

  • Homoharringtonine, omacetaxine mepesuccinate, and chronic myeloid leukemia circa 2009. PubMed. [Link]

  • Cephalotaxine. PubChem. [Link]

  • Emerging functions within the enzyme families of plant alkaloid biosynthesis. PMC. [Link]

  • Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. SpringerLink. [Link]

  • Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis. RSC Publishing. [Link]

  • Alkaloids from Cephalotaxus lanceolata and their cytotoxicities. PubMed. [Link]

  • 1 H-NMR and 2D-NMR spectra of cefotaxime and cefotaxime Dimer. ResearchGate. [Link]

  • Cephalotaxus Alkaloids. PubMed. [Link]

  • Cephalotaxus Alkaloids. PMC. [Link]

  • Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis. ResearchGate. [Link]

  • (PDF) Cephalotaxus Alkaloids. ResearchGate. [Link]

  • Neuroprotective Effects of Rhynchophylline Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways. PubMed Central. [Link]

  • Formal synthesis of ent-Cephalotaxine using a one-pot Parham–aldol sequence. JYX. [Link]

  • Formal Synthesis of ent-Cephalotaxine Using a One-Pot Parham-Aldol Sequence. PubMed. [Link]

  • Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats. NIH. [Link]

  • Rhynchophylline Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity. PMC. [Link]

  • Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases. PubMed Central. [Link]

  • Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity. PubMed Central. [Link]

  • The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids. Frontiers. [Link]

  • A formal total synthesis of (-)-cephalotaxine. Semantic Scholar. [Link]

  • Acetyl-cephalotaxine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • (PDF) A Formal Total Synthesis of (-)-Cephalotaxine. ResearchGate. [Link]

  • (PDF) Marine Natural Products. ResearchGate. [Link]

  • The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids. Frontiers. [Link]

  • Marine natural products. RSC Publishing. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • illustrates the 1H-NMR spectra of Cephalexin and its Complexes (DMSO-d6) (1-3). ResearchGate. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]

  • Single crystal X-ray diffraction study of compound 4c. ResearchGate. [Link]

  • X-ray structure showing atom numbering and thermal ellipsoids at 50% probability level. ResearchGate. [Link]

  • Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis Yaereen Dho,1 Kevin Smit. bioRxiv. [Link]

  • Biosynthesis of the Cephalotaxus alkaloids. Investigations of the early and late stages of cephalotaxine biosynthesis. Brandeis ScholarWorks. [Link]

  • Construction of Spirooxindole Skeleton Through Intramolecular Dieckmann Cyclization. PMC. [Link]

  • Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. PubMed Central. [Link]

  • lines ic50 values. Science.gov. [Link]

  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. PMC. [Link]

  • X-Ray crystallographic determination of the structure of the alkaloid serpentinine. Nature. [Link]

Sources

Foreword: Embracing Three-Dimensionality in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Spirocyclic Alkaloids

Spirocyclic alkaloids, a fascinating class of natural products, have long captivated chemists with their unique three-dimensional architecture and significant biological activities.[1][2] These molecules, characterized by a central quaternary carbon atom shared by two rings, present formidable synthetic challenges, demanding precise control over stereochemistry and ring construction.[3][4] Their scaffolds are prevalent in numerous natural products and have inspired the development of therapeutic agents, with several derivatives advancing to clinical trials.[3][5] This guide moves beyond a simple recitation of reactions; it is designed for the practicing researcher, offering a deep dive into the core strategies that have proven most effective in the contemporary synthesis of these complex targets. We will explore the mechanistic underpinnings of these methods, the rationale behind strategic decisions, and the practical details that translate theory into successful execution at the bench.

The Strategic Imperative: Core Challenges in Spirocycle Construction

The synthesis of a spirocyclic alkaloid is fundamentally a challenge of quaternary stereocenter construction. The central spiroatom, connecting two distinct ring systems, must be forged with absolute stereochemical control. This guide will focus on the most robust and versatile strategies developed to meet this challenge, including pericyclic reactions, intramolecular cyclizations, and transition-metal-catalyzed annulations.

Foundational Strategy I: The Pictet-Spengler Reaction and Spiroindolenine Intermediates

The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis.[6] In the context of spirocycle formation, its true power is revealed through the trapping of a key spiroindolenine intermediate. The reaction involves the acid-catalyzed condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an electrophilic ring closure.[7][8]

The mechanism proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole nucleus. Crucially, this attack can occur at the C3 position to form a spiroindolenine.[9] This transient intermediate can then undergo rearrangement to furnish the final β-carboline product, or in tailored systems, can be intercepted to construct the desired spirocyclic framework.[7][9]

Visualizing the Mechanism: Pictet-Spengler Spirocyclization

Pictet_Spengler cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Rearrangement / Trapping Tryptamine Tryptamine Derivative Iminium Iminium Ion Intermediate Tryptamine->Iminium Condensation (-H2O) H+ catalyst Carbonyl Aldehyde/Ketone Carbonyl->Iminium Iminium_ref Iminium Ion Spiroindolenine Spiroindolenine Intermediate Spiroindolenine_ref Spiroindolenine Iminium_ref->Spiroindolenine 6-endo-trig Cyclization FinalProduct Spirocyclic Alkaloid or Rearranged Product Spiroindolenine_ref->FinalProduct Rearrangement or Further Reaction

Caption: The Pictet-Spengler reaction pathway to spirocycles.

Protocol Example: Phosphate-Catalyzed Pictet-Spengler Reaction with Ketones

This protocol is adapted from a biomimetic approach that utilizes a phosphate buffer to catalyze the reaction of dopamine hydrochloride with unreactive ketone substrates, demonstrating the reaction's utility under milder, aqueous conditions.[10]

Objective: To synthesize 1-Benzyl-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrochloride.

Materials:

  • Dopamine hydrochloride

  • Sodium ascorbate

  • Potassium phosphate (KPi) buffer (0.3 M, pH 9)

  • Methanol (MeOH)

  • Phenylacetone

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of dopamine hydrochloride (56 mg, 0.30 mmol) and sodium ascorbate (60 mg, 0.30 mmol) in a mixture of KPi buffer (10 mL) and methanol (10 mL), add phenylacetone (400 µL, 3.0 mmol).

  • Heat the reaction mixture at 70 °C for 18 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure (in vacuo).

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved via column chromatography.

Foundational Strategy II: The Intramolecular Diels-Alder (IMDA) Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful reactions in organic synthesis for forming six-membered rings.[11][12] Its intramolecular variant (IMDA) is particularly suited for the construction of complex, polycyclic systems, including spirocycles, by forging two carbon-carbon bonds and up to four stereocenters in a single step with high stereoselectivity.[13][14]

The key to a successful spirocyclic IMDA reaction lies in the design of the triene precursor, where the diene and dienophile are tethered in such a way that the cycloaddition necessarily forms the spiro junction.[15] The stereochemical outcome is reliably predicted by the endo-rule, which favors the transition state where the electron-withdrawing group on the dienophile is oriented under the plane of the diene.[11]

Visualizing the Workflow: IMDA in Spiroalkaloid Synthesis

IMDA_Workflow Start Acyclic Triene Precursor IMDA Intramolecular Diels-Alder Reaction (Thermal or Lewis Acid Catalysis) Start->IMDA Spiro Bicyclic Spiro Intermediate IMDA->Spiro Post Post-Cycloaddition Modifications (e.g., reduction, oxidation, functional group interconversion) Spiro->Post Final Target Spirocyclic Alkaloid Post->Final

Caption: General workflow for spiroalkaloid synthesis via IMDA.

Application in Total Synthesis: Towards Spirocyclic Imine Toxins

The spirocyclic imine fragments of marine toxins are often synthesized using IMDA strategies.[15] These approaches frequently target a spirolactam precursor, which can be later converted to the desired spirocyclic imine. The convergence of this method allows for the rapid assembly of the core structure.[15]

Precursor Type Key Feature Typical Product Reference
Tethered TrienoneActivating carbonyl is internal on the connecting chain.cis-fused ring systems[14]
Tethered Triene EsterActivating group is at the terminus of the chain.trans-fused ring systems[14]
N-Acyl Iminium IonDienophile is a reactive N-acyl iminium ion.Direct access to spirocyclic imine fragments[15]

Modern Approaches: Transition-Metal-Catalyzed Spirocyclization

The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of spirocycles is no exception.[16][17] Catalysts based on palladium, nickel, rhodium, and other metals enable novel bond formations and cyclization cascades that are often difficult or impossible to achieve through traditional methods.[16][18]

Key strategies include:

  • Intramolecular Heck Reactions: Palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule is a powerful method for forming five- and six-membered rings, including the spirocyclic core of oxindole alkaloids.[3][19]

  • C-H Activation/Annulation: This cutting-edge strategy involves the direct functionalization of otherwise inert C-H bonds. A transition metal catalyst can direct the formation of a C-C bond between a C-H bond and a tethered reactive partner (e.g., an alkyne or alkene), leading to a spirocyclic product in a highly atom-economical fashion.[17]

Protocol Example: Palladium-Catalyzed Heck Reaction for Spirooxindole Synthesis

This generalized protocol is based on strategies reviewed for the synthesis of spirooxindole alkaloids.[19]

Objective: To construct a spiro[cyclopentane-3,3'-oxindole] core via an intramolecular Heck reaction.

Materials:

  • Substrate: An N-protected 3-(2-bromophenyl)-3-allyl-oxindole derivative.

  • Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate).

  • Ligand: P(o-tol)₃ (Tri(o-tolyl)phosphine).

  • Base: Et₃N (Triethylamine).

  • Solvent: Anhydrous acetonitrile (MeCN).

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the oxindole substrate in anhydrous acetonitrile.

  • Add the palladium catalyst (typically 5-10 mol%) and the phosphine ligand (typically 10-20 mol%).

  • Add the base, triethylamine (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.

The Enzymatic Approach: Nature's Strategy for Spirocyclization

Nature has evolved highly efficient and stereoselective methods for constructing complex molecules. In the biosynthesis of spirooxindole alkaloids, enzymes such as cytochrome P450 monooxygenases play a pivotal role.[1][3] These enzymes catalyze oxidative rearrangements of indole alkaloid precursors, triggering a cascade that leads to the formation of the spirooxindole skeleton with remarkable precision.[3][20] Understanding these biosynthetic pathways not only provides insight into natural product chemistry but also inspires the development of biomimetic synthetic strategies and chemoenzymatic approaches.[21][22]

Conclusion: An Integrated Future for Spiroalkaloid Synthesis

The synthesis of spirocyclic alkaloids remains a vibrant and challenging field. While foundational methods like the Pictet-Spengler and Diels-Alder reactions continue to be indispensable, modern transition-metal-catalyzed and biocatalytic approaches are opening new frontiers.[4][16][20] The future of this field lies in the integration of these diverse strategies. A synthetic chemist aiming to construct a novel spirocyclic alkaloid might employ a bio-inspired enzymatic step to set a key stereocenter, followed by a robust transition-metal-catalyzed annulation to close the spirocyclic ring, and finally use classic functional group manipulations to complete the target. This multi-faceted approach, grounded in a deep understanding of mechanism and strategy, will continue to drive innovation in the synthesis of these vital three-dimensional molecules.

References

  • Zhang, W., et al. (2024). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. Natural Product Reports. [Link]

  • Rios, R. (2012). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Zhang, Z., et al. (2022). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 12(9), 1039. [Link]

  • Yin, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 429. [Link]

  • White, J. D., et al. (2010). Tandem Intramolecular Photocycloaddition−Retro-Mannich Fragmentation as a Route to Spiro[pyrrolidine-3,3′-oxindoles]. Total Synthesis of (±)-Coerulescine, (±)-Horsfiline, (±)-Elacomine, and (±)-6-Deoxyelacomine. The Journal of Organic Chemistry, 75(11), 3563-3573. [Link]

  • White, J. D., et al. (2010). Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. Total synthesis of (+/-)-coerulescine, (+/-)-horsfiline, (+/-)-elacomine, and (+/-)-6-deoxyelacomine. The Journal of Organic Chemistry, 75(11), 3563-73. [Link]

  • Yin, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 429. [Link]

  • Qu, Y., et al. (2023). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. [Link]

  • Qu, Y., et al. (2023). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. [Link]

  • Hu, J., Niu, Z.-X., & Wang, J.-F. (2024). Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. Molecules, 29(7), 1655. [Link]

  • Rios, R. (2012). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Varghese, R., & Varghese, S. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(15), 4433. [Link]

  • Newton, C. G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7336-7345. [Link]

  • da Silva, A. M. L., et al. (2019). Unnatural spirocyclic oxindole alkaloids biosynthesis in Uncaria guianensis. Scientific Reports, 9, 11349. [Link]

  • Scott, J. S., & Williams, J. M. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 379-410. [Link]

  • Isenegger, P. G., & Bode, J. W. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(14), 8251-8282. [Link]

  • Yin, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 429. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Tan, E. W., & Tong, M. H. (2019). Synthetic Studies Towards Spirocyclic Imine Marine Toxins Using N-Acyl Iminium Ions as Dienophiles in Diels–Alder Reactions. Chemistry, 25(10), 2351-2364. [Link]

  • Mondal, S., & Ghorai, P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(10), 6981-7023. [Link]

  • Kalia, M., et al. (2021). Selected Synthetic Strategies to Spirocyclics. Chemistry – A European Journal, 27(31), 8035-8060. [Link]

  • Thomas, T., & Gopinath, P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(11), 6331-6351. [Link]

  • Zhang, M., et al. (2021). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 26(16), 4987. [Link]

  • Senthilkumar, P., & Pazhamalai, S. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 5, 100868. [Link]

  • Organic Chemistry Portal. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. [Link]

  • J&K Scientific. (2021). Pictet-Spengler Reaction. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Gandeepan, P., & Cheng, C.-H. (2016). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Chemistry – An Asian Journal, 11(8), 1136-1153. [Link]

  • White, J. D., et al. (2010). Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation as a Route to Spiro[pyrrolidine-3,3. The Journal of Organic Chemistry, 75(11), 3563-3573. [Link]

  • Karpenko, I. A., & Mykhailiuk, P. K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(18), 6667. [Link]

  • EurekAlert!. (2024). Reconstructing nature's oxindole factory: Yeast-based biosynthesis of medicinal indole alkaloids. [Link]

  • Liu, Y., et al. (2023). Total Synthesis of Tetracyclic Spirooxindole Alkaloids via a Double Oxidative Rearrangement/Cyclization Cascade. Angewandte Chemie International Edition, 62(31), e202305214. [Link]

  • Dörnyei, G., et al. (2002). Intramolecular Mannich Reaction of 2-Oxotryptamine and Homologues with Oxo Reagents Yielding Spiro Compounds. Part II. European Journal of Organic Chemistry, 2002(12), 1968-1972. [Link]

  • Kennedy, C. R., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(11), 2415-2420. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Current Organic Chemistry, 12(10), 775-794. [Link]

  • Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907-9933. [Link]

  • Bakherad, M., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(4), 2275-2296. [Link]

  • Krenske, E. H., & Houk, K. N. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Organic Chemistry, 87(15), 10185-10191. [Link]

  • Ohno, H. (2014). Nonbiomimetic Total Synthesis of Polycyclic Alkaloids. In Topics in Heterocyclic Chemistry (Vol. 39, pp. 413-439). Springer. [Link]

  • Foley, D. J., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 26(67), 15473-15494. [Link]

  • Thomas, T., & Gopinath, P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(11), 6331-6351. [Link]

  • Giraud, A., et al. (2023). Total synthesis of the spirocyclic bis-indole alkaloid (-)-owerreine via a [4+2] annulation. ChemRxiv. [Link]

  • Fedorov, S. N., & Chulakov, E. N. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(21), 5054. [Link]

  • Giraud, A., et al. (2023). Total synthesis of the spirocyclic bis-indole alkaloid owerreine via a [4+2] annulation. ChemRxiv. [Link]

  • Cernijenko, A., & Sarpong, R. (2018). Dearomative spirocyclization of ynamides. Tetrahedron, 74(38), 5051-5062. [Link]

Sources

The 1,7-Diazaspiro[4.4]nonane Scaffold: A Technical Guide to a Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern era of drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional structures—a concept often termed "escaping flatland"—is paramount for enhancing target selectivity and improving physicochemical properties. Spirocyclic scaffolds are central to this movement, with the 1,7-diazaspiro[4.4]nonane core emerging as a particularly valuable motif. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, physicochemical characteristics, structure-activity relationships, and its growing applications in medicinal chemistry. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with technical data to illuminate the scaffold's potential in creating next-generation therapeutics.

The Strategic Value of the this compound Core

The this compound scaffold is a bicyclic heterocyclic system where two five-membered rings, both containing a nitrogen atom, are joined at a single quaternary carbon atom. This unique architecture confers several advantageous properties for drug design:

  • Inherent Three-Dimensionality: The spirocyclic fusion enforces a rigid, non-planar geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.

  • Increased Fsp³ Character: A high fraction of sp³-hybridized carbons is often correlated with improved clinical success rates, leading to better solubility, metabolic stability, and reduced off-target effects. The this compound core is fully saturated, maximizing this characteristic.

  • Dual Points for Diversification: The presence of two nitrogen atoms (at the 1- and 7-positions) provides two distinct vectors for chemical modification. This allows for the facile generation of compound libraries and fine-tuning of structure-activity relationships (SAR) and pharmacokinetic profiles.

  • Bioisosteric Potential: This scaffold can serve as a rigid bioisostere for more flexible diamine fragments or other cyclic systems, enabling the exploration of novel chemical space while maintaining key pharmacophoric interactions.

These features establish the this compound framework as a "privileged scaffold"—a molecular core that is capable of providing useful ligands for more than one type of receptor or enzyme target.

Synthetic Strategies for Core Construction

The synthesis of the this compound core and its derivatives is a key consideration for its application in drug discovery programs. While multiple strategies exist for related azaspirocycles, the construction of the 1,7-diaza isomer often involves multi-step sequences that build the two heterocyclic rings around a central quaternary carbon.

One conceptual approach involves the sequential or convergent assembly of two pyrrolidine rings. A common strategy begins with a functionalized pyrrolidine derivative that serves as the foundation for the construction of the second ring.

Below is a generalized workflow illustrating a plausible synthetic approach, which could involve steps like Michael addition, reductive amination, and ring-closing reactions.

G cluster_0 Phase 1: First Ring & Precursor Assembly cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Derivatization A Functionalized Pyrrolidine Precursor B Introduction of a Side Chain with a Latent Amine A->B e.g., Alkylation C Functional Group Manipulation B->C e.g., Reduction of Nitro/Nitrile D Intramolecular Cyclization C->D e.g., Reductive Amination or Pictet-Spengler type E Protected this compound D->E F Deprotection E->F G Functionalization at N1/N7 F->G e.g., Acylation, Alkylation H Final Compound Library G->H

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Physicochemical Profile of the Scaffold

The physicochemical properties of a scaffold are critical determinants of the drug-like qualities of its derivatives. The this compound core presents a favorable starting point for optimization.

PropertyValue (Unsubstituted Core)Value (7-Boc-Protected)[1]Significance in Drug Design
Molecular Formula C₇H₁₄N₂C₁₂H₂₂N₂O₂[1]Foundation for molecular weight calculation.
Molecular Weight 126.20 g/mol 226.32 g/mol [1]Low starting weight allows for significant derivatization while staying within Lipinski's rules.
XLogP3 -0.31.2[1]Indicates high polarity of the core; protection/derivatization modulates lipophilicity.
Polar Surface Area (PSA) 24.1 Ų41.6 Ų[1]Moderate PSA suggests potential for good cell permeability and oral bioavailability.
Fraction sp³ (Fsp³) 1.001.00Maximized 3D character, associated with improved drug properties.
Rotatable Bonds 02The rigid core minimizes conformational flexibility.

Data for the unsubstituted core is calculated, while data for the Boc-protected version is from PubChem CID 22291199.[1]

Therapeutic Applications and Structure-Activity Landscape

The this compound scaffold and its close isomers have been incorporated into compounds targeting a range of diseases, demonstrating their versatility. A notable example is the exploration of the related 1,3,7-triazaspiro[4.4]nonane core in the development of antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1), an important target for autoimmune diseases.[2]

A key clinical candidate from this work, BMS-587101 , incorporates a spirocyclic hydantoin-based core and demonstrates the scaffold's ability to orient substituents for potent target engagement.[2]

Structure-Activity Relationship (SAR) Insights:

The dual nitrogen atoms are the primary handles for SAR exploration. Systematic modification at these positions reveals critical insights:

  • N7-Substitution: In the LFA-1 antagonist series, the N7 position was used to attach a side chain containing a thiophenecarboxylic acid moiety.[2] This group was crucial for interacting with the target protein, highlighting the role of this position in establishing key binding interactions.

  • N1-Substitution: The N1 position in the same series was substituted with a methyl group.[2] This modification likely serves to fine-tune the electronic properties and metabolic stability of the molecule or to fill a specific hydrophobic pocket in the binding site.

  • Stereochemistry: The spirocyclic nature creates a chiral center at the quaternary carbon. The biological activity of derivatives is often highly dependent on the stereochemistry at this center, as seen in the (5S,9R) configuration of BMS-587101, which was essential for its potent activity.[2]

This demonstrates a fundamental principle: the rigid spirocyclic core acts as a three-dimensional template, and the substituents at the nitrogen atoms are projected into specific vectors in space to interact with the biological target.

Experimental Protocol: Synthesis of a Protected Scaffold Intermediate

Protocol: Reductive Cyclization to Form a Diazaspiro[4.4]nonane Lactam

This protocol is adapted from the synthesis of a related 2,7-diazaspiro[4.4]nonane derivative and illustrates a common ring-closing strategy.

Objective: To synthesize tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate via intramolecular reductive cyclization of a cyanomethyl-substituted pyrrolidine precursor.

Materials:

  • Methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (starting material)

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the pressurized reaction vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Vessel: To the reaction vessel, add the starting material, methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g).

  • Solvent and Catalyst Addition: Add methanol as the solvent, followed by the careful addition of Raney Nickel catalyst (3.4 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Pressurization: Seal the reaction vessel. Purge the vessel with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS by periodically (and carefully) depressurizing and sampling the reaction mixture.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray analysis.

Future Perspectives and Conclusion

The this compound scaffold represents a compelling and under-explored area of chemical space for drug discovery. Its inherent three-dimensionality, rigid conformational control, and dual points for synthetic elaboration make it an ideal starting point for the development of novel therapeutics with improved pharmacological profiles.

Future Directions:

  • Novel Synthetic Routes: Development of more efficient, stereoselective, and scalable syntheses will be crucial to unlock the full potential of this scaffold.

  • Library Synthesis: The application of diversity-oriented synthesis, leveraging the two nitrogen handles, can rapidly generate large libraries of compounds for high-throughput screening against a wide array of biological targets.

  • CNS Applications: The scaffold's properties, including a low molecular weight and potentially tunable polarity, make it an attractive candidate for developing agents that target the central nervous system.

References

  • ResearchGate.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • ResearchGate.

  • ResearchGate.

  • PrepChem.com.

  • BenchChem.

  • PubChem, National Center for Biotechnology Information.

  • ChemRxiv.

  • PubMed, National Center for Biotechnology Information.

  • BenchChem.

  • BenchChem.

  • ACS Publications.

  • ChemRxiv.

  • PubMed, National Center for Biotechnology Information.

  • MDPI.

  • PubMed Central, National Center for Biotechnology Information.

  • PubMed Central, National Center for Biotechnology Information.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • ResearchGate.

  • PubMed Central, National Center for Biotechnology Information.

  • MDPI.

  • PubMed, National Center for Biotechnology Information.

  • PubMed, National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: A Domino Radical Bicyclization Strategy for the Efficient Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. Azaspirocycles, particularly the 1,7-diazaspiro[4.4]nonane core, represent a class of "privileged scaffolds." Their rigid, non-planar structure allows for a precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is integral to numerous biologically active compounds, making its efficient synthesis a high-priority objective for medicinal chemists. This guide details a powerful, single-stage domino radical bicyclization reaction to construct this valuable spirocyclic system.

Mechanistic Deep Dive: The Domino Radical Bicyclization Cascade

Domino reactions, also known as cascade reactions, are defined by their efficiency, wherein multiple bond-forming events occur under a single set of reaction conditions without isolating intermediates.[1] The strategy discussed here leverages the formation and sequential cyclization of nitrogen- and carbon-centered radicals to rapidly assemble the complex this compound core from a rationally designed acyclic precursor.[2]

The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and propagated by a mediator like tributyltin hydride (Bu₃SnH).[3] The process unfolds through several key mechanistic steps:

  • Initiation: The reaction begins with the thermal or chemical decomposition of the initiator (e.g., AIBN) to generate a primary radical. This radical abstracts a hydrogen atom from the mediator (Bu₃SnH) to produce the tributyltin radical (Bu₃Sn•).

  • Radical Generation on Substrate: The Bu₃Sn• radical reacts with a suitable precursor, typically an O-benzyl oxime ether bearing both an alkenyl moiety and a halogenated aromatic ring.[4] It abstracts the halogen atom (e.g., Iodine or Bromine) from the aromatic ring, generating an aryl radical.

  • First Cyclization (5-exo-trig): The newly formed aryl radical undergoes a rapid intramolecular 5-exo-trig cyclization onto the tethered alkene.[4][5] This is a kinetically favored process that forms the first five-membered ring (a pyrrolidine ring) and transfers the radical to a carbon atom.

  • Second Cyclization (5-exo-trig): The resulting alkyl radical then participates in a second 5-exo-trig cyclization, this time attacking the nitrogen atom of the oxime ether.[4] This step forges the spirocyclic junction and creates the second pyrrolidine ring, generating a nitrogen-centered alkoxyaminyl radical.[2][6]

  • Termination/Propagation: The alkoxyaminyl radical is quenched by abstracting a hydrogen atom from a new molecule of Bu₃SnH.[4] This yields the final this compound product and regenerates the Bu₃Sn• radical, which can then propagate the chain reaction.

This elegant cascade efficiently constructs two rings and a quaternary spirocenter in a single operation.[2]

G cluster_init Initiation & Propagation cluster_cycle Domino Bicyclization Cascade AIBN Initiator (AIBN) Bu3Sn_rad Bu₃Sn• Radical AIBN->Bu3Sn_rad  Δ Bu3SnH Mediator (Bu₃SnH) Bu3SnH->Bu3Sn_rad  (Initiator Radical) Precursor Acyclic Precursor (Haloaryl Oxime Ether) Aryl_rad Aryl Radical Intermediate Precursor->Aryl_rad  Bu₃Sn• Alkyl_rad Cyclized Alkyl Radical Aryl_rad->Alkyl_rad  5-exo-trig  (1st Cyclization) Alkoxy_rad Alkoxyaminyl Radical Alkyl_rad->Alkoxy_rad  5-exo-trig  (2nd Cyclization) Product This compound Product Alkoxy_rad->Product  Bu₃SnH Product->Bu3Sn_rad  (Regenerates)

Caption: Mechanistic pathway of the domino radical bicyclization.

Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for the synthesis of a model this compound derivative based on methodologies reported in the literature.[6][7]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity / PurityAmount (mmol)Mass / Volume
O-benzyl oxime ether precursorC₁₈H₁₈INO₂421.25>98%1.0421 mg
Tributyltin hydride (Bu₃SnH)C₁₂H₂₈Sn291.0697%1.50.48 mL
2,2'-Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2198%0.233 mg
Anhydrous CyclohexaneC₆H₁₂84.16>99.5%-50 mL

Safety Precaution: Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood. All glassware should be oven-dried before use to ensure anhydrous conditions.

Step-by-Step Procedure (AIBN-Initiated)
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-benzyl oxime ether precursor (421 mg, 1.0 mmol) and AIBN (33 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous cyclohexane (50 mL) to the flask to achieve a 0.02 M solution.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon gas for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Reagent Addition: Add tributyltin hydride (0.48 mL, 1.5 mmol) to the solution via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-85 °C (reflux temperature for cyclohexane) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material typically occurs within 3-6 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexanes/ethyl acetate to separate the desired spirocyclic product from tin byproducts and other impurities. The product is typically obtained as a mixture of diastereomers.[3][6]

G A 1. Setup Assemble oven-dried glassware under N₂ B 2. Reagent Loading Add precursor, AIBN, and solvent A->B C 3. Degassing Purge system with inert gas B->C D 4. Tin Hydride Addition Add Bu₃SnH via syringe C->D E 5. Reflux Heat reaction at 80-85 °C for 3-6h D->E F 6. Monitoring Track progress via TLC E->F G 7. Quench & Concentrate Cool to RT, remove solvent F->G H 8. Purification Silica gel column chromatography G->H I 9. Characterization NMR, HRMS analysis H->I

Caption: Experimental workflow for the domino radical bicyclization.

Product Characterization & Validation

To confirm the successful synthesis and purity of the this compound derivative, a combination of standard analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the disappearance of the vinyl protons from the starting material and the appearance of new aliphatic signals corresponding to the newly formed pyrrolidine rings. The complexity of the aliphatic region will reflect the formation of a diastereomeric mixture.

    • ¹³C NMR: The carbon NMR will show the presence of a quaternary spirocyclic carbon atom, a key indicator of successful bicyclization. The number of signals will correspond to the major diastereomer.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is crucial to confirm the elemental composition of the product. The measured m/z value should match the calculated exact mass for the desired this compound derivative, confirming the successful cyclization and hydrogen atom transfer.

  • Stereochemistry: The reaction typically yields a mixture of diastereomers, with a preference for the trans configuration relative to the substituents on the newly formed rings.[6] This stereochemical preference is consistent with the Beckwith-Houk transition state model, which predicts that the substituent will preferentially occupy a pseudo-equatorial position during the 5-exo cyclization to minimize steric hindrance.[6]

Conclusion

The domino radical bicyclization offers a highly convergent and efficient pathway for the synthesis of the medicinally relevant this compound scaffold.[2] By forming two rings and a spirocenter in a single step, this method provides a significant advantage over traditional multi-step linear syntheses in terms of step economy and time.[8] While the use of stoichiometric tin reagents presents a drawback, the mild reaction conditions and tolerance of various functional groups make it a powerful tool for academic research and drug discovery programs.[5] Further advancements, potentially utilizing photoredox catalysis, may offer even milder and more sustainable routes to these valuable compounds in the future.[9][10]

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Available at: [Link]

  • Cyclization Reactions of Nitrogen-centered Radicals. Organic Reactions. Available at: [Link]

  • Photoredox-Mediated Radical Addition/Cyclization To Construct Benzannulated 6,5-Spiroketal Glycosides. PubMed. Available at: [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi. Available at: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. National Institutes of Health (PMC). Available at: [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. National Institutes of Health (PMC). Available at: [Link]

  • Spirocyclization by palladium-catalyzed domino Heck-direct C-H arylation reactions: synthesis of spirodihydroquinolin-2-ones. PubMed. Available at: [Link]

  • Radical cyclization. Wikipedia. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]

  • Advances in Selected Heterocyclization Methods. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Rhodium-Catalyzed Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azaspirocyclic Scaffolds

Azaspiro compounds, molecules featuring a nitrogen-containing ring fused to another ring system through a single, shared quaternary carbon atom, represent a privileged structural motif in modern medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of pharmacophoric elements, which can significantly enhance binding affinity and selectivity for biological targets.[1][2] The synthesis of these complex scaffolds, particularly in an enantiomerically pure form, poses significant challenges.[1] Rhodium-catalyzed transformations have emerged as a powerful and versatile strategy to address this challenge, enabling the efficient construction of a wide array of azaspirocyclic systems.

This guide provides an in-depth exploration of key rhodium-catalyzed methodologies for synthesizing azaspiro compounds. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for researchers.

Core Methodologies and Mechanistic Insights

Several distinct rhodium-catalyzed strategies have been successfully employed to construct azaspiro frameworks. The choice of method is dictated by the desired ring sizes and substitution patterns.

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

This is one of the most robust and widely used methods for creating azaspiro[n.2]alkanes, which contain a spiro-fused cyclopropane ring.[3][4] The reaction involves the catalytic decomposition of a diazo compound by a chiral dirhodium(II) tetracarboxylate complex to form a transient, electrophilic rhodium carbene intermediate. This intermediate is then intercepted by an exocyclic alkene to furnish the desired spirocyclopropane.

Mechanism of Action: The key to this transformation is the generation of a rhodium-bound carbene from a diazo compound precursor. The dirhodium catalyst, featuring paddlewheel architecture with chiral carboxylate ligands, creates a C₂-symmetric chiral pocket.[5] This pocket dictates the trajectory of the incoming alkene substrate, thereby controlling both the diastereoselectivity and enantioselectivity of the cyclopropanation. The catalyst's ligands play a crucial role in modulating steric and electronic properties to achieve high levels of asymmetric induction.[3][4][5]

Rh_Catalyzed_Cyclopropanation sub Diazo Compound (R-C(N₂)CO₂R') int1 Rh(II)-Carbene Intermediate sub->int1 - N₂ cat [Rh₂(L*)₄] cat->int1 prod Azaspiro[n.2]alkane int1->prod + Alkene alkene Exocyclic Alkene alkene->prod prod->cat Catalyst Regeneration n2 N₂

Caption: Catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.

Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade

For the synthesis of larger seven-membered azaspiro rings, a cascade reaction initiated by a Rh(I) catalyst offers an elegant solution. This process typically involves 1,5-bisallene substrates that undergo a rhodium-catalyzed cycloisomerization to form a reactive diene intermediate, which then participates in a subsequent Diels-Alder reaction.[1][2]

Mechanism of Action: A cationic rhodium(I) complex, often paired with a bulky phosphine ligand like DTBM-Segphos, coordinates to the bisallene. This initiates a cycloisomerization to form a seven-membered ring containing a conjugated diene system. This intermediate can then undergo a highly selective Diels-Alder homodimerization, or react with another dienophile, to construct the final spirobicyclic architecture.[1][2] The selectivity of this cascade is remarkable, often yielding a single regioisomer from a complex series of potential pathways.[1]

Rhodium(III)-Catalyzed C–H Activation/Annulation

Another powerful strategy involves the directed C–H activation of a substrate, followed by intramolecular cyclization. This approach is particularly useful for constructing spiroindoles and related heterocyclic systems.[6][7][8]

Mechanism of Action: A cationic Rh(III) catalyst, such as [Cp*RhCl₂]₂, coordinates to a directing group on the substrate (e.g., an amide). This facilitates the activation of a typically unreactive C–H bond (often on an aromatic ring) to form a rhodacycle intermediate.[7][9] This intermediate then reacts with a coupling partner (like a diazo compound or an alkyne), leading to insertion and subsequent reductive elimination or intramolecular annulation to forge the spirocyclic core.[7][8][9]

Application Note: Asymmetric Synthesis of Azaspiro[4.2]heptanes

Objective: To provide a reliable and stereoselective method for synthesizing chiral azaspiro[n.2]alkanes, which are valuable building blocks in drug discovery.[3]

Principle: This protocol leverages the high catalytic activity and selectivity of a chiral dirhodium tetracarboxylate catalyst, Rh₂(S-p-PhTPCP)₄, for the asymmetric cyclopropanation of an N-protected exocyclic alkene with a donor/acceptor diazo compound. The catalyst's chiral ligands create a defined steric environment that forces the cyclopropanation to occur from a specific face, resulting in high enantiomeric excess (ee).[3][4][10] This method is notable for its efficiency, allowing for very low catalyst loadings and achieving high turnover numbers (TON), making it suitable for scale-up.[5][10]

Key Experimental Considerations:

  • Inert Atmosphere: Dirhodium catalysts and the reaction intermediates are sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Diazo Compound: Diazo compounds are energetic and potentially explosive. They must be handled with care and added slowly to the reaction mixture (preferably via syringe pump) to maintain a low steady-state concentration, ensuring both safety and selectivity.

  • Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is commonly used and effective for this transformation.[5]

  • Catalyst Loading: While 1 mol % is often used for initial screening, catalysts like Rh₂(S-p-PhTPCP)₄ have demonstrated efficacy at loadings as low as 0.001 mol %, achieving up to 83,000 turnovers without significant loss of yield or enantioselectivity.[3][5][10]

Experimental Protocol: Synthesis of a Chiral Azaspiro[4.2]heptane Derivative

This protocol describes the synthesis of a representative azaspiro[4.2]heptane via the Rh₂(S-p-PhTPCP)₄-catalyzed reaction between an N-Boc-protected 4-methylenepiperidine and an ethyl aryldiazoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-methylenepiperidine>95%CommercialSubstrate
Ethyl 2-diazo-2-phenylacetate>97%Commercial/PreparedCarbene Precursor
Rh₂(S-p-PhTPCP)₄Catalyst GradeCommercialChiral Catalyst
Dichloromethane (CH₂Cl₂)Anhydrous, >99.8%CommercialReaction Solvent
Diethyl Ether (Et₂O)ACS GradeCommercialFor Workup
Saturated aq. NaHCO₃ACS GradePrepared in-houseFor Workup
BrineACS GradePrepared in-houseFor Workup
Anhydrous MgSO₄ACS GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialFor Chromatography
Hexanes/Ethyl AcetateHPLC GradeCommercialEluent for Chromatography
Equipment
  • Oven-dried, two-neck round-bottom flask with stir bar

  • Syringe pump and gas-tight syringes

  • Schlenk line or glovebox for inert atmosphere

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with dry nitrogen.

    • To the flask, add N-Boc-4-methylenepiperidine (1.0 mmol, 1.0 equiv.) and the dirhodium catalyst Rh₂(S-p-PhTPCP)₄ (0.01 mmol, 0.01 equiv., 1 mol %).

    • Add anhydrous dichloromethane (10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Diazo Compound Addition:

    • Prepare a solution of ethyl 2-diazo-2-phenylacetate (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (5 mL).

    • Draw this solution into a gas-tight syringe and place it on a syringe pump.

    • Add the diazoacetate solution to the reaction mixture dropwise over a period of 4 hours at room temperature. A slow, steady evolution of N₂ gas should be observed.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The consumption of the alkene starting material and the formation of a new, higher-Rf product spot should be observed.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure full conversion.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in diethyl ether (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 98:2 Hexanes:Ethyl Acetate and gradually increasing the polarity to 90:10, to isolate the desired azaspiro compound.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a colorless oil or solid.

    • Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) using ¹H NMR, and chiral HPLC or SFC analysis, respectively.

Expected Results

Based on literature precedents for similar systems, this protocol is expected to provide the target azaspiro[4.2]heptane with the following characteristics.[3][5][10]

ParameterExpected Value
Yield 80-95%
Diastereomeric Ratio (d.r.) >15:1
Enantiomeric Excess (ee) 90-99%

Workflow Visualization

Experimental_Workflow A 1. Reaction Setup (Flask, Substrate, Catalyst, Solvent) Under N₂ B 2. Slow Addition of Diazo Compound (via Syringe Pump, 4h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Work-up (Extraction & Washing) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, HPLC, HRMS) E->F G Pure Azaspiro Compound F->G

Caption: Overall workflow for the synthesis of azaspiro compounds.

References

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ResearchGate. Available at: [Link]

  • Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. (2018). PubMed. Available at: [Link]

  • Rhodium-Catalyzed C–H Activation of Indoles for the Construction of Spiroindole Scaffolds. (2025). ResearchGate. Available at: [Link]

  • A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides. (2017). ResearchGate. Available at: [Link]

  • Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. (2022). University of Massachusetts Boston. Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). PubMed. Available at: [Link]

Sources

Introduction: The Strategic Value of Spiro-Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the [3+2] Cycloaddition Reaction for Spiro-Pyrrolidine Synthesis

The spiro-pyrrolidine motif, particularly the spiro[oxindole-3,2′-pyrrolidine] core, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These complex three-dimensional structures are found in a variety of biologically active alkaloids, such as spirotryprostatin A, which inhibits the G2/M progression of the mammalian cell cycle.[2][3][4] The significant therapeutic potential of these compounds, including their application as MDM2 inhibitors for cancer treatment, has driven substantial interest in developing efficient and stereocontrolled synthetic methodologies.[2][5]

Among the most powerful strategies for constructing these five-membered heterocyclic rings is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition.[6][7] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate multiple stereocenters with a high degree of control in a single step.[8] This guide provides a detailed overview of the mechanistic principles, key strategic variants, and field-proven protocols for the synthesis of spiro-pyrrolidines, tailored for researchers in organic synthesis and drug development.

Mechanistic Foundation: The 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition is a concerted, pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile, typically an alkene or alkyne).[7] In the context of spiro-pyrrolidine synthesis, the key 1,3-dipole is the azomethine ylide .

Generation of the Key Intermediate: The Azomethine Ylide

Azomethine ylides are transient species that must be generated in situ. The choice of precursor is a critical experimental decision that dictates the reaction conditions and potential for multicomponent strategies. Common methods include:

  • Decarboxylative Condensation: This is the most prevalent method for multicomponent reactions. The condensation of an α-amino acid (like sarcosine or glycine) with a ketone (often an isatin derivative to form spirooxindoles) forms an iminium intermediate that undergoes spontaneous decarboxylation upon gentle heating to yield the azomethine ylide.[1][9] This approach is synthetically efficient but results in the loss of any chirality from the starting amino acid.[1]

  • From Cyclic Amines: Nonstabilized azomethine ylides can be formed from the condensation of cyclic amines (e.g., tetrahydroisoquinoline) with aldehydes, often promoted by an acid additive.[2][10]

  • From Imines and Ketimines: Pre-formed imines, such as N-2,2,2-trifluoroethylisatin ketimines, can serve as stable precursors that generate azomethine ylides under specific catalytic conditions, offering a pathway for asymmetric synthesis.[11][12]

The concerted nature of the cycloaddition ensures that the stereochemistry of the dipolarophile is retained in the product, making the reaction highly stereospecific.

Figure 1: General mechanism of spiro-pyrrolidine synthesis.

Strategic Approaches to Spiro-Pyrrolidine Synthesis

The versatility of the [3+2] cycloaddition allows for several strategic implementations, from simple one-pot multicomponent reactions to highly sophisticated asymmetric catalytic systems.

Multicomponent Reactions (MCRs)

The convergence of starting materials in a single pot to form a complex product is a hallmark of green and efficient chemistry. The three-component reaction involving an isatin, an α-amino acid, and an electron-deficient alkene is a classic example used to generate diverse spirooxindole-pyrrolidine libraries.[13]

  • Causality: This approach is favored for rapid library synthesis because it avoids the isolation of intermediates, saving time, solvents, and resources. The in situ generation of the azomethine ylide from readily available starting materials is the key enabler of this strategy.[2][10] The choice of dipolarophile directly dictates the substitution pattern on the newly formed pyrrolidine ring.[4]

Asymmetric Catalysis: Mastering Stereocontrol

For applications in drug development, achieving high enantiopurity is paramount. Asymmetric catalysis provides the most elegant solution by using a chiral catalyst to control the facial selectivity of the cycloaddition.

Organocatalysis: Chiral small molecules have emerged as powerful catalysts for these transformations. The catalyst typically activates one of the reactants through hydrogen bonding or by forming a chiral ion pair, thereby creating a stereochemically defined environment for the cycloaddition.

  • Thioureas and Squaramides: These catalysts act as dual hydrogen-bond donors, activating the dipolarophile and orienting the incoming azomethine ylide. They are particularly effective with N-2,2,2-trifluoroethylisatin ketimine precursors.[11][12]

  • Chiral Phosphoric Acids (CPAs): Brønsted acid catalysts like BINOL-derived phosphoric acids can protonate the azomethine ylide, forming a chiral contact ion pair that dictates the stereochemical outcome. This approach has been successful in reactions with methyleneindolinone dipolarophiles, creating two adjacent quaternary stereocenters with high selectivity.[14]

  • Amine Catalysts: Chiral amines, such as prolinol derivatives, can catalyze the reaction between isatin-derived azomethine ylides and α,β-unsaturated aldehydes.[1][15]

Metal Catalysis: Chiral metal complexes offer an alternative and powerful method for inducing asymmetry. The metal center coordinates to one or both of the reacting partners, providing rigid stereochemical control.

  • Silver (I) Catalysis: AgOAc, in combination with chiral phosphine ligands like ThioClickFerrophos (TCF), has been shown to efficiently catalyze the asymmetric [3+2] cycloaddition of glycine imino esters, affording spiro-pyrrolidines in high yields and enantioselectivities.[16]

  • Iron (II) Catalysis: While not a direct cycloaddition catalyst, Fe(II) has been used in a sequential strategy to achieve spirocyclization, demonstrating the utility of earth-abundant metals in synthesizing the spiro[indoline-3,2′-pyrrolidine] scaffold.[5][17]

Data Presentation: A Comparative Overview

The choice of catalyst and substrates profoundly impacts the reaction's efficiency and stereoselectivity. The table below summarizes representative results from the literature, showcasing the power of different catalytic systems.

Catalyst/Promoter1,3-Dipole PrecursorDipolarophileYield (%)dree (%)Reference
Benzoic AcidTetrahydroisoquinoline / AldehydeOlefinic Oxindole71-92>20:1N/A[2]
AgOAc / (R,Sp)-TCFGlycine Imino Esterα-Alkylidene Succinimide71-98>20:186-95[16]
Quinine-derived SquaramideCF₃CH₂NH₂-derived KetimineMethyleneindolinone89-99>20:192-99[12]
Chiral Phosphoric AcidAldehyde / Amino EsterMethyleneindolinone81-99>93:788-98[14]
Cinchona-based ThioureaN-2,2,2-Trifluoroethylisatin Ketimine3-Alkenyl-furanone>99>20:1>99[11]

Application Notes and Protocols

Field-Proven Insights
  • Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction and are environmentally benign.[13] In some organocatalytic systems, less polar solvents like toluene or THF may be required to achieve optimal stereoselectivity.[1] For certain multicomponent reactions, water has been shown to be a viable and green solvent.[18]

  • Dipolarophile Reactivity: Electron-deficient alkenes are highly reactive dipolarophiles due to a favorable HOMO(dipole)-LUMO(dipolarophile) energy gap.[7] The electronic nature of the substituents on the dipolarophile can influence not only the reaction rate but also the regioselectivity of the addition.[4]

  • Self-Validation and Characterization: A successful protocol is self-validating. The crude reaction mixture should be analyzed by ¹H NMR to determine the diastereomeric ratio (dr). The product should be purified by column chromatography. The final structure and stereochemistry are typically confirmed by a full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). For asymmetric reactions, the enantiomeric excess (ee) must be determined using chiral HPLC analysis.

Detailed Experimental Protocol 1: Three-Component Synthesis of a Spirooxindole-Pyrrolidine

This protocol describes a general, catalyst-free method for synthesizing a spiro[indoline-pyrrolidine] derivative via a one-pot, three-component 1,3-dipolar cycloaddition.

Materials:

  • Substituted Isatin (1.0 mmol, 1.0 equiv)

  • Sarcosine (1.2 mmol, 1.2 equiv)

  • Dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 mmol, 1.0 equiv)

  • Ethanol (15 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Add ethanol (15 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature. A solid product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the spiro[indoline-pyrrolidine] derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Outcome: This procedure typically affords the desired spiro-pyrrolidine product in good to excellent yields (70-95%) with high regio- and diastereoselectivity.

Detailed Experimental Protocol 2: Organocatalyzed Asymmetric Synthesis

This protocol details an enantioselective [3+2] cycloaddition using a chiral phosphoric acid catalyst to produce an optically active spiro[pyrrolidin-3,3′-oxindole].[14]

Sources

Asymmetric Synthesis of 1,7-Diazaspiro[4.4]nonane: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 1,7-Diazaspiro[4.4]nonane in Medicinal Chemistry

The this compound scaffold is a unique three-dimensional bicyclic structure that has garnered increasing attention in the field of drug discovery. Its rigid, spirocyclic framework, where two nitrogen-containing rings are joined at a single carbon atom, offers a distinct advantage in the design of novel therapeutics. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, while the presence of two nitrogen atoms provides versatile handles for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[1]

Derivatives of this scaffold have shown promise in a range of therapeutic areas. For instance, they have been investigated as enzyme inhibitors, with specific examples targeting fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways.[2] Furthermore, certain this compound derivatives have been explored for their potential anticonvulsant and antimicrobial activities.[2] The inherent three-dimensionality of this scaffold contributes to an increased fraction of sp3-hybridized carbons, a molecular characteristic often associated with higher clinical success rates for drug candidates.[1]

Given the stereospecific nature of interactions between small molecules and biological macromolecules, the ability to synthesize enantiomerically pure 1,7-diazaspiro[4.4]nonanes is of paramount importance. Asymmetric synthesis provides the means to access single enantiomers, allowing for a thorough investigation of their individual biological activities and the development of safer and more efficacious drugs. This guide provides a detailed overview of potential strategies and protocols for the asymmetric synthesis of the this compound core, drawing upon established methodologies for structurally related compounds.

Strategic Approaches to the Asymmetric Synthesis of this compound

The asymmetric construction of the this compound skeleton can be approached through several strategic disconnections. This guide will focus on two primary, logically derived strategies based on the synthesis of closely related analogs:

  • Chiral Auxiliary-Mediated Synthesis of a Key Spirocyclic Diamide Intermediate: This strategy adapts a known enantioselective synthesis of a related 1-azaspiro[4.4]nonane-2,6-dione.[3] It involves the use of a chiral auxiliary to establish the critical spirocyclic stereocenter, followed by a series of functional group manipulations to form the second nitrogen-containing ring.

  • Domino Radical Bicyclization for Rapid Scaffold Assembly: This approach offers a more convergent route to a 1-azaspiro[4.4]nonane core structure through a domino radical cyclization.[4] While this method has been reported to produce diastereomeric mixtures, it presents a rapid and efficient way to construct the core skeleton, which could then be subjected to chiral resolution or further enantioselective modification.

The following sections will provide detailed protocols and mechanistic insights for these proposed synthetic routes.

Strategy 1: Chiral Auxiliary-Mediated Synthesis of a this compound Precursor

This strategy is adapted from the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal and proposes a pathway to a versatile this compound-2,6-dione intermediate.[3] The key principle is the use of a chiral amine to induce asymmetry in a Michael addition reaction, thereby setting the stereochemistry of the spirocyclic center.

Experimental Workflow: Strategy 1

G cluster_0 Part A: Asymmetric Michael Addition cluster_1 Part B: Formation of the Second Ring A 1. Preparation of Chiral Imine B 2. Michael Addition to Acrylate Derivative A->B Reaction with methyl acrylate C 3. Hydrolysis and Cyclization B->C Acidic workup D 4. Functionalization of the Ester C->D Purification and characterization E 5. Curtius Rearrangement D->E Conversion to acyl azide F 6. Intramolecular Cyclization E->F Formation of isocyanate and ring closure

Caption: Workflow for the chiral auxiliary-mediated synthesis of a this compound precursor.

Detailed Protocol: Strategy 1

Part A: Asymmetric Synthesis of the Spiro-pyrrolidinone Intermediate

This part of the protocol is adapted from a similar synthesis of a 1-azaspiro[4.4]nonane derivative.[3]

Step 1: Synthesis of the Chiral Imine

  • Materials: Cyclopentanone, (R)-(+)-1-phenylethylamine, toluene, p-toluenesulfonic acid (catalytic amount).

  • Procedure:

    • To a solution of cyclopentanone (1.0 eq) in toluene, add (R)-(+)-1-phenylethylamine (1.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step 2: Asymmetric Michael Addition

  • Materials: Chiral imine from Step 1, methyl acrylate, dry THF, lithium diisopropylamide (LDA).

  • Procedure:

    • Prepare a solution of LDA in dry THF at -78 °C.

    • Slowly add a solution of the chiral imine in dry THF to the LDA solution at -78 °C.

    • Stir the mixture for 30 minutes to allow for deprotonation.

    • Add methyl acrylate (1.1 eq) dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Lactam Formation

  • Materials: Crude Michael adduct from Step 2, hydrochloric acid (aqueous solution), ethyl acetate.

  • Procedure:

    • Dissolve the crude Michael adduct in ethyl acetate and treat with an aqueous solution of hydrochloric acid (e.g., 2 M).

    • Stir the mixture vigorously at room temperature for several hours to effect hydrolysis of the imine and subsequent intramolecular cyclization to the lactam.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting spiro-pyrrolidinone ester by column chromatography.

Part B: Construction of the Second Heterocycle

Step 4: Conversion of the Ester to a Carboxylic Acid

  • Materials: Spiro-pyrrolidinone ester from Step 3, lithium hydroxide, THF/water.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add lithium hydroxide (excess) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with a suitable organic solvent.

    • Dry and concentrate to yield the carboxylic acid.

Step 5: Curtius Rearrangement

  • Materials: Carboxylic acid from Step 4, diphenylphosphoryl azide (DPPA), triethylamine, dry toluene.

  • Procedure:

    • Dissolve the carboxylic acid in dry toluene and add triethylamine (1.1 eq).

    • Add DPPA (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux to induce the Curtius rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

    • Cool the reaction mixture. The resulting isocyanate solution can be used directly in the next step.

Step 6: Intramolecular Cyclization to the this compound-2,6-dione

  • Materials: Isocyanate solution from Step 5, suitable protic solvent (e.g., tert-butanol) followed by acidic workup.

  • Procedure:

    • To the cooled toluene solution of the isocyanate, add tert-butanol to trap the isocyanate as a Boc-protected amine.

    • Heat the mixture to facilitate the reaction.

    • After the reaction is complete, treat the mixture with a strong acid (e.g., TFA in dichloromethane) to remove the Boc group and induce cyclization to the desired this compound-2,6-dione.

    • Neutralize the reaction mixture and extract the product.

    • Purify by column chromatography or recrystallization.

Mechanistic Rationale

The stereochemical outcome of this synthetic sequence is determined in the asymmetric Michael addition step. The chiral auxiliary, (R)-(+)-1-phenylethylamine, directs the addition of the enolate to one face of the methyl acrylate, leading to the formation of a new stereocenter with a high degree of enantioselectivity. The subsequent Curtius rearrangement and cyclization steps are generally stereospecific, thus preserving the enantiopurity established in the Michael addition.

G cluster_0 Stereochemistry-Determining Step A Chiral Imine Enolate C Diastereomeric Transition State A->C B Methyl Acrylate B->C D Enantioenriched Michael Adduct C->D Facial bias from chiral auxiliary

Caption: Simplified representation of the key stereodetermining Michael addition.

Strategy 2: Domino Radical Bicyclization

This strategy provides a rapid entry to the 1-azaspiro[4.4]nonane core, which could be further elaborated to the 1,7-diazaspiro system. It is based on a reported domino radical bicyclization involving alkoxyaminyl radicals.[4] While this method may not be initially enantioselective, it offers a convergent approach to the scaffold.

Experimental Workflow: Strategy 2

G A 1. Synthesis of Oxime Ether Precursor B 2. Radical Initiation A->B AIBN or Et3B C 3. Domino Bicyclization B->C Formation of alkoxyaminyl radical D 4. Product Isolation C->D Intramolecular cyclizations

Caption: Workflow for the domino radical bicyclization to form a 1-azaspiro[4.4]nonane derivative.

Detailed Protocol: Strategy 2 (Adapted)

Step 1: Synthesis of the O-Benzyl Oxime Ether Precursor

  • Materials: A suitable ketone with an alkenyl chain and a tethered nitrogen precursor, O-benzylhydroxylamine hydrochloride, pyridine, chloroform.

  • Procedure:

    • Synthesize a ketone containing a pendant alkene and a nitrogen precursor (e.g., a protected amine with a leaving group for subsequent cyclization).

    • Dissolve the ketone in chloroform and add O-benzylhydroxylamine hydrochloride and pyridine.

    • Stir the mixture at room temperature until the oxime ether formation is complete (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

    • Purify the O-benzyl oxime ether by column chromatography.

Step 2: Domino Radical Bicyclization

  • Materials: O-benzyl oxime ether from Step 1, tributyltin hydride, AIBN (2,2'-azobisisobutyronitrile) or triethylborane (Et3B), cyclohexane (or another suitable solvent).

  • Procedure (using AIBN):

    • Dissolve the oxime ether in cyclohexane.

    • Add tributyltin hydride and a catalytic amount of AIBN.

    • Heat the mixture to reflux to initiate the radical reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and remove the solvent.

    • Purify the crude product by column chromatography to isolate the 1-azaspiro[4.4]nonane derivative.

Mechanistic Considerations

The reaction is initiated by the formation of a radical which then adds to the oxime ether to generate an alkoxyaminyl radical. This radical then undergoes a 5-exo-trig cyclization onto the pendant alkene to form the pyrrolidine ring and a new carbon-centered radical. A subsequent cyclization of this radical onto a suitable acceptor (which would need to be incorporated into the starting material design for the synthesis of the 1,7-diaza system) would complete the spirocyclic core. The diastereoselectivity of this process is often moderate, and further optimization or chiral resolution would be necessary to obtain enantiopure material.

Data Summary and Comparison of Strategies

StrategyKey FeaturesAdvantagesDisadvantages
1. Chiral Auxiliary-Mediated Synthesis Multi-step, linear synthesis; stereochemistry controlled by a chiral auxiliary.High enantioselectivity is achievable; well-precedented for related systems.[3]Longer synthetic route; may require optimization of several steps.
2. Domino Radical Bicyclization Convergent, one-pot cyclization.Rapid construction of the spirocyclic core.[4]Typically yields diastereomeric mixtures; requires chiral resolution or further enantioselective modification.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound presents a challenging yet rewarding endeavor for synthetic and medicinal chemists. The strategies outlined in this guide, adapted from robust and well-documented procedures for closely related molecular scaffolds, provide a solid foundation for accessing these valuable building blocks in an enantiomerically controlled manner. The chiral auxiliary-mediated approach offers a more predictable path to high enantiopurity, while the domino radical bicyclization presents a more convergent and potentially more efficient route if coupled with an effective resolution or asymmetric catalysis strategy.

Future research in this area could focus on the development of a truly catalytic asymmetric synthesis of the this compound core, perhaps through an organocatalytic or transition-metal-catalyzed intramolecular cyclization. Such an advancement would significantly streamline the synthesis of these promising scaffolds and accelerate their application in drug discovery programs targeting a wide range of diseases.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4595. [Link]

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66(1), 635. [Link]

  • Han, Z., Wang, Z., & Ding, K. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[5][5]nonane-1,6-dione. Advanced Synthesis & Catalysis, 353(9), 1584–1590. [Link]

  • El-Faham, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2798. [Link]

Sources

Strategic Deployment of Protecting Groups in the Synthesis of Diazaspiro[4.4]nonane Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Diazaspiro[4.4]nonanes and the Necessity for Controlled Synthesis

Diazaspiro[4.4]nonane frameworks are privileged structural motifs in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity provide a unique scaffold for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of these complex architectures, however, presents a significant challenge: the selective functionalization of the two nitrogen atoms within the spirocyclic core. Uncontrolled reactions can lead to a mixture of products, including di-substituted, mono-substituted, and unreacted starting materials, complicating purification and diminishing yields.

To overcome this, a robust protecting group strategy is not merely advantageous but essential. This guide provides an in-depth exploration of the strategic use of common amine protecting groups—specifically the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups—in the synthesis of diazaspiro[4.4]nonanes. We will delve into the causality behind the selection of these groups, present detailed protocols for their application and removal, and illustrate how an orthogonal protection strategy enables the controlled, stepwise functionalization of the diazaspiro[4.4]nonane scaffold.

Pillar 1: Understanding the Armamentarium - A Comparative Overview of Key Amine Protecting Groups

The choice of a protecting group is dictated by its stability to a range of reaction conditions and the mildness and selectivity of its removal. For diamine systems like diazaspiro[4.4]nonanes, the concept of orthogonality is paramount. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the deprotection of one amine while the other remains shielded[1][2].

Protecting GroupAbbreviationStructureIntroduction ReagentsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc-N<Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[3][4]Stable to base, hydrogenolysis, and mild acids.
BenzyloxycarbonylCbz or ZCbz-N<Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5] or strong acids (e.g., HBr/AcOH)[6]Stable to mild acids and bases.
9-FluorenylmethoxycarbonylFmocFmoc-N<Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine in DMF)[7]Stable to acids and hydrogenolysis.

Pillar 2: Strategic Implementation - Orthogonal Protection of the Diazaspiro[4.4]nonane Core

The differential reactivity of the two nitrogen atoms in a diazaspiro[4.4]nonane allows for the implementation of an orthogonal protecting group strategy, a cornerstone for the selective elaboration of the scaffold. A common and highly effective approach involves the use of Boc and Cbz groups, which can be selectively removed under acidic and hydrogenolytic conditions, respectively.

This strategy allows for the sequential functionalization of each nitrogen atom, as depicted in the workflow below.

Orthogonal_Strategy Diazaspiro Diazaspiro[4.4]nonane DiProtected N-Boc, N'-Cbz Diazaspiro[4.4]nonane Diazaspiro->DiProtected Boc₂O, Cbz-Cl Mono_Cbz N-Cbz Diazaspiro[4.4]nonane DiProtected->Mono_Cbz Selective Boc Deprotection (Acid) Functionalized_Cbz Functionalized N-Boc, N'-Cbz Diazaspiro[4.4]nonane Mono_Cbz->Functionalized_Cbz Functionalization (R¹-X) Functionalized_Amine Functionalized N-H, N'-Cbz Diazaspiro[4.4]nonane Functionalized_Cbz->Functionalized_Amine Boc Protection Final_Product Differentially Functionalized Diazaspiro[4.4]nonane Functionalized_Amine->Final_Product Cbz Deprotection (Hydrogenolysis) & Functionalization (R²-X)

Caption: Orthogonal protection workflow for diazaspiro[4.4]nonane.

Pillar 3: Field-Proven Methodologies - Detailed Experimental Protocols

The following protocols are based on established synthetic transformations and provide a practical guide for the implementation of a Boc/Cbz orthogonal protecting group strategy in the synthesis of functionalized 2,7-diazaspiro[4.4]nonane derivatives.

Protocol 1: Di-protection of 2,7-Diazaspiro[4.4]nonane

This protocol describes the initial protection of both nitrogen atoms of the diazaspiro[4.4]nonane core. For the purpose of illustrating an orthogonal strategy, we will first introduce the Boc group, followed by the Cbz group.

Step 1.1: Mono-Boc Protection of 2,7-Diazaspiro[4.4]nonane

  • Rationale: The mono-protection of a diamine can be achieved by using a limiting amount of the protecting group reagent. However, a more controlled approach involves the protonation of one amine group to reduce its nucleophilicity, followed by the protection of the remaining free amine.

  • Materials:

    • 2,7-Diazaspiro[4.4]nonane dihydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 2,7-diazaspiro[4.4]nonane dihydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free diamine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Step 1.2: Cbz-Protection of Mono-Boc-2,7-Diazaspiro[4.4]nonane

  • Rationale: The remaining secondary amine is protected with the Cbz group under standard Schotten-Baumann conditions.

  • Materials:

    • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM) and water (biphasic system)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in DCM.

    • Add an aqueous solution of NaHCO₃ (2.0-3.0 eq).

    • Cool the biphasic mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 2-benzyl 7-tert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate.

Protocol 2: Selective Deprotection and Functionalization

This protocol demonstrates the power of the orthogonal strategy, allowing for the selective modification of one nitrogen atom.

Step 2.1: Selective Removal of the Boc Group

  • Rationale: The Boc group is labile to strong acids, while the Cbz group remains intact under these conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation[3][4].

  • Materials:

    • 2-benzyl 7-tert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the di-protected diazaspiro[4.4]nonane (1.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add TFA (5-10 eq) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl 2,7-diazaspiro[4.4]nonan-2-carboxylate.

Step 2.2: Functionalization of the Free Amine

  • Rationale: With one nitrogen now deprotected, it is available for a variety of functionalization reactions, such as alkylation or acylation. This protocol provides a general procedure for N-alkylation.

  • Materials:

    • Benzyl 2,7-diazaspiro[4.4]nonan-2-carboxylate

    • Alkyl halide (e.g., R-Br, R-I)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the mono-Cbz protected diamine (1.0 eq) in MeCN, add K₂CO₃ (2.0-3.0 eq) and the desired alkyl halide (1.1-1.5 eq).

    • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate and partition the residue between EtOAc and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Final Deprotection

Step 3.1: Removal of the Cbz Group

  • Rationale: The Cbz group is efficiently cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other functional groups, including the newly introduced alkyl or acyl group at the other nitrogen.

  • Materials:

    • Functionalized N'-Cbz-2,7-diazaspiro[4.4]nonane derivative

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 eq) in MeOH.

    • Carefully add Pd/C catalyst to the solution.

    • Stir the mixture under an atmosphere of hydrogen gas at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with MeOH.

    • Concentrate the combined filtrate under reduced pressure to yield the final deprotected, functionalized diazaspiro[4.4]nonane.

Conclusion: Enabling Complexity through Strategic Protection

The successful synthesis of complex, differentially functionalized diazaspiro[4.4]nonane scaffolds is critically dependent on a well-designed and executed protecting group strategy. The use of orthogonal protecting groups, such as Boc and Cbz, provides the synthetic chemist with the necessary tools to selectively mask and unmask the two nitrogen centers, enabling a stepwise and controlled introduction of desired functionalities. The protocols detailed herein offer a robust and field-proven framework for researchers, scientists, and drug development professionals to confidently approach the synthesis of these valuable molecular architectures. A thorough understanding of the principles of protecting group chemistry is indispensable for the advancement of modern organic synthesis and the discovery of novel therapeutics.

References

  • Carpino, L. A. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 94(17), 6214–6215.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
  • Barany, G., & Merrifield, R. B. (1977). A new amino protecting group removable by reduction. Chemistry of the dithiasuccinoyl (Dts) function. Journal of the American Chemical Society, 99(22), 7363–7365.
  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549–1552.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

Sources

Functionalization of the 1,7-Diazaspiro[4.4]nonane Ring System: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,7-Diazaspiro[4.4]nonane Scaffold

The this compound ring system represents a class of saturated heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This scaffold is often considered a constrained analog of linear diamines or a proline mimic, offering a fixed spatial arrangement of its two nitrogen atoms. This defined geometry is crucial for establishing precise interactions with protein binding pockets, making it an attractive building block for the design of novel therapeutics. Functionalization of the two nitrogen atoms and, potentially, the carbon backbone, allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of key functionalization strategies for the this compound core, complete with detailed protocols and insights into the rationale behind the experimental choices.

Core Synthesis and Strategic Protection

Access to functionalized this compound derivatives begins with the synthesis of the core scaffold, which typically involves multi-step reaction sequences. A common strategy involves the construction of the spirocyclic framework followed by selective protection of one of the nitrogen atoms, most commonly with a tert-butyloxycarbonyl (Boc) group. This mono-protection is a critical step that enables regioselective functionalization of the remaining free secondary amine.

Protocol 1: Selective Mono-N-Boc Protection of this compound

This protocol is based on the principle of differentiating the two amine groups by protonating one with an acid, thereby rendering it less nucleophilic and directing the Boc-protection to the free amine.[1]

Materials:

  • This compound dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve this compound dihydrochloride (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0 eq) to neutralize one equivalent of the hydrochloride salt, thus generating the mono-hydrochloride salt in situ.

  • To this solution, add a solution of (Boc)₂O (1.0 eq) in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-Boc-protected this compound.

Causality: The use of one equivalent of base is crucial for the selective deprotonation of one of the ammonium groups, creating a nucleophilic secondary amine that preferentially reacts with the electrophilic (Boc)₂O.

N-Functionalization Strategies: Building Molecular Diversity

With the mono-Boc protected scaffold in hand, a wide array of functional groups can be introduced at the free secondary amine position. The choice of functionalization strategy depends on the desired final compound and the compatibility of the reagents with the Boc-protecting group.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition.

Protocol 2: N-Acylation of mono-Boc-1,7-diazaspiro[4.4]nonane

Materials:

  • mono-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • For carboxylic acid coupling: a coupling agent such as HATU or EDC/HOBt

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve mono-Boc-1,7-diazaspiro[4.4]nonane in anhydrous DCM.

  • Add TEA or DIPEA to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride. If using a carboxylic acid, pre-activate it with a coupling agent according to the manufacturer's protocol before addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by the disappearance of the starting amine and the appearance of the higher molecular weight amide product by LC-MS.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[2]

Protocol 3: Buchwald-Hartwig N-Arylation of mono-Boc-1,7-diazaspiro[4.4]nonane

Materials:

  • mono-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq)

  • Aryl halide (bromide or iodide) or triflate (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or JohnPhos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the mono-Boc-1,7-diazaspiro[4.4]nonane, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous toluene or dioxane.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often more effective.

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[3]

Protocol 4: Reductive Amination of mono-Boc-1,7-diazaspiro[4.4]nonane

Materials:

  • mono-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of mono-Boc-1,7-diazaspiro[4.4]nonane in DCM, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection: Unveiling the Second Reactive Site

Once the first nitrogen is functionalized, the Boc group on the second nitrogen can be removed to allow for further derivatization or to yield the final product.

Protocol 5: N-Boc Deprotection

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C.

  • Add an excess of TFA or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine as its corresponding salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting salt can often be used directly in subsequent reactions or neutralized to the free base.[4]

Application Notes: Bioactive Derivatives of this compound

The functionalized this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its utility in drug discovery.

Kinase Inhibitors

The rigid spirocyclic core can serve as a scaffold to position pharmacophoric groups in the ATP-binding site of kinases. For example, derivatives of this compound have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases.[5][6] The functional groups introduced via the methods described above can be designed to interact with key residues in the kinase hinge region, the DFG motif, or the solvent-exposed region.

GPCR Modulators

The defined spatial orientation of the nitrogen atoms in the this compound system makes it an excellent scaffold for the development of ligands for G-protein coupled receptors (GPCRs).[7] These nitrogen atoms can serve as key interaction points with acidic residues in the transmembrane domains of GPCRs. Functionalization allows for the fine-tuning of potency, selectivity, and agonist/antagonist activity.

Data Presentation

Functionalization MethodReagentsTypical YieldsKey Advantages
N-Acylation Acyl chlorides, Carboxylic acids + coupling agents70-95%Robust, wide substrate scope
N-Arylation (Buchwald-Hartwig) Aryl halides/triflates, Pd catalyst, phosphine ligand60-90%Forms C(sp²)-N bonds, access to diverse aryl groups
N-Alkylation (Reductive Amination) Aldehydes, Ketones, STAB or NaBH₃CN65-95%Mild conditions, high functional group tolerance

Visualizations

General Functionalization Workflow

G A This compound B mono-Boc-1,7-diazaspiro[4.4]nonane A->B Protocol 1: Selective Mono-Boc Protection C N-Functionalized-N'-Boc-1,7-diazaspiro[4.4]nonane B->C Protocols 2-4: N-Acylation N-Arylation N-Alkylation D N-Functionalized-1,7-diazaspiro[4.4]nonane C->D Protocol 5: N-Boc Deprotection

Caption: General workflow for the functionalization of this compound.

Buchwald-Hartwig Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange Amine Amine Amine->Ligand\nExchange Ar-Pd(II)(Amine)L_n Ar-Pd(II)(Amine)L_n Ligand\nExchange->Ar-Pd(II)(Amine)L_n Deprotonation Deprotonation Ar-Pd(II)(Amine)L_n->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)(Amido)L_n Ar-Pd(II)(Amido)L_n Deprotonation->Ar-Pd(II)(Amido)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(Amido)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Ar-Amine Ar-Amine Reductive\nElimination->Ar-Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Sciforum. (2014). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Lee, J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Kanstrup, A. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24433-24438.
  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]

  • Maulide, N., et al. (2012). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 77(17), 7135-7144.
  • Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(35), 23961-23969.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Molecules, 24(24), 4593.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63.
  • Giddens, A. C., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(9), 1381.
  • El-Gamal, M. I., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • Katritzky, A. R., et al. (2000). Reductive BOC-Amination of Aldehydes. Journal of Organic Chemistry, 65(24), 8077-8079.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Betley, T. A., & Hennessey, Z. K. (2013). Synthesis of Saturated N-Heterocycles. Research Collection. Retrieved from [Link]

  • Christopoulos, A. (2018). GPCR Allosteric Modulator Discovery. ResearchGate. Retrieved from [Link]

  • Zou, Q., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Brasili, L., et al. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 124, 613-625.
  • Esposito, F., et al. (2019). Electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy data for anacardic acid derivatives.
  • He, J., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Rosen, H., et al. (2022).
  • Kim, J., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Pharmaceuticals, 14(12), 1290.
  • Procter, D. J., et al. (2021). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation.
  • Conn, P. J., et al. (2009). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • Congreve, M., et al. (2020). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. ResearchGate. Retrieved from [Link]

  • Desai, B., et al. (2021). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Pelter, A., et al. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Zou, Q., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Retrieved from [Link]

  • Latorraca, N. R., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature Chemical Biology, 18(11), 1263-1271.
  • Ott, G. R., et al. (2008). Alpha,Beta-cyclic-beta-benzamido Hydroxamic Acids: Novel oxaspiro[4.4]nonane Templates for the Discovery of Potent, Selective, Orally Bioavailable Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(4), 1288-1292.
  • Diao, T., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6599.
  • Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5069.

Sources

Application Notes and Protocols: 1,7-Diazaspiro[4.4]nonane as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and organic synthesis, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and improved pharmacological properties. The increasing focus on molecules with greater three-dimensionality has led to a resurgence of interest in spirocyclic compounds.[1][2][3] These unique structures, where two rings are joined by a single common atom, offer a rigid framework that can pre-organize appended functional groups in a well-defined spatial arrangement. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the incorporation of spirocyclic motifs often correlates with improved physicochemical properties such as increased solubility, higher basicity, and better metabolic stability when compared to their planar, aromatic counterparts.[1]

Among the diverse array of spirocyclic systems, diazaspirocycles have emerged as particularly valuable building blocks in medicinal chemistry.[4][5] This application note focuses on the utility of 1,7-diazaspiro[4.4]nonane, a scaffold composed of two fused five-membered nitrogen-containing rings. The presence of two secondary amine functionalities at the 1 and 7 positions offers multiple points for diversification, making it an exceptionally versatile platform for the construction of compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed experimental protocols for its incorporation into novel molecular architectures.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a building block is rooted in its distinct structural and chemical features. The spirocyclic core imparts a rigid, three-dimensional geometry, while the two secondary amine groups provide reactive handles for a wide range of chemical transformations. This combination allows for the systematic exploration of the chemical space surrounding the core, a critical aspect of modern medicinal chemistry.

The non-equivalent nature of the two nitrogen atoms in an unsymmetrically substituted this compound allows for selective functionalization, further expanding its synthetic potential. This selective manipulation is key to creating diverse and complex molecules with finely tuned biological activities. The spirocyclic diamine framework has been successfully employed in the development of potent and selective ligands for various biological targets, underscoring its importance in the design of novel therapeutics.[1][4]

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through various synthetic strategies. One common approach involves a multi-step sequence starting from readily available cyclic ketones. Another powerful method is the use of domino reactions, such as the radical bicyclization, which can rapidly assemble the spirocyclic core in a single step.[6][7] For practical applications in medicinal chemistry, the synthesis of a selectively protected derivative, such as the commercially available tert-butyl this compound-7-carboxylate, is often the most efficient starting point for further elaboration.[8]

Below is a representative workflow for the synthesis of a protected this compound derivative, which can then be used in subsequent functionalization reactions.

Synthesis_Workflow start Commercially Available Starting Materials step1 Multi-step Synthesis or Domino Reaction start->step1 step2 Selective Protection (e.g., Boc group) step1->step2 product Protected this compound (e.g., 7-Boc-1,7-diazaspiro[4.4]nonane) step2->product

Caption: General workflow for the synthesis of a protected this compound scaffold.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold has found applications in the development of a range of bioactive molecules, from central nervous system (CNS) agents to antiviral compounds. Its ability to present functional groups in a defined three-dimensional arrangement makes it an attractive core for targeting complex biological receptors.

Central Nervous System (CNS) Agents

Derivatives of this compound have been investigated as ligands for various CNS targets, including muscarinic acetylcholine receptors (mAChRs).[5][7] The rigid spirocyclic framework can mimic the conformation of endogenous ligands, leading to high-affinity binding. The ability to independently functionalize the two nitrogen atoms allows for the optimization of potency and selectivity. For example, one nitrogen can be used to introduce a key pharmacophoric element, while the other can be modified to fine-tune physicochemical properties such as solubility and brain penetration.

Antiviral Agents

The 1-azaspiro[4.4]nonane skeleton, a closely related structure, has been incorporated into compounds exhibiting inhibitory activity against the hepatitis C virus.[7] This highlights the potential of the broader azaspiro[4.4]nonane class, including this compound, in the design of novel antiviral therapeutics. The diamine functionality of the 1,7-diazaspiro scaffold provides additional opportunities for interaction with viral proteins or enzymes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of the this compound scaffold. These protocols are based on established synthetic principles and aim to provide a practical guide for researchers.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

This protocol describes the synthesis of a protected lactam precursor to the this compound core.

Materials:

  • Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate

  • Raney Ni

  • Methanol

  • Hydrogen gas (50 psi)

Procedure:

  • In a suitable pressure vessel, combine methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) and Raney Ni (3.4 g) in methanol.[9]

  • Pressurize the vessel with hydrogen gas to 50 psi.[9]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney Ni catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[9]

Protocol 2: Selective N-Functionalization of this compound

This protocol outlines a general strategy for the selective functionalization of the two nitrogen atoms, starting from a mono-protected derivative like 7-Boc-1,7-diazaspiro[4.4]nonane.

Functionalization_Workflow start 7-Boc-1,7-diazaspiro[4.4]nonane step1 Functionalization of N1 (e.g., alkylation, acylation) start->step1 intermediate N1-Functionalized-7-Boc- This compound step1->intermediate step2 Deprotection of N7 (e.g., TFA, HCl) intermediate->step2 intermediate2 N1-Functionalized- This compound step2->intermediate2 step3 Functionalization of N7 intermediate2->step3 product Differentially Functionalized This compound Derivative step3->product

Sources

Application of 1,7-Diazaspiro[4.4]nonane in the Synthesis of Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Anticonvulsant Drug Discovery

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] In the quest for new anticonvulsants, the exploration of unique molecular scaffolds is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

This application note explores the potential of 1,7-diazaspiro[4.4]nonane as a novel scaffold for the synthesis of anticonvulsant drug candidates. While direct applications of this specific isomer in anticonvulsant synthesis are not yet extensively documented, the proven success of related diazaspiro and spirocyclic structures, such as 2-azaspiro[4.4]nonane and various spirohydantoins and spirosuccinimides, provides a strong rationale for its investigation.[2][3] The inherent structural features of the this compound core, including two strategically positioned nitrogen atoms, offer versatile points for chemical modification to incorporate known anticonvulsant pharmacophores.

Proposed Synthetic Strategy: From Core Scaffold to Bioactive Molecules

The synthetic approach outlined here leverages the commercially available N-Boc protected this compound as a starting material. This allows for selective functionalization of the two nitrogen atoms to introduce moieties known to confer anticonvulsant activity, such as those found in hydantoins and succinimides.

Diagram of Proposed Synthetic Workflow

G A N-Boc-1,7-diazaspiro[4.4]nonane B Deprotection (e.g., TFA/DCM) A->B C This compound B->C D Reaction with Isocyanate/Urea Derivative C->D F Reaction with Substituted Succinic Anhydride C->F E Spirohydantoin Analogue D->E H Pharmacological Screening (MES, scPTZ) E->H G Spirosuccinimide Analogue F->G G->H

Sources

Application Notes and Protocols for 1,7-Diazaspiro[4.4]nonane Derivatives as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PARP Inhibition and the Role of Novel Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] They are instrumental in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The therapeutic strategy of PARP inhibition leverages the concept of synthetic lethality, proving highly effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][5] In such tumors, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, ultimately resulting in cell death.[6]

While clinically approved PARP inhibitors like Olaparib have revolutionized the treatment of certain cancers, challenges such as acquired resistance and dose-limiting toxicities persist.[6][7] This has spurred the exploration of novel chemical scaffolds that can offer improved selectivity, better pharmacokinetic profiles, and potentially different mechanisms of action, such as varying degrees of PARP trapping.[6] The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a promising motif in medicinal chemistry due to its inherent three-dimensionality, which can enhance target engagement and introduce favorable physicochemical properties.[8][9] This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of this compound derivatives as a new class of PARP inhibitors.

The Scientific Rationale: this compound as a Bioisostere

The design of novel PARP inhibitors often involves the modification of existing pharmacophores to optimize efficacy and safety. The this compound core can be strategically employed as a bioisostere for more flexible diamine fragments, such as the piperazine ring found in Olaparib.[10] The rigid, spirocyclic nature of this scaffold can confer several advantages:

  • Conformational Rigidity: The fixed spatial arrangement of the nitrogen atoms can lead to a more defined interaction with the target protein, potentially increasing binding affinity and selectivity.[8][9]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can enhance solubility and metabolic stability, leading to better pharmacokinetic profiles.[11]

  • Modulation of PARP Trapping: The interaction of PARP inhibitors with the PARP-DNA complex can lead to "trapping," a cytotoxic mechanism that is distinct from catalytic inhibition. The structural rigidity of the this compound scaffold can modulate the extent of PARP trapping, potentially leading to a better therapeutic window with reduced toxicity.[10]

A key example is the substitution of the piperazine in Olaparib with a diazaspiro core, which has been shown to reduce DNA damage and cytotoxicity while maintaining significant PARP inhibitory activity.[10]

Synthesis of a Representative this compound PARP Inhibitor

This section outlines a general synthetic route for a this compound derivative, based on established chemical principles and literature precedents.[10][12] The synthesis involves the coupling of the spirocyclic core with a pharmacophore that recognizes the nicotinamide binding site of PARP1.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound Core cluster_coupling Coupling with PARP Pharmacophore cluster_final Final Deprotection A Starting Materials B Multi-step Synthesis A->B Cyclization C Racemic this compound B->C D Protected this compound C->D Protection (e.g., Boc) F Coupling Reaction D->F E Phthalazinone Moiety E->F G Protected Final Compound F->G H Deprotection G->H I Final this compound PARP Inhibitor H->I

Caption: Synthetic workflow for a this compound PARP inhibitor.

Step-by-Step Synthesis Protocol

Objective: To synthesize a representative this compound-containing PARP inhibitor.

Materials:

  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Amide Coupling:

    • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.1 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the protected final compound.

  • Boc Deprotection:

    • Dissolve the purified protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude product can be purified by preparative HPLC or by salt formation and recrystallization to yield the final this compound PARP inhibitor as a TFA salt.

Biochemical Evaluation: PARP1 Enzymatic Assay

This protocol describes a robust, in vitro assay to determine the inhibitory potency (IC50) of the synthesized this compound derivatives against the PARP1 enzyme.

Diagram of PARP1 Enzymatic Assay Workflow

PARP1_Assay A Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compound B Incubate PARP1, DNA, and Test Compound A->B C Initiate Reaction with NAD+ B->C D Incubate to allow PARylation C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Fluorescence/Colorimetric) E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the PARP1 enzymatic inhibition assay.

Step-by-Step PARP1 Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Olaparib)

  • 384-well assay plates (black, for fluorescence)

  • Fluorescent plate reader

  • Commercially available PARP1 assay kit (optional, provides optimized reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).

    • Prepare working solutions of PARP1 enzyme, activated DNA, and NAD+ in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the serially diluted test compound or control (positive and no-inhibitor controls).

    • Add the PARP1 enzyme and activated DNA solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NAD+ solution to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for a fluorescent assay, this may involve an antibody that recognizes poly(ADP-ribose) chains).

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative PARP1 Inhibition
CompoundScaffoldPARP1 IC50 (nM)
Olaparib (Reference)Piperazine-containing5
Compound X This compound 25
Veliparib (Reference)Benzimidazole carboxamide2

Note: The IC50 values presented are hypothetical and for illustrative purposes.

Cellular Evaluation: Assessing In-Cellulo Efficacy

Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to assess the activity of the compounds in a cellular context. This protocol describes a cell-based assay to evaluate the ability of this compound derivatives to induce synthetic lethality in BRCA-deficient cancer cells.

Diagram of Cellular Assay Workflow

Cellular_Assay A Seed BRCA-deficient and BRCA-proficient cells B Treat with serial dilutions of test compound A->B C Incubate for 72-96 hours B->C D Add Cell Viability Reagent (e.g., MTS, CellTiter-Glo) C->D E Incubate and Measure Signal (Absorbance/Luminescence) D->E F Data Analysis: Calculate GI50 and assess selectivity E->F

Caption: Workflow for assessing cell viability and synthetic lethality.

Step-by-Step Cell Viability Assay Protocol

Objective: To determine the growth inhibitory (GI50) concentration of a test compound in BRCA-deficient and proficient cell lines.

Materials:

  • BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Olaparib)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., MTS, resazurin, or an ATP-based assay like CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound or controls (vehicle and positive controls).

  • Incubation:

    • Incubate the plates for 72-96 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTS, 30 minutes for CellTiter-Glo®).

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI50 value using a non-linear regression model.

Data Presentation: Selective Growth Inhibition
CompoundCell Line (BRCA status)GI50 (µM)Selectivity Ratio (Proficient/Deficient)
Compound X MDA-MB-436 (BRCA1-deficient)0.5 >20
MDA-MB-231 (BRCA-proficient)>10
OlaparibMDA-MB-436 (BRCA1-deficient)0.1>50
MDA-MB-231 (BRCA-proficient)>5

Note: The GI50 values presented are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of next-generation PARP inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of these novel compounds. The inherent three-dimensionality of this spirocyclic system offers the potential for improved selectivity and differentiated pharmacological profiles, including modulation of PARP trapping, which may translate to an enhanced therapeutic index. Further investigation into the structure-activity relationship (SAR) of this series, including the exploration of various substituents on both the spirocyclic core and the pharmacophore, is warranted to optimize potency and selectivity. Additionally, more advanced cellular assays, such as those measuring PARP trapping on DNA and the induction of DNA damage markers (e.g., γH2AX), will be crucial in fully characterizing the mechanism of action of these novel inhibitors.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(16), 4875. [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36). [Link]

  • Li, H., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2598478. [Link]

  • Jia, S., et al. (2024). Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. ChemMedChem. [Link]

  • Reddy, M. V. R., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962–978. [Link]

  • Menear, K. A., et al. (2008). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Branco, C., & Paredes, J. (2022). PARP Inhibitors: From the Mechanism of Action to Clinical Practice. Acta Médica Portuguesa, 35(2), 135-143. [Link]

  • Zaremba, T., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 1(4). [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. [Link]

  • Li, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 903823. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 636-647. [Link]

  • Zaware, N., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962-978. [Link]

  • Li, H., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. European Journal of Medicinal Chemistry, 300, 117865. [Link]

  • Shah, A., et al. (2020). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Current Computer-Aided Drug Design, 16(4), 384-393. [Link]

  • Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(16), 4875. [Link]

  • Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 636-647. [Link]

Sources

Development of Sigma Receptor Ligands from Diazaspiro[4.4]nonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in the design of potent and selective ligands for sigma receptors, enigmatic proteins implicated in a host of physiological and pathological processes. This comprehensive technical guide provides an in-depth exploration of the development of diazaspiro[4.4]nonane-based sigma receptor ligands, from rational design and chemical synthesis to in vitro and in vivo evaluation. Authored from the perspective of a seasoned application scientist, this document emphasizes the causal relationships behind experimental choices and provides field-proven insights to empower researchers in their quest for novel therapeutics targeting the sigma receptor system. Every protocol herein is designed as a self-validating system, complete with detailed, step-by-step methodologies and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of Sigma Receptor Modulation

Initially misidentified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of proteins with two primary subtypes: sigma-1 (S1R) and sigma-2 (S2R). These receptors are expressed throughout the central nervous system and in various peripheral tissues, where they modulate a wide array of cellular functions.

The sigma-1 receptor is a 25 kDa intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in regulating cellular stress responses, ion channel activity, and neurotransmitter release.[1][2] S1R ligands have shown therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[1][3] Notably, S1R antagonists have demonstrated analgesic effects and the ability to enhance the efficacy of opioid analgesics, offering a promising avenue for pain management with potentially fewer side effects.[4][5]

The sigma-2 receptor , a 21.5 kDa protein, is overexpressed in proliferating cancer cells and is implicated in cell survival and apoptosis. Consequently, S2R ligands are being actively investigated as potential anti-cancer agents and diagnostic imaging tools for tumors.[6]

The diazaspiro[4.4]nonane core, a rigid bicyclic system, provides a versatile scaffold for the development of sigma receptor ligands with high affinity and selectivity. Its conformational constraints and the presence of two nitrogen atoms for functionalization allow for the fine-tuning of pharmacological properties. Research has indicated that ligands based on the 2,7-diazaspiro[4.4]nonane scaffold can exhibit extreme potency in preclinical models of pain.[1][7] This guide will focus on the practical aspects of designing, synthesizing, and evaluating these promising compounds.

Ligand Design and Structure-Activity Relationships (SAR)

The design of potent and selective diazaspiro[4.4]nonane-based sigma receptor ligands is guided by established structure-activity relationships. While specific SAR studies on the 2,7-diazaspiro[4.4]nonane scaffold are emerging, valuable insights can be drawn from the closely related 2,7-diazaspiro[3.5]nonane series.[1][7]

Key structural features influencing affinity and selectivity include:

  • The Diazaspiro Core: The rigid spirocyclic framework is crucial for orienting the substituent groups in the appropriate vectors for receptor binding.

  • Substituents on the Nitrogen Atoms: The nature of the groups attached to the two nitrogen atoms of the diazaspiro[4.4]nonane ring is a primary determinant of affinity and selectivity for S1R versus S2R.

    • One nitrogen typically bears a substituent that interacts with a hydrophobic region of the receptor binding pocket. Aromatic or cycloalkyl groups are common.

    • The second nitrogen is often functionalized with a group that can participate in hydrogen bonding or electrostatic interactions.

  • Linker Length and Composition: The length and flexibility of any linker connecting a terminal aromatic or bulky group to the diazaspiro core can significantly impact binding affinity.

A general pharmacophore model for diazaspiro-based sigma receptor ligands is depicted below.

Caption: General pharmacophore for diazaspiro[4.4]nonane sigma ligands.

Table 1: Structure-Activity Relationships of Representative Diazaspiro Ligands

Compound IDDiazaspiro CoreR1 SubstituentR2 SubstituentS1R Kᵢ (nM)S2R Kᵢ (nM)S2R/S1R SelectivityReference
4b 2,7-Diazaspiro[3.5]nonanePhenylBenzyl2.72710[1]
5b 2,7-Diazaspiro[3.5]nonanePhenylPhenethyl131027.8[1]
8f Diazabicyclo[4.3.0]nonanePhenylPhenethyl1016516.5[1]

Note: Data for the closely related 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane scaffolds are presented to illustrate general SAR principles.

Experimental Protocols: Synthesis of a Representative 2,7-Diazaspiro[4.4]nonane Ligand

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-benzyl-N'-phenyl-2,7-diazaspiro[4.4]nonane derivative, a potent sigma-1 receptor ligand. The synthetic strategy is adapted from established methodologies for related diazaspiro compounds.[1][7]

synthesis_workflow start Commercially Available tert-butyl 2,7-diazaspiro[4.4]nonane- 2-carboxylate buchwald Buchwald-Hartwig Amination start->buchwald intermediate1 N-Boc-N'-phenyl- 2,7-diazaspiro[4.4]nonane buchwald->intermediate1 deprotection N-Boc Deprotection (e.g., TFA) intermediate1->deprotection intermediate2 N-phenyl-2,7-diazaspiro[4.4]nonane deprotection->intermediate2 alkylation Alkylation (e.g., Benzyl bromide) intermediate2->alkylation final_product N-benzyl-N'-phenyl- 2,7-diazaspiro[4.4]nonane alkylation->final_product

Caption: Synthetic workflow for a diazaspiro[4.4]nonane sigma ligand.

Step 1: Buchwald-Hartwig Amination

This step introduces the phenyl group onto one of the nitrogen atoms of the diazaspiro core.

  • Reagents and Materials:

    • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

    • Iodobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOᵗBu)

    • Anhydrous toluene

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried round-bottom flask under an argon atmosphere, add tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq), iodobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOᵗBu (1.4 eq).

    • Add anhydrous toluene to the flask and stir the mixture at 100 °C overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Boc-N'-phenyl-2,7-diazaspiro[4.4]nonane.

Step 2: N-Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to free the second nitrogen atom for subsequent functionalization.

  • Reagents and Materials:

    • N-Boc-N'-phenyl-2,7-diazaspiro[4.4]nonane

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve N-Boc-N'-phenyl-2,7-diazaspiro[4.4]nonane in DCM in a round-bottom flask.

    • Add TFA (10 eq) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenyl-2,7-diazaspiro[4.4]nonane, which can often be used in the next step without further purification.

Step 3: N-Alkylation

This final step introduces the benzyl group onto the newly deprotected nitrogen atom.

  • Reagents and Materials:

    • N-phenyl-2,7-diazaspiro[4.4]nonane

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of N-phenyl-2,7-diazaspiro[4.4]nonane in ACN, add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq).

    • Stir the reaction mixture at 50 °C overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final compound, N-benzyl-N'-phenyl-2,7-diazaspiro[4.4]nonane.

In Vitro Evaluation: Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. This section provides protocols for determining the binding affinity (Kᵢ) of diazaspiro[4.4]nonane derivatives for both S1R and S2R.

binding_assay_workflow cluster_s1r Sigma-1 Receptor Assay cluster_s2r Sigma-2 Receptor Assay s1r_radioligand ³H-Pentazocine (Selective S1R Ligand) s1r_incubation Incubation with Test Compound s1r_radioligand->s1r_incubation s1r_membranes Membrane Preparation (e.g., Guinea Pig Brain) s1r_membranes->s1r_incubation s1r_filtration Filtration and Scintillation Counting s1r_incubation->s1r_filtration s1r_analysis Data Analysis (IC₅₀ and Kᵢ Determination) s1r_filtration->s1r_analysis s2r_radioligand [³H]-DTG (Non-selective Ligand) s2r_incubation Incubation with Test Compound s2r_radioligand->s2r_incubation s2r_masking (+)-Pentazocine (to mask S1R) s2r_masking->s2r_incubation s2r_membranes Membrane Preparation (e.g., Rat Liver) s2r_membranes->s2r_incubation s2r_filtration Filtration and Scintillation Counting s2r_incubation->s2r_filtration s2r_analysis Data Analysis (IC₅₀ and Kᵢ Determination) s2r_filtration->s2r_analysis

Caption: Workflow for in vitro sigma receptor binding assays.

Protocol for Sigma-1 Receptor Binding Assay

This protocol utilizes -pentazocine, a selective S1R radioligand.[7][8]

  • Materials:

    • Membrane preparation from a tissue rich in S1R (e.g., guinea pig brain).

    • -pentazocine (specific activity ~40-60 Ci/mmol).

    • Test diazaspiro[4.4]nonane compounds at various concentrations.

    • Haloperidol (for defining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, filter mats, and a cell harvester.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the membrane preparation (typically 100-200 µg of protein per well), and the test compound dilutions.

    • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

    • Initiate the binding reaction by adding -pentazocine at a final concentration near its Kₑ (e.g., 2-5 nM).

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol for Sigma-2 Receptor Binding Assay

This protocol uses the non-selective sigma ligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to mask the S1R sites.[7][8]

  • Materials:

    • Membrane preparation from a tissue with S2R expression (e.g., rat liver).

    • [³H]-DTG (specific activity ~30-50 Ci/mmol).

    • (+)-Pentazocine (for masking S1R).

    • Test diazaspiro[4.4]nonane compounds at various concentrations.

    • Haloperidol or unlabeled DTG (for defining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Standard equipment for radioligand binding assays.

  • Procedure:

    • Follow the same general procedure as for the S1R binding assay.

    • In all wells, include a concentration of (+)-pentazocine sufficient to saturate the S1R sites (e.g., 100-300 nM).

    • Initiate the binding reaction by adding [³H]-DTG at a final concentration near its Kₑ for S2R (e.g., 3-5 nM).

    • Incubate at room temperature for 120 minutes.

    • Define non-specific binding using a high concentration of haloperidol or unlabeled DTG (e.g., 10 µM).

    • Perform filtration, scintillation counting, and data analysis as described for the S1R assay to determine the Kᵢ value for the S2R.

In Vivo Evaluation: Assessment of Analgesic Activity

Given the strong evidence for the role of S1R antagonists in pain modulation, in vivo models of analgesia are critical for evaluating the therapeutic potential of novel diazaspiro[4.4]nonane ligands.[1][4][6]

Capsaicin-Induced Allodynia Model

This model is used to assess the anti-allodynic effects of test compounds in a model of neuropathic pain.

  • Animals:

    • Male Swiss albino mice or Sprague-Dawley rats.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Administer the test diazaspiro[4.4]nonane compound via an appropriate route (e.g., intraperitoneal, oral).

    • After a predetermined pretreatment time, induce allodynia by intraplantar injection of capsaicin into one of the hind paws.

    • Measure the mechanical withdrawal threshold at various time points post-capsaicin injection using von Frey filaments.

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

  • Causality and Self-Validation:

    • To confirm that the observed analgesic effect is mediated by S1R antagonism, a rescue experiment can be performed. Co-administration of the test compound with a selective S1R agonist (e.g., PRE-084) should reverse the anti-allodynic effect.[1]

Therapeutic Applications and Future Perspectives

The development of potent and selective diazaspiro[4.4]nonane-based sigma receptor ligands opens up a wide range of therapeutic possibilities.

  • Pain Management: S1R antagonists from this chemical series are promising candidates for the treatment of neuropathic pain and for use as adjuncts to opioid therapy to enhance analgesia and potentially reduce opioid tolerance and dependence.[4][9]

  • Neurodegenerative Diseases: The neuroprotective properties of S1R agonists make this scaffold an attractive starting point for the development of drugs for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[10]

  • Oncology: The overexpression of S2R in tumor cells makes diazaspiro[4.4]nonane-based S2R ligands potential candidates for cancer therapy and diagnostics.[6]

  • Psychiatric Disorders: Modulation of sigma receptors has been implicated in the pathophysiology of depression, anxiety, and schizophrenia, suggesting that ligands from this class could have therapeutic applications in these areas.[5]

Future research will likely focus on optimizing the pharmacokinetic properties of diazaspiro[4.4]nonane ligands to improve their drug-like characteristics, further elucidating the complex signaling pathways modulated by these compounds, and expanding their evaluation in a broader range of disease models. The versatility of the diazaspiro[4.4]nonane scaffold, coupled with a deeper understanding of sigma receptor biology, positions this class of compounds for significant contributions to the future of pharmacotherapy.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Abadi, A. H., Ibrahim, T. M., & El-Azab, A. S. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2069–2082. [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma receptors: past, present, and future. Trends in pharmacological sciences, 40(9), 636–654. [Link]

  • Ortega-Roldan, J. L., O'Rourke, K. F., & Su, T. P. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(3), 1997. [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS chemical neuroscience. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Zhang, H., et al. (2010). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 10), o2571. [Link]

  • PrepChem. (n.d.). Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. [Link]

  • Marrazzo, A., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future medicinal chemistry, 10(2), 231–256. [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N-(4,5-dimethylisoxazol-3-yl) benzene sulfonamide. [Link]

  • Spruce, B. A., et al. (2004). Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. Cancer research, 64(14), 4875–4886. [Link]

  • Katz, J. L., et al. (2011). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The open medicinal chemistry journal, 5, 20–22. [Link]

  • Semantic Scholar. (n.d.). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

  • Sribuhome, P., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC advances, 12(45), 29201–29215. [Link]

Sources

Application Notes and Protocols for the Synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, a valuable spirocyclic diamine scaffold for drug discovery and development. The protocol herein is designed for researchers in organic and medicinal chemistry, offering a plausible and robust synthetic pathway based on established chemical principles. This guide details the rationale behind the synthetic strategy, step-by-step experimental procedures, purification, and characterization of the target compound and its intermediates.

Introduction and Strategic Overview

Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel interactions with biological targets. The this compound core is a key building block for various therapeutic agents. This protocol outlines a reliable synthetic route to tert-Butyl this compound-7-carboxylate, a selectively protected derivative ready for further functionalization.

The synthetic strategy commences with the commercially available 1-benzyl-3-pyrrolidinone. A multi-step sequence involving a Strecker reaction, nitrile reduction, intramolecular cyclization, debenzylation, and selective Boc-protection is employed to construct the target molecule.

Reaction Mechanism and Rationale

The overall synthesis is a multi-step process, with each step chosen for its reliability and scalability. The key transformations are:

  • Step 1 & 2: Strecker Reaction and Nitrile Reduction: The initial step involves the formation of an α-amino nitrile from 1-benzyl-3-pyrrolidinone. This is a classic method for introducing a nitrogen and a carbon atom simultaneously. The subsequent reduction of the nitrile group to a primary amine provides the necessary nucleophile for the subsequent cyclization.

  • Step 3: Intramolecular Cyclization: The formation of the second five-membered ring is achieved through an intramolecular cyclization. This is a crucial step that establishes the spirocyclic core.

  • Step 4: Deprotection: The benzyl group is a versatile protecting group for amines. Its removal is typically achieved by catalytic hydrogenation, which is a clean and efficient method.

  • Step 5: Selective Mono-Boc Protection: The final step involves the selective protection of one of the secondary amines with a tert-butyloxycarbonyl (Boc) group. This is a common strategy to allow for differential functionalization of the two nitrogen atoms in subsequent reactions. The selective protection is achieved by controlling the stoichiometry of the Boc-anhydride.[1][2]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Benzyl-3-pyrrolidinone≥98%Commercially Available
Sodium Cyanide (NaCN)ACS ReagentCommercially Available
Ammonium Chloride (NH₄Cl)ACS ReagentCommercially Available
Lithium Aluminum Hydride (LiAlH₄)Reagent GradeCommercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Anhydrous Methanol (MeOH)DriSolv®Commercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Ethyl Acetate (EtOAc)ACS ReagentCommercially Available
HexanesACS ReagentCommercially Available

Safety Precautions:

  • Sodium Cyanide (NaCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive reagent. Handle under an inert atmosphere (e.g., nitrogen or argon). Quench reactions carefully.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Synthetic Workflow Diagram

Synthesis_Workflow A 1-Benzyl-3-pyrrolidinone B Step 1: Strecker Reaction (NaCN, NH4Cl, MeOH) A->B C 1-Benzyl-3-amino-3-cyanopyrrolidine B->C D Step 2: Nitrile Reduction (LiAlH4, THF) C->D E 1-Benzyl-3-amino-3-(aminomethyl)pyrrolidine D->E F Step 3: Intramolecular Cyclization (Heat) E->F G 1-Benzyl-1,7-diazaspiro[4.4]nonane F->G H Step 4: Debenzylation (H2, Pd/C, MeOH) G->H I This compound H->I J Step 5: Boc Protection (Boc2O, DCM) I->J K tert-Butyl this compound-7-carboxylate J->K

Caption: Multi-step synthesis of the target compound.

Step-by-Step Synthesis

Step 1: Synthesis of 1-Benzyl-3-amino-3-cyanopyrrolidine

  • To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in methanol, add ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-amino nitrile.

Step 2: Synthesis of 1-Benzyl-3-amino-3-(aminomethyl)pyrrolidine

  • Under an inert atmosphere, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the crude α-amino nitrile from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

  • The crude diamine from Step 2 is heated at high temperature (e.g., 150-180 °C) under a nitrogen atmosphere to induce intramolecular cyclization with the elimination of ammonia.

  • The progress of the reaction can be monitored by GC-MS.

  • After the reaction is complete, the crude product is purified by vacuum distillation or column chromatography on silica gel.

Step 4: Synthesis of this compound

  • Dissolve 1-benzyl-1,7-diazaspiro[4.4]nonane (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10 wt% of the substrate).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst and wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Step 5: Synthesis of tert-Butyl this compound-7-carboxylate

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction for the formation of the mono-Boc protected product by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography.

Conclusion

The protocol described provides a detailed and logical pathway for the synthesis of tert-Butyl this compound-7-carboxylate. By following these procedures and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and organic synthesis.

References

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191–5194.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16045–16058.
  • Overberger, C. G., Wang, D. W., Hill, R., & Ladner, D. (1981). Absolute configuration of 2,7-diazaspiro[4.4]nonane. A reassignment. The Journal of Organic Chemistry, 46(12), 2559–2563.
  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
  • Reductive Amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. Retrieved January 22, 2026, from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Low Diastereoselectivity in 1,7-Diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in the synthesis of 1,7-diazaspiro[4.4]nonane scaffolds. The unique three-dimensional structure of these spirocycles makes them valuable in medicinal chemistry, but also introduces significant stereochemical hurdles.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these synthetic challenges.

I. Understanding the Challenge: The Origin of Low Diastereoselectivity

The synthesis of 1,7-diazaspiro[4.4]nonanes often involves a key cyclization step where a new stereocenter is formed at the spirocyclic carbon. The facial selectivity of this ring closure determines the diastereomeric outcome. Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small, resulting in a mixture of products. Factors influencing this delicate energy balance include steric hindrance, electronic effects, and the conformational rigidity of the reaction intermediates.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1,7-diazaspiro[4.4]nonanes in a practical question-and-answer format.

Frequently Asked Questions

Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical initial parameters to investigate?

A1: A non-selective reaction indicates that the transition states for the formation of both diastereomers are energetically very similar. The first parameters to investigate are temperature and solvent, as they directly influence reaction kinetics and transition state stability.[2]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable product.[2] This is because at lower temperatures, the reaction is more likely to proceed through the lowest energy transition state. A screen of temperatures, for instance from room temperature down to -78 °C, is a crucial first step.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of the substrate and the transition state.[2] It is advisable to screen a range of solvents with varying properties, such as polar aprotic (e.g., THF, acetonitrile), non-polar (e.g., toluene, dichloromethane), and protic solvents (e.g., ethanol, isopropanol), to identify optimal conditions.[2]

Q2: How does the choice of protecting groups on the nitrogen atoms influence the stereochemical outcome?

A2: Protecting groups play a critical role in modulating both the steric and electronic environment of the reacting centers.

  • Steric Bulk: Bulky protecting groups can introduce significant steric hindrance, which can favor the approach of a reactant from a less hindered face, thereby increasing diastereoselectivity. For example, a bulky Boc (tert-butyloxycarbonyl) group may lead to a different diastereomeric ratio compared to a smaller Cbz (carboxybenzyl) group.

  • Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the nitrogen nucleophile. Electron-withdrawing groups can decrease nucleophilicity, potentially leading to a more controlled and selective cyclization.

Q3: I'm using a chiral auxiliary to induce diastereoselectivity, but the results are poor. What could be the issue?

A3: When a chiral auxiliary fails to induce high diastereoselectivity, the issue often lies in inefficient chirality transfer.

  • Auxiliary Placement: The proximity of the chiral auxiliary to the newly forming stereocenter is critical. If the auxiliary is too far from the reaction center, its stereodirecting influence will be minimal.

  • Conformational Rigidity: The effectiveness of a chiral auxiliary is often dependent on its ability to lock the substrate into a specific conformation. If the linkage between the auxiliary and the substrate is too flexible, multiple conformations can exist, leading to a mixture of diastereomers. The use of spiro systems as chiral auxiliaries has been explored to provide a more rigid framework.[3]

  • Matching/Mismatching Effects: In some cases, the inherent stereochemical preference of the substrate may oppose the directing effect of the chiral auxiliary, leading to low selectivity. It may be necessary to screen different enantiomers of the chiral auxiliary.

Q4: Can the choice of catalyst or promoter significantly impact the diastereomeric ratio?

A4: Absolutely. In catalyzed reactions, the catalyst is often the primary driver of stereoselectivity.[2]

  • Lewis and Brønsted Acids: In acid-catalyzed cyclizations, the nature of the acid is crucial. Screening a variety of Lewis acids (e.g., TiCl₄, Sc(OTf)₃) and Brønsted acids (e.g., TFA, PTSA) of different strengths and steric bulk can have a profound effect on the diastereomeric ratio.[2]

  • Chiral Catalysts: For asymmetric syntheses, the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with specific ligands, can induce high diastereoselectivity and enantioselectivity.[4] The development of cost-effective and efficient chiral catalysts is an ongoing area of research.[5]

Troubleshooting Workflow

For a systematic approach to optimizing diastereoselectivity, consider the following workflow:

troubleshooting_workflow start Low Diastereoselectivity Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) start->temp solvent Screen Solvent Polarity (e.g., Toluene, THF, ACN, EtOH) temp->solvent protecting_group Modify N-Protecting Groups (Steric & Electronic Effects) solvent->protecting_group catalyst Screen Catalysts/Promoters (Lewis/Brønsted Acids) protecting_group->catalyst substrate_mod Substrate Modification (Introduce Steric Bulk) catalyst->substrate_mod chiral_aux Employ/Change Chiral Auxiliary substrate_mod->chiral_aux improved Diastereoselectivity Improved chiral_aux->improved

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

III. Advanced Strategies and Experimental Protocols

When initial troubleshooting steps are insufficient, more advanced strategies may be required. Below are detailed protocols for alternative approaches that have shown success in controlling diastereoselectivity in spirocyclic systems.

Strategy 1: Substrate-Controlled Diastereoselective Synthesis

This approach relies on the inherent stereochemistry of a chiral starting material to direct the formation of the new stereocenter. The steric bulk of substituents on the substrate can significantly influence the facial selectivity of the cyclization.[2]

Experimental Protocol: Diastereoselective Reductive Amination and Cyclization

This protocol describes a substrate-controlled approach where a chiral amino acid derivative is used to set the stereochemistry.

  • Starting Material Synthesis: Prepare the chiral keto-ester starting material from a commercially available chiral amino acid (e.g., L-proline).

  • Reductive Amination:

    • Dissolve the keto-ester (1.0 eq) and a primary amine (1.2 eq) in anhydrous methanol (0.1 M).

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Purify the resulting amino ester by column chromatography.

  • Lactamization/Cyclization:

    • Dissolve the purified amino ester (1.0 eq) in toluene (0.05 M).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the reaction to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction for the formation of the this compound-dione.

    • After completion, cool the reaction, wash with saturated aqueous NaHCO₃, and brine.

    • Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC.

Strategy 2: Catalyst-Controlled Asymmetric Synthesis

In this strategy, a chiral catalyst is employed to control the stereochemical outcome, often providing access to either diastereomer by simply changing the chirality of the catalyst. This approach is particularly powerful when the substrate itself does not have a strong directing group.

Experimental Protocol: Chiral Phosphoric Acid Catalyzed Spirocyclization

Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of spirocyclic compounds.[4]

  • Substrate Preparation: Synthesize the acyclic precursor containing the two nitrogen nucleophiles and the electrophilic center.

  • Asymmetric Spirocyclization:

    • To a solution of the substrate (1.0 eq) in a non-polar solvent such as toluene or dichloromethane (0.1 M) at the desired temperature (e.g., 0 °C), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

    • Stir the reaction under an inert atmosphere (N₂ or Ar) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Data Summary Table

The following table summarizes typical results that might be obtained when screening different parameters to improve diastereoselectivity.

EntryParameter VariedConditionDiastereomeric Ratio (d.r.)
1Temperature25 °C1.5:1
2Temperature0 °C3:1
3Temperature-78 °C8:1
4SolventToluene5:1
5SolventAcetonitrile2:1
6Catalystp-TsOH4:1
7CatalystSc(OTf)₃10:1
8Protecting GroupBoc6:1
9Protecting GroupCbz2.5:1
Logical Flow for Strategy Selection

The choice between a substrate-controlled and a catalyst-controlled approach often depends on the availability of chiral starting materials and the desired stereochemical outcome.

strategy_selection start Need for Diastereoselective Synthesis chiral_sm_avail Is a suitable chiral starting material readily available? start->chiral_sm_avail substrate_control Pursue Substrate-Controlled Synthesis chiral_sm_avail->substrate_control Yes catalyst_control Pursue Catalyst-Controlled Asymmetric Synthesis chiral_sm_avail->catalyst_control No both_diastereomers Is access to both diastereomers required? substrate_control->both_diastereomers screen_catalysts Screen Chiral Catalysts (e.g., Phosphoric Acids, Metal Complexes) catalyst_control->screen_catalysts both_diastereomers->catalyst_control Yes

Caption: Decision tree for selecting a synthetic strategy.

IV. Conclusion

Overcoming low diastereoselectivity in the synthesis of 1,7-diazaspiro[4.4]nonanes requires a systematic and multi-faceted approach. By carefully considering the interplay of reaction parameters such as temperature, solvent, protecting groups, and catalysts, researchers can significantly improve the stereochemical outcome of their reactions. The advanced strategies of substrate-control and catalyst-control offer powerful tools for the synthesis of these complex and valuable molecules. This guide provides a foundation for troubleshooting and optimizing these challenging yet rewarding synthetic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Pizzonero, M., et al. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, Vol. 66.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery.
  • Burke, M. J. (2001). The synthesis and application of 6-aminospiro[4.4]nonan-1-ol as a chiral auxiliary for diastereoselective Diels-Alder reactions. University of Calgary.
  • Chiralpedia. (2024).

Sources

Technical Support Center: Purification of Diazaspiro[4.4]nonane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of diazaspiro[4.4]nonane isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific stereoisomers of this important heterocyclic scaffold. Diazaspiro[4.4]nonanes are prevalent in bioactive molecules and natural products, making their stereochemically pure forms highly valuable in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address the practical challenges encountered during purification.

Understanding the Challenge: The Nature of Diazaspiro[4.4]nonane Isomers

The core difficulty in purifying diazaspiro[4.4]nonane isomers lies in their structural similarity. Isomers share the same molecular formula and connectivity, differing only in the spatial arrangement of their atoms. This subtle difference leads to nearly identical physicochemical properties, making separation a significant hurdle.[2]

Key Isomer Types and Their Purification Challenges:

  • Enantiomers: These are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), making their separation impossible by standard techniques like conventional chromatography or recrystallization.[3] Chiral-specific methods are essential for their resolution.

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. While diastereomers have different physical properties, these differences can be minimal, often leading to co-elution in chromatographic systems or co-crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of a diazaspiro[4.4]nonane derivative resulted in a mixture of diastereomers. What is the most straightforward purification approach to start with?

When dealing with a diastereomeric mixture, the initial and often most effective approach is flash column chromatography on silica gel.[5] The differing spatial arrangements of atoms in diastereomers can lead to differential interactions with the stationary phase, allowing for separation.

Causality: The principle behind this separation is the difference in the overall dipole moment and steric hindrance of the diastereomers. These factors influence how strongly each isomer adsorbs to the polar silica gel surface. By carefully selecting the mobile phase (eluent), you can exploit these small differences to achieve separation.

Troubleshooting Common Issues:

  • Poor Separation (Co-elution):

    • Optimize the Solvent System: If your initial solvent system (e.g., ethyl acetate/hexane) fails to resolve the isomers, systematically vary the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.[6]

    • Try a Different Solvent System: Sometimes, a complete change in the solvent system is necessary. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

  • Tailing of Peaks: This is often caused by the basic nature of the amine groups in the diazaspiro[4.4]nonane core interacting too strongly with the acidic silica gel.

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

Q2: I'm struggling to separate enantiomers of a diazaspiro[4.4]nonane derivative. What are my options?

Separating enantiomers requires introducing a chiral element into the purification process. The two primary strategies are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt formation followed by crystallization .

Chiral HPLC

This is a powerful and widely used technique for enantioseparation.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality: The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

Troubleshooting Chiral HPLC Separations:

ProblemPotential CauseRecommended Solution
No Separation Incorrect chiral stationary phase (CSP).Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for many compounds.
Inappropriate mobile phase.For normal-phase chiral HPLC, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane or heptane mobile phase.
Poor Resolution Suboptimal flow rate or temperature.Optimize the flow rate to improve efficiency. Adjusting the column temperature can sometimes enhance selectivity.
Peak Tailing Strong interactions with the stationary phase.Add a basic modifier like diethylamine or a small amount of an acid like trifluoroacetic acid to the mobile phase, depending on the nature of the analyte and the column.
Diastereomeric Salt Formation and Crystallization

This classical method involves reacting the racemic diazaspiro[4.4]nonane (which is basic) with a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization.[8]

Experimental Protocol: Diastereomeric Salt Resolution

  • Chiral Acid Selection: Choose a commercially available and enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid.

  • Salt Formation: Dissolve the racemic diazaspiro[4.4]nonane in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of the chiral acid (typically 0.5 to 1.0 equivalents) to this solution.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to liberate the enantiomerically enriched free base.

  • Extraction: Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Q3: My diastereomers have very similar Rf values on TLC, and column chromatography is proving ineffective. Are there any alternative strategies?

When standard chromatography fails, crystallization-induced diastereomer transformation (CIDT) can be a powerful alternative for certain systems.[9] This technique is applicable when the stereocenters are labile and can epimerize under the reaction conditions.

Causality: In a CIDT, a solution contains a dynamic equilibrium of two or more diastereomers. If one diastereomer is significantly less soluble and crystallizes out of solution, the equilibrium will shift (according to Le Châtelier's principle) to form more of that less soluble diastereomer. This can ultimately lead to the conversion of the entire mixture into a single, solid diastereomer.[9]

Workflow for Investigating CIDT:

Caption: Decision workflow for developing a CIDT protocol.

Q4: Can preparative HPLC be used for separating diazaspiro[4.4]nonane diastereomers?

Yes, preparative HPLC is a high-resolution technique that is well-suited for separating diastereomers that are difficult to resolve by flash chromatography.[10]

Considerations for Preparative HPLC:

  • Method Development: First, develop a robust analytical HPLC method that shows good separation of the diastereomers. This method can then be scaled up to a preparative scale.

  • Column Loading: Be careful not to overload the preparative column, as this will lead to poor separation. The optimal loading amount depends on the column size and the separation factor between the isomers.

  • Solvent Consumption: Preparative HPLC can consume large volumes of solvent, which can be a significant cost factor.

Troubleshooting Guide: At a Glance

SymptomProbable Cause(s)Suggested Solutions
Diastereomers not separating on silica gel column Eluent polarity is not optimal.Perform a systematic screen of solvent systems with varying polarities (e.g., gradient elution). Try different solvent combinations (e.g., DCM/MeOH).
Enantiomers not resolving on chiral HPLC Unsuitable chiral stationary phase (CSP) or mobile phase.Screen different CSPs. Optimize the mobile phase composition, particularly the type and concentration of the alcohol modifier.
Low yield after diastereomeric salt crystallization The chosen chiral acid and solvent system are not optimal. The diastereomeric salts have similar solubilities.Screen different chiral resolving agents and crystallization solvents. Try seeding the solution to induce crystallization of the desired diastereomer.
Product decomposes on silica gel The compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel or an alternative stationary phase like alumina. Add a basic modifier (e.g., triethylamine) to the eluent.

Concluding Remarks

The purification of diazaspiro[4.4]nonane isomers is a nuanced process that often requires a multi-faceted approach. A thorough understanding of the properties of the specific isomers in your mixture is crucial for selecting the most effective purification strategy. This guide provides a starting point for troubleshooting common issues, but empirical testing and optimization will always be necessary to achieve the desired purity for your target compound.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Enantiomer Separations. (n.d.). LCGC.
  • Wang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC.
  • Douglas, C. J., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. ACS Publications.
  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Difficult-to-Separate Azepinone Isomers.
  • RSC Publishing. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Benchchem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (n.d.). BORIS Portal.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). PMC.

Sources

Technical Support Center: Synthesis of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,7-diazaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional architecture of diazaspiro[4.4]nonanes makes them compelling building blocks in drug discovery, but their synthesis can present significant challenges, including low yields, complex purification, and competing side reactions.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and improve your synthetic outcomes.

Section 1: Overview of Synthetic Strategies

The construction of the this compound core can be approached through several distinct strategies. The optimal choice depends on the available starting materials, desired substitution patterns, and scalability requirements. The core challenge lies in the efficient formation of the quaternary spirocyclic carbon center linking the two pyrrolidine rings.

Synthetic StrategyKey Precursors & ReactionsAdvantagesDisadvantages & Common Issues
Double N-Alkylation / Cyclization Pyrrolidin-3-one, a suitable C2-N source (e.g., aminoacetonitrile), followed by alkylation with a 1,2-dihaloethane equivalent and subsequent reductive cyclization.Convergent approach; allows for modular installation of substituents.Requires careful management of protecting groups; risk of polymerization or intermolecular side reactions.
[3+2] Cycloaddition A cyclic azomethine ylide derived from a proline derivative and a suitable dipolarophile containing a nitrile or imine functionality.Potentially high stereocontrol can be achieved with chiral catalysts or auxiliaries.[3]Substrate scope can be limited; regioselectivity issues may arise.
Reductive Amination Cascade A suitably functionalized linear precursor, such as a 1,5-dicarbonyl compound with a diamine.Can be a concise route if the linear precursor is readily accessible.Intramolecular cyclization can be slow and compete with intermolecular reactions; requires robust reducing agents.
Intramolecular Diamination Dearomatizing intramolecular diamination of phenols bearing pendant ureas or other nitrogen nucleophiles.[4]Generates high molecular complexity in a single step; excellent stereocontrol.[4]Requires specialized starting materials and oxidation conditions; may not be suitable for all substitution patterns.

Section 2: Troubleshooting Guide for Low-Yield Synthesis

This section addresses common problems encountered during the synthesis of the this compound core, structured in a question-and-answer format.

Question 1: My key spirocyclization step is showing low conversion and poor yield. What are the primary factors to investigate?

Answer: Low conversion in the crucial spirocyclization step is a frequent bottleneck. The cause often lies in a combination of reaction kinetics, thermodynamics, and reagent stability. Here is a systematic approach to troubleshooting:

  • Concentration (Thorpe-Ingold Effect): Intramolecular reactions are highly sensitive to concentration.

    • The Problem: At high concentrations, intermolecular side reactions (e.g., dimerization, polymerization) can outcompete the desired intramolecular cyclization.

    • The Solution: Operate under high-dilution conditions. A typical starting point is 0.01-0.05 M. This can be achieved by the slow addition of the linear precursor via a syringe pump to a heated solution of the cyclization reagents. This maintains a low steady-state concentration of the starting material, favoring the intramolecular pathway.[3]

  • Reaction Temperature and Time:

    • The Problem: The activation energy for forming the strained spirocyclic system can be high. Insufficient temperature or time will result in unreacted starting material. Conversely, excessive heat can lead to decomposition.

    • The Solution: Perform a systematic temperature screen (e.g., from 60 °C to 120 °C). Monitor the reaction at regular intervals (e.g., every 2-4 hours) using a sensitive analytical method like LC-MS to track the consumption of starting material and the formation of both the desired product and any byproducts.

  • Choice of Base and Solvent:

    • The Problem: If the cyclization involves deprotonation, the choice of base is critical. A base that is too weak will not generate enough of the reactive nucleophile, while one that is too strong or sterically hindered can promote elimination or other side reactions. The solvent must fully dissolve the reactants and be stable at the reaction temperature.

    • The Solution: Screen a panel of bases with varying strengths and steric profiles (e.g., K₂CO₃, Cs₂CO₃, DBU, KOt-Bu). Cesium carbonate (Cs₂CO₃) is often effective in promoting cyclizations due to the templating effect of the cesium ion. Match the solvent polarity to your substrate; polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.

Question 2: My TLC/LC-MS analysis shows a complex mixture of products. How can I improve the reaction's selectivity?

Answer: A lack of selectivity points to competing reaction pathways. Identifying the structure of major byproducts is key to diagnosing the issue.

  • Incomplete Reactions or Stepwise Intermediates:

    • The Problem: You may be isolating a mono-cyclized or partially reacted intermediate. This is common in multi-step, one-pot sequences.

    • The Solution: Isolate and characterize the main byproduct. If it is an intermediate, the issue is likely insufficient reaction time, temperature, or reagent stoichiometry for the subsequent step. Drive the reaction to completion by increasing the excess of the relevant reagent or extending the reaction time.

  • Competing Reductions or Eliminations:

    • The Problem: In reductive amination sequences, the reducing agent can sometimes reduce other functional groups prematurely.[3] In base-mediated cyclizations, elimination reactions can compete with the desired nucleophilic substitution.

    • The Solution: For reductions, switch to a more selective reducing agent (e.g., NaBH(OAc)₃ is often milder and more selective for imines than NaBH₄). For base-mediated reactions, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) at lower temperatures to disfavor elimination pathways.

  • Protecting Group Strategy:

    • The Problem: The two nitrogen atoms in the this compound core have different chemical environments. A non-optimal protecting group strategy can lead to side reactions or difficulties in deprotection.

    • The Solution: Employ orthogonal protecting groups to differentiate the two nitrogens. A common strategy is to use an acid-labile group (like Boc) for one nitrogen and a group removable by hydrogenolysis (like Cbz or Benzyl) for the other. This allows for selective manipulation and functionalization of each nitrogen atom post-synthesis.

Question 3: The final diamine product is highly polar and difficult to purify by standard column chromatography. What are some effective purification strategies?

Answer: Free diamines are often highly polar, water-soluble, and prone to streaking on silica gel.

  • Purification of a Protected Intermediate:

    • The Rationale: It is almost always easier to purify a protected, less polar precursor than the final free diamine.

    • The Method: Perform the final purification on the di-Boc or N-Boc-N-Cbz protected spirocycle. These derivatives are typically much less polar, behave well on silica gel, and are often crystalline solids. The final deprotection step should be chosen to yield a clean product that may require minimal further purification.

  • Salt Formation and Recrystallization:

    • The Rationale: The basic nitrogen atoms readily form salts with acids. These salts are often highly crystalline and can be purified by recrystallization, which is a highly effective method for removing minor impurities.

    • The Method: After a preliminary workup, dissolve the crude diamine in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid like oxalic acid or hydrochloric acid (in a solvent like ether or isopropanol) dropwise to precipitate the corresponding salt.[5] The resulting solid can then be filtered and recrystallized from an appropriate solvent system.

  • Specialized Chromatography:

    • The Rationale: If standard silica is ineffective, alternative stationary phases may be required.

    • The Method: Consider using alumina (basic or neutral) or reverse-phase (C18) chromatography. For highly basic compounds, ion-exchange chromatography is also a powerful option. A short plug of silica treated with triethylamine (e.g., in the mobile phase) can also help to reduce streaking by neutralizing acidic sites.

Section 3: Illustrative Experimental Protocol

This protocol describes a plausible multi-step synthesis for tert-butyl this compound-7-carboxylate, a versatile protected intermediate. This sequence is based on established chemical principles for constructing similar spirocyclic systems.[6][7]

Step 1: Synthesis of tert-butyl 3-(2-cyano-2-tosyl-ethyl)pyrrolidine-1-carboxylate
  • Materials:

    • tert-butyl 3-vinylpyrrolidine-1-carboxylate (1.0 eq)

    • p-Toluenesulfonylacetonitrile (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (solvent, approx. 0.1 M)

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-vinylpyrrolidine-1-carboxylate, p-toluenesulfonylacetonitrile, and K₂CO₃.

  • Reaction Execution: Add anhydrous acetonitrile and heat the mixture to reflux (approx. 80 °C) for 12-16 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Work-up and Purification: Cool the reaction to room temperature. Filter off the inorganic solids and wash with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc/Hexanes) to yield the desired product.

Step 2: Reductive Cyclization to form tert-butyl this compound-7-carboxylate
  • Materials:

    • Product from Step 1 (1.0 eq)

    • Raney Nickel (Raney® Ni, ~20% w/w)

    • Methanol (MeOH) saturated with ammonia

    • Hydrogen (H₂) gas

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), add the product from Step 1 and the methanolic ammonia solution. Carefully add the Raney Ni slurry under an inert atmosphere. Caution: Raney Ni is pyrophoric and should be handled with care.

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 50-60 °C and shake vigorously for 18-24 hours.

  • Work-up and Purification: Cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The crude product is then dissolved in dichloromethane and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The final product can be purified by column chromatography on silica gel (eluting with a gradient of 0% to 10% MeOH in DCM containing 1% NH₄OH) to afford the target spirodiamine.

Section 4: Visualization of the Synthetic Workflow

The following diagram illustrates the key stages and decision points in a typical synthesis of this compound, highlighting areas where troubleshooting is often required.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Purification & Deprotection Start Pyrrolidine or Cyclopentane Starting Material Func Functional Group Interconversion Start->Func Precursor Linear Cyclization Precursor Func->Precursor Cyclization Key Intramolecular Spirocyclization Step Precursor->Cyclization Troubleshoot Troubleshooting Point: - Low Conversion - Side Products Cyclization->Troubleshoot Optimize: - Concentration - Temp / Time - Base / Solvent Crude Crude Protected Spirocycle Cyclization->Crude Troubleshoot->Cyclization Purification Purification: - Chromatography - Recrystallization Crude->Purification Deprotection Protecting Group Removal Purification->Deprotection Final Final this compound Deprotection->Final

Caption: Workflow for this compound synthesis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods for characterizing the spirocyclic structure?

    • A: A combination of techniques is essential. ¹H and ¹³C NMR are critical for confirming the overall carbon-hydrogen framework. In ¹³C NMR, the appearance of a quaternary carbon signal (the spirocenter) is a key indicator. 2D NMR techniques like HMBC and HSQC are invaluable for confirming connectivity, especially the bond between the spirocenter and the four adjacent carbons. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition. For stereochemical analysis, NOESY NMR can help determine the relative configuration of substituents, while chiral HPLC or SFC may be used to determine enantiomeric excess if an asymmetric synthesis was performed.

  • Q: How critical is the removal of water from the reaction?

    • A: For many key steps, it is extremely critical. In reactions involving strong bases (like KOt-Bu or LDA) or water-sensitive reagents (like organometallics or some reducing agents), the presence of water will quench the reagent and inhibit the reaction. For cyclizations proceeding through imine formation, removal of water (e.g., with a Dean-Stark trap or molecular sieves) is necessary to drive the equilibrium towards the product. Always use anhydrous solvents and dry glassware, and run reactions under an inert atmosphere (N₂ or Ar).

  • Q: Can I synthesize the unsubstituted this compound directly?

    • A: While possible, it is often synthetically more practical to synthesize a protected version first. The unprotected diamine can be difficult to handle and purify due to its high polarity and basicity.[5][7] Furthermore, the free NH groups can interfere with many common reagents used during the synthesis. Synthesizing a di-Boc or mono-Boc protected version allows for easier purification and provides a stable intermediate that can be deprotected in the final step to yield the clean, free diamine.

References

  • (No valid reference)
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. (2019-12-17). National Institutes of Health. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes - ResearchGate. ResearchGate. [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. (2023-03-22). MDPI. [Link]

  • (No valid reference)
  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine - ResearchGate. ResearchGate. [Link]

  • (No valid reference)
  • Practical Synthesis of Structurally Important Spirodiamine Templates. Taylor & Francis Online. [Link]

  • (No valid reference)
  • (No valid reference)
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • (No valid reference)
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. National Institutes of Health. [Link]

Sources

Common side reactions in the synthesis of azaspiroketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaspiroketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic scaffolds. Here, we address common side reactions and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome synthetic challenges, ensuring the integrity and efficiency of your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to azaspiroketones and their inherent challenges?

    • How does stereoselectivity impact the synthesis and how can it be controlled?

    • What is the role of protecting groups in preventing side reactions?

  • Troubleshooting Guides for Common Side Reactions

    • Issue 1: Formation of Diastereomers and Poor Stereocontrol

    • Issue 2: Unwanted Polymerization of Reaction Intermediates

    • Issue 3: Rearrangement and Ring-Opening of the Azaspirocyclic Core

    • Issue 4: Incomplete Cyclization and Persistence of Starting Materials

    • Issue 5: Side Reactions Involving Protecting Groups

    • Issue 6: Michael Addition Adducts as Byproducts

  • Experimental Protocols

    • General Protocol for Intramolecular Aza-Michael Addition to Form an Azaspiroketone

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to azaspiroketones and their inherent challenges?

A1: The synthesis of azaspiroketones is typically achieved through several key strategies, each with its own set of potential side reactions. The most common approaches include:

  • Intramolecular Cyclization: This involves the ring closure of a linear precursor containing both a nucleophilic amine and an electrophilic ketone or a precursor to it. A primary challenge is ensuring the desired regioselectivity of the cyclization and avoiding competing intermolecular reactions that can lead to polymerization.[1]

  • [2+2] Cycloaddition (Staudinger Reaction): The reaction of a ketene with an imine can form a β-lactam ring, which can be a part of an azaspiroketone framework. A significant side reaction in this process is the formation of diastereomers, and the reaction can be sensitive to temperature, potentially leading to undesired byproducts if not properly controlled.[2][3]

  • Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated ketone is a powerful method for constructing the azaspirocycle. However, this reaction can sometimes be reversible or lead to the formation of stable Michael adducts that fail to cyclize.[4][5][6]

  • Domino/Tandem Reactions: These elegant strategies combine multiple bond-forming events in a single pot. While efficient, they can be complex to optimize, and minor changes in reaction conditions can lead to a cascade of undesired side products.[7]

Q2: How does stereoselectivity impact the synthesis and how can it be controlled?

A2: Stereoselectivity is a critical aspect of azaspiroketone synthesis, as the biological activity of these compounds is often highly dependent on their three-dimensional structure.[3][8] The spirocyclic nature of these molecules introduces at least one stereocenter at the spiro-carbon, and often more on the constituent rings.

Controlling stereoselectivity can be achieved through several strategies:[9]

  • Chiral Catalysts: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other.[1][10]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed in a subsequent step.

  • Substrate Control: The inherent chirality of the starting material (chiral pool synthesis) can influence the stereochemistry of newly formed stereocenters.[9]

  • Reaction Condition Optimization: Factors such as temperature, solvent, and the choice of reagents can significantly influence the diastereomeric ratio of the product.[2][3][9] Lowering the reaction temperature, for instance, often increases selectivity.

Q3: What is the role of protecting groups in preventing side reactions?

A3: Protecting groups are essential tools in the synthesis of complex molecules like azaspiroketones.[11][12] They temporarily mask reactive functional groups that are not intended to participate in a particular reaction, thereby preventing a host of potential side reactions.[13]

Key considerations for protecting group strategy include:

  • Orthogonality: Using protecting groups that can be removed under different conditions allows for the selective deprotection of one functional group in the presence of others.[11]

  • Stability: The chosen protecting group must be stable to the reaction conditions used in subsequent steps.[1]

  • Ease of Installation and Removal: The introduction and removal of protecting groups should be high-yielding and not introduce new complications or side reactions.[11]

For example, in the synthesis of aza-peptides containing aza-glycine, intramolecular cyclization to form undesirable hydantoins can be a significant side reaction when using carbamate protection. A switch to a diphenyl hydrazone protecting group can circumvent this issue.[14]

Troubleshooting Guides for Common Side Reactions

Issue 1: Formation of Diastereomers and Poor Stereocontrol
  • Symptom: The final product is a mixture of diastereomers, leading to difficult purification and reduced yield of the desired isomer.

  • Causality: The formation of new stereocenters during cyclization can occur from different faces of the molecule, leading to diastereomers. The energy difference between the transition states leading to these diastereomers may be small, resulting in poor selectivity.

  • Troubleshooting Protocol:

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[2][9]

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state. A screen of different solvents is recommended.

    • Reagent/Catalyst Modification:

      • In Lewis acid-catalyzed reactions, screen different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃) as their steric bulk and acidity can impact selectivity.

      • For base-mediated cyclizations, the choice of base (e.g., LDA, KHMDS, DBU) can be critical.

    • Substrate Modification: Altering protecting groups to be bulkier can shield one face of the molecule, directing the attack of the nucleophile to the less hindered face.[9]

    • Employ Chiral Auxiliaries or Catalysts: If the above methods are insufficient, the use of a chiral auxiliary or a switch to an asymmetric catalytic system may be necessary to achieve the desired stereochemical outcome.[1]

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)
Temperature Room Temperature-78 °C to 0 °C
Solvent THFDichloromethane or Toluene
Catalyst BF₃·OEt₂Sc(OTf)₃
Issue 2: Unwanted Polymerization of Reaction Intermediates
  • Symptom: Formation of intractable, often insoluble, polymeric material, resulting in a significant loss of product.

  • Causality: Reactive intermediates, particularly in the presence of catalysts, can undergo intermolecular reactions instead of the desired intramolecular cyclization. This is more prevalent at higher reactant concentrations.[1]

  • Troubleshooting Protocol:

    • High Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01 M or less) to favor the intramolecular pathway over the intermolecular one. The use of a syringe pump for the slow addition of the substrate to the reaction mixture can be beneficial.

    • Temperature Control: For highly exothermic reactions, ensure efficient cooling to prevent localized heating that can accelerate polymerization.

    • Inhibitor Addition: In some cases, a radical or polymerization inhibitor can be added to the reaction mixture.

    • Optimize Catalyst Loading: Use the minimum effective amount of catalyst, as excess catalyst can promote side reactions.

Issue 3: Rearrangement and Ring-Opening of the Azaspirocyclic Core
  • Symptom: The presence of unexpected isomers or ring-opened products in the final reaction mixture.

  • Causality: The strained nature of some azaspirocyclic systems, particularly those containing smaller rings like azetidines, can make them susceptible to rearrangement under acidic or thermal conditions.[1]

  • Troubleshooting Protocol:

    • Milder Reaction Conditions:

      • If the rearrangement is acid-catalyzed, switch to a milder acid or perform the reaction in the presence of a proton sponge.

      • If the reaction is thermally induced, attempt to run it at a lower temperature, even if it requires a longer reaction time.

    • Protecting Group Strategy: The electronic nature of the nitrogen protecting group can influence the stability of the azaspirocycle. An electron-withdrawing group can sometimes stabilize the ring system.

    • Purification Conditions: Be mindful of the conditions used during workup and purification. For example, using silica gel chromatography can sometimes induce rearrangement in acid-sensitive compounds. In such cases, neutral alumina or other purification techniques should be considered.

Issue 4: Incomplete Cyclization and Persistence of Starting Materials
  • Symptom: A significant amount of the starting material remains unreacted even after prolonged reaction times.

  • Causality: The activation energy for the ring-closing step may be too high under the current reaction conditions. Steric hindrance can also prevent the reactive centers from achieving the necessary proximity for cyclization.[1]

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: Carefully increase the reaction temperature to provide sufficient energy for the cyclization to occur.

    • More Active Catalyst: Switch to a more active catalyst or a stronger base/acid to promote the reaction.

    • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the stability of the transition state. Experiment with different solvents.

    • Redesign the Precursor: If steric hindrance is a major issue, it may be necessary to redesign the synthetic route using less hindered starting materials or a different protecting group strategy.[1]

Issue 5: Side Reactions Involving Protecting Groups
  • Symptom: The protecting group is unexpectedly cleaved or participates in a side reaction.

  • Causality: The protecting group may not be stable under the reaction conditions required for a specific transformation.[1]

  • Troubleshooting Protocol:

    • Protecting Group Selection: Re-evaluate the choice of protecting group. Ensure it is stable to the reagents and conditions of the planned reaction. Consult protecting group stability charts.

    • Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group that can be removed under conditions that do not affect other functional groups.[11]

    • Modify Reaction Conditions: If possible, modify the reaction conditions to be compatible with the existing protecting group (e.g., use a milder reagent or a lower temperature).

Issue 6: Michael Addition Adducts as Byproducts
  • Symptom: In syntheses utilizing an aza-Michael addition, a stable, non-cyclized Michael adduct is isolated as a major byproduct.

  • Causality: The initial Michael addition occurs, but the subsequent intramolecular cyclization to form the spiroketone does not. This can be due to unfavorable ring strain in the transition state or the formation of a thermodynamically stable intermediate adduct.[4]

  • Troubleshooting Protocol:

    • Promote Cyclization: After the initial Michael addition, a change in reaction conditions may be necessary to induce cyclization. This could involve adding a stronger base or acid, or increasing the temperature.

    • Lewis Acid Catalysis: The use of a Lewis acid can activate the ketone carbonyl, making it more electrophilic and promoting the final ring closure.

    • Tandem Approach: Design the reaction to proceed as a tandem or cascade process where the cyclization is rapid following the initial Michael addition. This often involves careful selection of the catalyst and reaction conditions.[5]

Experimental Protocols

General Protocol for Intramolecular Aza-Michael Addition to Form an Azaspiroketone

This is a representative protocol and may require optimization for specific substrates.

  • Precursor Synthesis: Synthesize the linear precursor containing a secondary amine and an α,β-unsaturated ketone.

  • Reaction Setup:

    • To a solution of the precursor (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at the desired temperature (e.g., 0 °C), add the catalyst (e.g., DBU, 0.1 eq).

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed temp Optimize Temperature (e.g., lower to -78 °C) start->temp solvent Screen Solvents (Polar vs. Non-polar) temp->solvent If still poor end Desired Diastereomer Obtained temp->end Success reagent Modify Reagent/Catalyst (Lewis Acid/Base Screen) solvent->reagent If still poor solvent->end Success substrate Alter Substrate (e.g., Bulkier Protecting Group) reagent->substrate If still poor reagent->end Success chiral Employ Chiral Auxiliary or Asymmetric Catalyst substrate->chiral If still poor substrate->end Success chiral->end Success

Caption: A flowchart for troubleshooting poor diastereoselectivity.

General Aza-Michael Addition and Cyclization Pathway

G A Precursor (Amine + Enone) B Aza-Michael Adduct (Intermediate) A->B aza-Michael addition D Side Products (e.g., Polymer) A->D Intermolecular side reactions C Azaspiroketone (Product) B->C Intramolecular cyclization B->D Decomposition

Caption: Reaction pathway for azaspiroketone synthesis via aza-Michael addition.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic compounds. Spirocycles, with their rigid three-dimensional structures, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2] However, their construction often presents significant synthetic challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the optimization of spirocyclization reactions.

Section 1: Troubleshooting Low Reaction Yield

Low product yield is one of the most common hurdles in developing a robust spirocyclization protocol. The issue can often be traced back to one of several key areas. A systematic approach is crucial for efficient problem-solving.[3]

Q1: My spirocyclization reaction is resulting in a low yield or is not proceeding at all. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield is a multifaceted problem. Let's break down the potential causes and the corresponding solutions, starting with the most fundamental aspects of the reaction.

Cause 1: Sub-optimal Reaction Conditions The kinetics of your reaction are highly sensitive to temperature, concentration, and reaction time. An improperly chosen parameter can halt the reaction or favor side pathways.

  • Expert Insight: The ideal conditions represent a delicate balance. For instance, while higher temperatures can overcome activation energy barriers, they can also accelerate product decomposition or the formation of thermodynamic side products. Conversely, lower temperatures might slow the reaction to an impractical rate but can be essential for controlling selectivity in highly exothermic processes.

  • Troubleshooting Protocol:

    • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, 80 °C). Monitor by TLC or LC-MS to track both starting material consumption and product formation.

    • Concentration Adjustment: Run the reaction at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). Intramolecular reactions like spirocyclization are often favored at high dilution to minimize intermolecular side reactions.

    • Time Course Study: Analyze aliquots from the reaction mixture at various time points (e.g., 1h, 4h, 12h, 24h). This will reveal the reaction's progress and indicate if the product is decomposing over time.[3]

Cause 2: Inefficient Catalyst, Ligand, or Reagents The heart of many modern spirocyclization reactions is the catalytic system. The choice of metal, ligand, oxidant, or base is critical and highly substrate-dependent.

  • Expert Insight: Ligands are not just passive spectators; they directly influence the steric and electronic environment of the metal center. This dictates the catalyst's reactivity and selectivity. For example, in nickel-catalyzed enantioselective spirocyclizations, different phosphine ligands can dramatically alter both yield and enantioselectivity.[3][4] Similarly, in oxidative spirocyclizations using hypervalent iodine reagents, the choice of the iodine(III) reagent (e.g., PIDA vs. PIFA) and additives can be the key to success.[5]

  • Troubleshooting Protocol:

    • Catalyst/Ligand Screening: If applicable, screen a panel of catalysts and ligands. For palladium-catalyzed reactions, vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines, N-heterocyclic carbenes).

    • Base/Acid Optimization: The choice of base or acid can be pivotal. A strong, non-nucleophilic base might be required for deprotonation without competing side reactions, while a bulky base could influence stereoselectivity. Screen a range of bases with varying strengths and steric profiles (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH).[6]

    • Stoichiometry Check: Verify the stoichiometry of all reagents. Sometimes, a slight excess of one reactant is necessary to drive the reaction to completion.

Cause 3: Poor Starting Material Quality Impurities in the starting material can poison the catalyst, scavenge reagents, or lead to unexpected side products.

  • Troubleshooting Protocol:

    • Purity Verification: Re-purify your starting materials using techniques like recrystallization, column chromatography, or distillation.

    • Purity Analysis: Confirm the purity (>98%) using NMR, LC-MS, and elemental analysis.

    • Moisture and Air Sensitivity: Ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if any component is sensitive to moisture or air.[7]

Cause 4: Product Instability The desired spirocyclic product may be forming but is unstable under the reaction or workup conditions.

  • Expert Insight: Spirocyclic compounds, particularly those containing strained rings or sensitive functional groups like cyclohexadienones, can be prone to rearrangement or decomposition, especially under acidic or basic workup conditions.[8][9]

  • Troubleshooting Protocol:

    • Monitor Crude Mixture: Analyze the crude reaction mixture by ¹H NMR and LC-MS before any workup to see if the product is present.

    • Modify Workup: If the product is detected, modify the workup. Use a milder quench (e.g., saturated NH₄Cl instead of 1M HCl), avoid strong acids or bases, and minimize exposure to silica gel if it causes decomposition.

    • Isolate Quickly: Purify the product as quickly as possible at low temperatures.

Workflow for Troubleshooting Low Yield

LowYield_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity repurify Re-purify & Re-run check_purity->repurify Impure screen_conditions Systematically Screen Reaction Conditions check_purity->screen_conditions Pure repurify->screen_conditions temp Temperature screen_conditions->temp conc Concentration screen_conditions->conc time Time screen_conditions->time screen_reagents Screen Catalysts, Ligands & Additives screen_conditions->screen_reagents No Improvement success Yield Improved screen_conditions->success Improvement Seen check_stability Assess Product Stability (Pre-Workup Analysis) screen_reagents->check_stability No Improvement screen_reagents->success Improvement Seen modify_workup Modify Workup Conditions check_stability->modify_workup Product Degrading modify_workup->success Improvement Seen Stereoselectivity_Factors main Stereochemical Outcome (d.r. / e.e.) catalyst Catalyst & Ligand main->catalyst solvent Solvent System main->solvent temp Reaction Temperature main->temp additives Additives / Co-catalysts main->additives catalyst_detail Chiral Pocket Sterics & Electronics catalyst->catalyst_detail solvent_detail Transition State Solvation Polarity & Coordination solvent->solvent_detail temp_detail Kinetic vs. Thermodynamic Control ΔΔG‡ Amplification temp->temp_detail

Caption: Key experimental variables that can be modulated to control the stereochemical outcome of a spirocyclization reaction.

Section 3: Frequently Asked Questions (FAQs)

Q3: How do I definitively confirm that I have formed the desired spirocyclic structure and not a rearranged or isomeric product?

A3: Structure confirmation is critical. A combination of spectroscopic techniques is required:

  • ¹³C NMR: The most definitive evidence for a spirocycle is the presence of a quaternary carbon signal (with no attached protons) in the ¹³C NMR spectrum at the spirocenter. This signal is typically found in the range of 40-70 ppm for spiro-alkanes and can be higher for heteroatom-substituted centers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is invaluable. Look for correlations from protons on both rings to the central quaternary spiro-carbon. This proves the connectivity through that single atom.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous proof of the structure and its relative stereochemistry. [10] Q4: My reaction generates a significant amount of a rearranged byproduct. What is a likely cause?

A4: Rearrangements often occur if the reaction proceeds through a carbocationic intermediate. [11]This is common in acid-catalyzed or electrophile-induced spirocyclizations. The carbocation may undergo Wagner-Meerwein shifts or other rearrangements to form a more stable intermediate before the desired cyclization can occur.

  • Solution: To mitigate this, try to avoid conditions that generate unstable carbocations. You could:

    • Switch to a reaction mechanism that does not involve carbocations (e.g., a radical or metal-catalyzed pathway). [12] 2. Use less acidic or non-acidic conditions.

    • Employ substrates that would form more stable tertiary or benzylic carbocations, disfavoring rearrangement.

Q5: What is the Thorpe-Ingold effect and how is it relevant to spirocyclization?

A5: The Thorpe-Ingold effect, or "gem-dialkyl effect," is a phenomenon where the presence of two substituents on a carbon atom in a chain favors ring-closing reactions. The substituents decrease the bond angle between the reacting groups, effectively bringing them closer together and increasing the rate of intramolecular cyclization. This effect can be a powerful tool in designing spirocyclization precursors, as substitution at the carbon that will become the spirocenter can significantly improve reaction efficiency and yield. [15]

References
  • Chemical Science. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein-Institut. Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. (2021). Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. The Pharmaceutical Society of Japan. Available at: [Link]

  • National Institutes of Health. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. NIH. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. NIH. Available at: [Link]

  • Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved January 22, 2026, from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. NIH. Available at: [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. American Chemical Society. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Domino Radical Bicyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for domino radical bicyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Domino reactions, also known as tandem or cascade reactions, are highly efficient methods for constructing complex molecular architectures from simpler precursors in a single step.[1][2][3] Among these, radical-initiated cascades are particularly useful for synthesizing polycyclic and spirocyclic compounds.[1][3]

This guide provides in-depth, field-proven insights to troubleshoot common issues encountered during these experiments. We will delve into the causality behind experimental outcomes and provide validated protocols to overcome challenges.

Core Principles of Domino Radical Bicyclization

A successful domino radical bicyclization hinges on the careful orchestration of several key steps:

  • Radical Initiation: The reaction begins with the generation of a radical species from an initiator, typically through thermal or photochemical decomposition.[4][5][6]

  • Radical Propagation: The initial radical reacts with the substrate to generate a new radical, which then undergoes a series of intramolecular cyclization events.[1][7]

  • Chain Transfer: The final cyclized radical is quenched by a chain transfer agent, such as a tin hydride, to yield the desired product and regenerate the radical species to continue the chain reaction.[1][7]

The efficiency of this process relies on the intramolecular cyclization steps being significantly faster than any competing intermolecular reactions or premature quenching of the radical intermediates.[7]

Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction is resulting in low or no yield of the desired bicyclized product. What are the likely causes and how can I address them?

Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality:

  • Inefficient Radical Initiation: The radical chain may not be starting effectively. This could be due to an inappropriate initiator for the reaction temperature, degradation of the initiator, or the presence of inhibitors.[5]

  • Premature Quenching of Radicals: The generated radicals are being trapped before they can undergo the desired cyclization cascade. A common culprit is an excessively high concentration of the hydrogen donor (e.g., tributyltin hydride).[7][8]

  • Slow Cyclization Kinetics: The rate of one or both cyclization steps may be too slow, allowing side reactions to dominate. This can be influenced by substrate structure and reaction conditions.

  • Presence of Radical Inhibitors: Trace impurities, such as oxygen, can act as radical scavengers and terminate the chain reaction.[9]

Troubleshooting Protocol:

  • Verify Initiator Viability:

    • Choice of Initiator: Ensure the initiator's half-life is appropriate for your reaction temperature and duration. For instance, 2,2'-azobisisobutyronitrile (AIBN) has a half-life of about one hour at 85°C, making it suitable for reactions at this temperature.[4] For lower temperature reactions, consider initiators like V-70, or for higher temperatures, 1,1'-azobis(cyclohexanecarbonitrile) (ABCN).[4]

    • Initiator Quality: Use freshly recrystallized AIBN or a new bottle from a reliable supplier. Azo compounds can decompose over time.

  • Optimize Reagent Concentration & Addition:

    • Slow Addition of Tin Hydride: Instead of adding all the tributyltin hydride (Bu₃SnH) at the beginning, use a syringe pump to add it slowly over the course of the reaction. This maintains a low steady-state concentration of the tin hydride, favoring the intramolecular cyclization over premature reduction.[8]

    • Substrate Concentration: Highly dilute conditions (e.g., 0.01-0.05 M) generally favor intramolecular cyclization over intermolecular side reactions.

  • Ensure Rigorous Inert Atmosphere:

    • Degassing: Thoroughly degas your solvent and reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period.[8]

  • Increase Reaction Temperature: If the cyclization steps are kinetically slow, increasing the temperature (within the limits of substrate and reagent stability) can accelerate the desired reaction.

FAQ 2: I am observing significant amounts of monocyclized product instead of the desired bicyclized compound. How can I promote the second cyclization?

The formation of a monocyclized product indicates that the first cyclization is successful, but the second is failing to proceed efficiently.

Causality:

  • Unfavorable Second Cyclization: The geometry or electronics of the intermediate radical formed after the first cyclization may disfavor the second ring closure. For example, if the second cyclization is an endo-trig process, it is generally disfavored according to Baldwin's rules for radical cyclizations.[5] 5-exo-trig cyclizations are generally kinetically favored.[1][5]

  • Rapid Intermolecular Trapping: The intermediate radical may be quenched by the hydrogen donor before it has a chance to undergo the second cyclization.

Troubleshooting Protocol:

  • Re-evaluate Substrate Design:

    • Ensure that the second cyclization is a favored exo-trig process.

    • The presence of electron-withdrawing groups on the radical acceptor can sometimes accelerate the cyclization.[8]

  • Minimize Premature Quenching:

    • As with low yield issues, employ the slow addition of Bu₃SnH to keep its concentration low.[8]

    • Consider using a less efficient hydrogen donor, although this may impact the overall reaction rate.

  • Solvent Effects: While often considered less impactful in radical reactions, the solvent can influence reaction kinetics.[10][11] Experiment with different non-participating solvents (e.g., benzene, toluene, cyclohexane) to see if the reaction outcome can be improved.

FAQ 3: My reaction is producing a complex mixture of unidentifiable side products. What are the potential undesired pathways and how can I suppress them?

A complex product mixture suggests that alternative radical pathways are competing with the desired domino reaction.

Causality:

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions between radical intermediates and starting material can occur.

  • Hydrogen Atom Transfer: Unwanted 1,5-hydrogen atom transfer (1,5-HAT) can lead to the formation of isomeric radicals that cyclize into undesired products.[8]

  • Fragmentation: The radical intermediates may be undergoing fragmentation, especially if there are weak bonds in the substrate.

Troubleshooting Protocol:

  • Dilution: Run the reaction at a higher dilution (e.g., 0.01 M or lower) to disfavor intermolecular processes.

  • Temperature Control: Lowering the reaction temperature may suppress undesired side reactions that have a higher activation energy than the desired cyclization. This may require using a lower-temperature initiator.[8]

  • Radical Scavengers: While seemingly counterintuitive, in some cases, adding a very small amount of a radical scavenger can help to suppress unwanted chain processes that lead to side products, without completely inhibiting the desired reaction. This is a delicate balance and requires careful optimization.

FAQ 4: I am struggling with poor diastereoselectivity in my bicyclization. How can I improve the stereochemical outcome?

Controlling stereochemistry in radical cyclizations can be challenging due to the often-planar nature of radical intermediates.

Causality:

  • Lack of Facial Selectivity: The cyclizing radical may not have a strong preference for attacking one face of the radical acceptor over the other.

  • Conformational Flexibility: A flexible tether connecting the radical and the acceptor can allow for multiple approach trajectories, leading to a mixture of diastereomers.

  • Reaction Temperature: Higher temperatures can overcome small energy differences between diastereomeric transition states, leading to lower selectivity.

Troubleshooting Protocol:

  • Substrate Modification:

    • Introduce bulky substituents on the substrate to create a steric bias that favors one approach trajectory for cyclization.

    • Incorporate chiral auxiliaries to induce facial selectivity.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance diastereoselectivity. This may necessitate the use of a low-temperature radical initiator, such as triethylborane (Et₃B), which can initiate radical reactions even at room temperature.[8]

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can pre-organize the substrate through coordination, leading to improved stereocontrol.

  • Catalytic Asymmetric Systems: For enantioselective control, consider using recently developed metalloradical catalysis systems that employ chiral ligands.[12][13][14][15]

Visualizing the Process: Mechanism and Troubleshooting

General Domino Radical Bicyclization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Common Side Reactions Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical Heat/Light Bu3Sn• Bu3Sn• Initiator Radical->Bu3Sn• Bu3SnH Initial Radical Initial Radical Bu3Sn•->Initial Radical Substrate Substrate Acyclic Precursor Monocyclic Radical Monocyclic Radical Initial Radical->Monocyclic Radical 1st Cyclization (e.g., 5-exo-trig) Reduced Product Reduced Product Initial Radical->Reduced Product Premature Quenching (High [Bu3SnH]) Bicyclic Radical Bicyclic Radical Monocyclic Radical->Bicyclic Radical 2nd Cyclization (e.g., 5-exo-trig) Monocyclic Product Monocyclic Product Monocyclic Radical->Monocyclic Product Quenching before 2nd Cyclization Product Product Bicyclic Radical->Product H-atom abstraction from Bu3SnH G Start Unsatisfactory Result (Low Yield, Side Products, Poor Selectivity) Q1 Is the initiator appropriate and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction under strict inert atmosphere? A1_Yes->Q2 Sol1 Replace/recrystallize initiator. Verify temperature/half-life. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is [Bu3SnH] optimized? A2_Yes->Q3 Sol2 Improve degassing procedure (Freeze-Pump-Thaw). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the substrate concentration appropriate? A3_Yes->Q4 Sol3 Use slow addition of Bu3SnH. Consider lower concentration. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate Substrate Design & Stereochemical Control A4_Yes->End Sol4 Run reaction at higher dilution (e.g., <0.02 M). A4_No->Sol4 Sol4->End

Caption: A systematic workflow for troubleshooting domino radical bicyclization reactions.

Quantitative Data Summary

The success of a radical cyclization is often dependent on the careful balance of reagent concentrations. The following table provides typical concentration ranges and conditions.

ParameterTypical RangeRationalePotential Issue if Deviated
Substrate Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular side reactions.Higher concentrations can lead to polymerization or dimerization.
Bu₃SnH (equiv) 1.1 - 1.5Stoichiometric amount required for hydrogen atom donation.Excess can lead to premature reduction of radical intermediates. [8]
Initiator (mol %) 5 - 20 mol %Catalytic amount to initiate the radical chain reaction.Too little may result in a slow or incomplete reaction; too much can lead to uncontrolled side reactions.
Temperature 25 - 110 °CDependent on the initiator's decomposition rate and substrate stability.Incorrect temperature can lead to inefficient initiation or product decomposition.

Experimental Protocols

General Procedure for Domino Radical Bicyclization (AIBN Initiator)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the acyclic precursor (1.0 equiv) in degassed anhydrous benzene or toluene (to achieve a 0.02 M concentration) is added AIBN (0.1-0.2 equiv).

  • The mixture is heated to 80-110 °C under a positive pressure of argon or nitrogen.

  • A solution of Bu₃SnH (1.2-1.5 equiv) in the same degassed solvent is added dropwise via a syringe pump over several hours (e.g., 4-6 hours). [8]4. After the addition is complete, the reaction is stirred at the same temperature for an additional 1-2 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the desired bicyclized product.

General Procedure for Domino Radical Bicyclization (Et₃B Initiator)

This method is useful for reactions that require lower temperatures to improve selectivity. [8]

  • A solution of the acyclic precursor (1.0 equiv) and Bu₃SnH (1.5 equiv) in degassed anhydrous toluene (0.02 M) is prepared under an argon atmosphere. [8]2. Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) is added dropwise at room temperature. [8]Note: A slow stream of air or oxygen may be required to initiate the reaction with Et₃B. This should be done with extreme caution and careful monitoring.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 3-6 hours). [8]4. The reaction is quenched by opening to the air.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • Technical Support Center: Domino Radical Bicyclization of Azaspiro Compounds - Benchchem.
  • Radical cyclization - Wikipedia. Available from: [Link]

  • Application Notes: Domino Radical Bicyclization for the Synthesis of Azaspirocycles - Benchchem.
  • Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - PMC - NIH. Available from: [Link]

  • DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Available from: [Link]

  • II. Basic Stages of a Radical Chain Reaction - Chemistry LibreTexts. Available from: [Link]

  • RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY - IJRPC. Available from: [Link]

  • Organic Mechanisms: Radicals Chapter 2. Available from: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC - NIH. Available from: [Link]

  • The frequently overlooked importance of solvent in free radical syntheses - RSC Publishing. Available from: [Link]

  • The frequently overlooked importance of solvent in free radical syntheses - NRC Publications Archive - Canada.ca. Available from: [Link]

  • Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropane - American Chemical Society. Available from: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures | Request PDF - ResearchGate. Available from: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed. Available from: [Link]

  • Initiation, Propagation, Termination - Master Organic Chemistry. Available from: [Link]

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. Available from: [Link]

Sources

Navigating Steric Challenges in Diazaspirocyclic Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of diazaspiro compounds, a class of molecules with significant potential in drug discovery, presents a unique set of challenges for the modern chemist.[1][2] Their rigid, three-dimensional architecture, while desirable for modulating biological activity, often introduces significant steric hindrance that can impede reaction efficiency, selectivity, and overall yield.[1] This guide provides practical, field-proven insights into troubleshooting common issues related to steric hindrance in diazaspiro compound synthesis, presented in a question-and-answer format to directly address the problems you may be encountering at the bench.

Troubleshooting Guide: Overcoming Steric Hurdles

This section addresses specific experimental issues that frequently arise due to steric congestion during the synthesis of diazaspirocycles.

Question 1: My spirocyclization reaction is resulting in low yields and the recovery of unreacted starting materials. How can I improve the conversion?

Answer:

Low conversion in spirocyclization reactions is often a direct consequence of steric hindrance at the reaction center, which raises the activation energy of the desired transformation.[3] Several strategies can be employed to overcome this kinetic barrier:

  • Modification of Reaction Conditions: A systematic adjustment of reaction parameters is the first line of defense.

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition of sensitive functional groups.

    • Solvent: The choice of solvent can significantly influence reaction rates. A solvent that better solubilizes the reactants and stabilizes the transition state can lead to improved yields. For instance, in some cases, using aqueous micellar solutions has been shown to facilitate spirocyclization.[4]

    • Catalyst: If you are employing a catalyst, its size and electronic properties are critical. A bulkier catalyst may exacerbate steric clashes. Conversely, a more active but sterically less demanding catalyst could be beneficial. For example, palladium-catalyzed reactions have been successfully used for the synthesis of diazaspiro[4.5]decane scaffolds.[5]

  • Substrate Modification: If optimizing reaction conditions fails, consider modifying the substrates themselves.

    • Protecting Groups: The strategic use of smaller protecting groups on nearby functionalities can reduce steric bulk around the reaction site.

    • Temporary Steric Alleviation: In some cases, a temporary modification to the substrate can alleviate steric hindrance, with the original functionality being restored in a subsequent step.

Below is a decision-making workflow to guide your troubleshooting process:

G start Low Conversion in Spirocyclization cond1 Modify Reaction Conditions start->cond1 proc1 Increase Temperature cond1->proc1 Yes proc2 Screen Solvents cond1->proc2 proc3 Optimize Catalyst cond1->proc3 cond2 Substrate Modification Feasible? cond1->cond2 No Improvement proc1->cond1 proc2->cond1 proc3->cond1 proc4 Use Smaller Protecting Groups cond2->proc4 Yes proc5 Temporary Substrate Modification cond2->proc5 fail Re-evaluate Synthetic Route cond2->fail No end Improved Conversion proc4->end proc5->end

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing the formation of multiple diastereomers in my diazaspirocyclization reaction. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity is a common issue when creating new stereocenters, and steric hindrance plays a crucial role in directing the approach of reactants.

  • Catalyst Control: The use of chiral catalysts or auxiliaries is a powerful strategy to induce facial selectivity. Organocatalysts, such as those derived from Cinchona alkaloids, have been shown to be effective in the enantioselective synthesis of functionalized diazaspirocycles.[6] The catalyst can create a chiral pocket that favors the formation of one diastereomer over the other.

  • Substrate-Controlled Diastereoselection: The inherent stereochemistry of your starting materials can be exploited to control the stereochemical outcome. Bulky substituents on one face of a molecule can effectively block the approach of a reagent from that side, forcing it to attack from the less hindered face.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored diastereomer.

The following table provides a comparison of strategies to improve diastereoselectivity:

StrategyPrincipleAdvantagesDisadvantages
Chiral Catalysis Creates a chiral environment around the reaction center.High levels of stereocontrol are often achievable.Catalyst may be expensive or require synthesis.
Substrate Control Utilizes existing stereocenters to direct the formation of new ones.Can be highly effective and atom-economical.Requires the presence of appropriate stereocenters in the starting material.
Lowering Temperature Favors the pathway with the lowest activation energy.Simple to implement.May significantly slow down the reaction rate.
Question 3: My desired intramolecular cyclization to form the diazaspiro core is failing, and I'm isolating polymeric or decomposition products. What could be the cause?

Answer:

The failure of an intramolecular cyclization in favor of intermolecular polymerization or decomposition is often indicative of a high degree of ring strain or severe steric hindrance in the transition state leading to the spirocyclic product.

  • Precursor Conformation: The conformation of the linear precursor is critical for successful cyclization. If the reactive ends are held far apart due to steric clashes between substituents, intermolecular reactions can become kinetically favored. Computational modeling can be a valuable tool to assess the preferred conformations of your precursor and identify potential steric issues.[7][8]

  • Linker Length and Flexibility: The length and flexibility of the chain connecting the two reactive nitrogen centers can influence the ease of cyclization. A linker that is too short or too rigid can make it difficult for the molecule to adopt the necessary conformation for ring closure. Conversely, a very long and flexible linker might lead to a higher entropic penalty for cyclization.

  • Reaction Conditions: High concentrations can favor intermolecular reactions. Running the reaction under high dilution conditions can promote intramolecular cyclization by reducing the probability of reactive intermediates encountering other molecules.

Here is a simplified diagram illustrating the competition between intramolecular and intermolecular reactions:

G A Linear Precursor B Intramolecular Cyclization (Favored at Low Concentration) A->B High Dilution C Intermolecular Polymerization (Favored at High Concentration) A->C High Concentration D Diazaspiro Compound B->D E Polymer C->E

Caption: Intramolecular vs. Intermolecular pathways.

Frequently Asked Questions (FAQs)

What is steric hindrance in the context of diazaspiro compound synthesis?

Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents on the reacting molecules.[9] In diazaspiro synthesis, this can manifest as difficulty in forming the spirocyclic core, poor stereoselectivity, or the need for harsh reaction conditions.

How can I predict potential steric issues before starting a synthesis?

Computational chemistry offers powerful tools for predicting molecular geometry and stability.[10][11] Techniques like Density Functional Theory (DFT) can be used to model the transition states of your proposed reaction and identify potential steric clashes that might lead to high activation energies.[12]

Are there specific reaction types that are known to be more tolerant of steric hindrance in diazaspiro synthesis?

While every reaction is substrate-dependent, certain reaction classes have proven robust for the synthesis of sterically congested diazaspirocycles. For example, aza-Prins cyclizations and [3+2] or [3+3] aza-annulation reactions have been successfully employed to construct complex diazaspiro frameworks.[13][14]

Can solvent choice alone overcome significant steric hindrance?

While solvent choice is an important factor, it is unlikely to completely overcome severe steric hindrance on its own.[15] However, the right solvent can stabilize transition states and improve reaction kinetics, making it a crucial parameter to optimize in conjunction with other strategies like catalyst selection and temperature control.

Experimental Protocols

General Protocol for an Organocatalyzed [3+2] Cycloaddition for Diazaspirocycle Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 4-arylideneisoxazol-5-one (0.1 mmol) and the isocyanoacetate ester (0.12 mmol) in a suitable solvent (e.g., toluene, 1 mL) at room temperature, add the bifunctional organocatalyst (e.g., a squaramide derived from a Cinchona alkaloid, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired diazaspirocyclic compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and determine the diastereomeric ratio by chiral high-performance liquid chromatography (HPLC).

References

  • Martínez-Pardo, P., Laviós, A., Sanz-Marco, A., Vila, C., Pedro, J. R., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Aza‐spirocyclic motifs in drugs and recent works in the synthesis of N‐spirocyclic building blocks. ResearchGate. [Link]

  • Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. ResearchGate. [Link]

  • Synthesis of aza-spiro compounds in aqueous micellar solutions. ResearchGate. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics. [Link]

  • Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Molecular Pharmaceutics. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Omega. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. CNR-IRIS. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. XtalPi. [Link]

  • Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. ResearchGate. [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. National Center for Biotechnology Information. [Link]

  • The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews. [Link]

  • A steric hindrance alleviation strategy to enhance the photo-switching efficiency of azobenzene functionalized metal–organic frameworks toward tailorable carbon dioxide capture. ResearchGate. [Link]

Sources

Technical Support Center: Scalable Synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scalable synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this synthetic route. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

The synthesis of this valuable spirocyclic diamine, a key building block in pharmaceutical development, typically follows a three-stage process. This guide is structured to mirror that workflow, addressing potential issues at each critical step.

Overall Synthetic Workflow

The scalable synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane is efficiently achieved in three key steps starting from the commercially available 1,7-diazaspiro[4.4]nonane.

  • Monoprotection: Selective protection of one of the secondary amine functionalities with a tert-butyloxycarbonyl (Boc) group.

  • N-Arylation: A palladium-catalyzed Buchwald-Hartwig amination to couple the remaining free amine with a 3-halopyridine.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

Synthetic_Workflow Start This compound Intermediate1 tert-Butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Start->Intermediate1  Step 1: Monoprotection  Boc₂O, Base   Intermediate2 tert-Butyl 7-(3-pyridinyl)-1,7- diazaspiro[4.4]nonane-2-carboxylate Intermediate1->Intermediate2  Step 2: N-Arylation  3-Halopyridine, Pd Catalyst,  Ligand, Base   FinalProduct 7-(3-pyridinyl)-1,7- diazaspiro[4.4]nonane Intermediate2->FinalProduct  Step 3: Deprotection  Acid (e.g., TFA, HCl)  

Caption: High-level overview of the three-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage of this synthesis for scalability?

A1: The Buchwald-Hartwig N-arylation (Step 2) is the most complex and sensitive step. Its success on a large scale hinges on the careful selection and optimization of the catalyst system (palladium precursor and ligand), base, and solvent. Catalyst deactivation and side-product formation are the primary challenges that require rigorous process control.[1][2]

Q2: Which protecting group is optimal for this synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is highly recommended. It offers excellent selectivity for monoprotection under mild conditions and is reliably cleaved in the final step without affecting the pyridine ring or the spirocyclic core.[3][4] Its steric bulk can also help in directing subsequent reactions.

Q3: What are the primary safety concerns for this process at scale?

A3: Key hazards include the use of pyrophoric palladium catalysts (if handled improperly), flammable solvents like toluene or dioxane, and strong bases such as sodium tert-butoxide. The deprotection step often involves corrosive acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which require careful handling in appropriate reactors.[5][6] A thorough Process Hazard Analysis (PHA) is essential before scale-up.

Q4: What are the typical overall yields for this multi-step synthesis?

A4: While yields are highly dependent on optimization, a well-executed, scalable process can be expected to achieve an overall yield in the range of 60-75%. The protection and deprotection steps generally proceed with high yields (>90%), while the Buchwald-Hartwig coupling is often the yield-limiting step (typically 70-85%).

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during each synthetic stage.

Step 1: Monoprotection of this compound

Problem: Significant formation of the di-protected byproduct or unreacted starting material.

Possible Cause Underlying Rationale & Verification Recommended Solution
Incorrect Stoichiometry of Boc₂O Using a large excess of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to the di-protected species. Conversely, insufficient Boc₂O leaves starting material unreacted. Verify by LC-MS analysis of an in-process control sample.Carefully control the stoichiometry. Start with 1.0-1.05 equivalents of Boc₂O relative to the diamine. Add the Boc₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration.
Incorrect Reaction Temperature The reaction is typically performed at 0 °C to room temperature. Higher temperatures can increase the rate of the second protection, reducing selectivity.Maintain the reaction temperature at 0 °C during the addition of Boc₂O and then allow it to slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.
Inefficient Mixing In large-scale reactors, poor agitation can lead to localized high concentrations of Boc₂O, promoting di-protection.Ensure adequate agitation is maintained throughout the addition and the course of the reaction to ensure homogeneity.
Step 2: Buchwald-Hartwig N-Arylation

This palladium-catalyzed C-N bond formation is the linchpin of the synthesis.[7][8][9]

Problem: Low or no conversion to the desired coupled product.

Possible Cause Underlying Rationale & Verification Recommended Solution
Catalyst System Inactivity The choice of ligand is critical. Sterically hindered phosphine ligands are often required for coupling with secondary amines.[10] The palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) must be of high quality. Catalyst poisoning from impurities in reagents or solvents is also a common issue.[2]Ligand Selection: Use a proven ligand for this type of coupling, such as XPhos, RuPhos, or BINAP.[11] Catalyst Loading: Ensure a sufficient catalyst loading (typically 1-2 mol%). Reagent Purity: Use anhydrous, degassed solvents and high-purity reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
Incorrect Base Selection The base's strength and steric properties are crucial. A base that is too weak will not facilitate the catalytic cycle effectively. A base that is too nucleophilic can compete in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure the base is finely powdered and dry for optimal reactivity.
Reaction Temperature Too Low Buchwald-Hartwig couplings typically require elevated temperatures (80-110 °C) to drive the catalytic cycle, particularly the reductive elimination step.Optimize the reaction temperature. A typical starting point is 100 °C in a solvent like toluene or dioxane. Monitor thermal stability of reactants and products if pushing the temperature higher.
Presence of Oxygen or Water Oxygen can oxidize the phosphine ligand and deactivate the Pd(0) catalyst. Water can hydrolyze the base and interfere with the catalytic cycle.[2]Use anhydrous solvents and ensure all glassware is oven-dried. Degas the solvent and reaction mixture by sparging with argon or nitrogen before adding the catalyst.

digraph "Troubleshooting_Buchwald_Hartwig" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Low Conversion in\nN-Arylation Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Catalyst System Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the Base Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst [label="Solution:\n- Use appropriate ligand (e.g., XPhos).\n- Ensure high-purity Pd source.\n- Degas all reagents and solvents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Solution:\n- Use strong, non-nucleophilic base\n(e.g., NaOtBu).\n- Ensure base is anhydrous.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Solution:\n- Increase temperature (80-110°C).\n- Ensure anhydrous conditions.\n- Use inert atmosphere (Ar/N₂).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckBase [label="Yes"]; CheckCatalyst -> Sol_Catalyst [label="No"]; CheckBase -> CheckConditions [label="Yes"]; CheckBase -> Sol_Base [label="No"]; CheckConditions -> Sol_Conditions [label="No"]; }

Caption: Decision tree for troubleshooting the N-arylation step.

Step 3: Boc Deprotection

Problem: Incomplete deprotection or formation of t-butylated byproducts.

Possible Cause Underlying Rationale & Verification Recommended Solution
Insufficient Acid The deprotection is an acid-catalyzed hydrolysis of the carbamate. Stoichiometric amounts of acid are consumed, and an excess is required to drive the reaction to completion.[3]Use a significant excess of a strong acid. A common and effective method is a 1:1 mixture of TFA/DCM or a 4M solution of HCl in dioxane.[4][5] Monitor by LC-MS until the Boc-protected intermediate is fully consumed.
Reaction Time/Temp Too Low While often rapid at room temperature, some sterically hindered Boc groups or large-scale reactions may require longer times or gentle heating to achieve full conversion.Allow the reaction to stir at room temperature for at least 2-4 hours. If incomplete, consider gentle warming to 30-40 °C, but be mindful of potential side reactions.
Scavenging of t-Butyl Cation The reaction generates a reactive tert-butyl cation intermediate. This cation can alkylate electron-rich sites on the product or solvent, particularly the pyridine ring.[6]Add a cation scavenger, such as triethylsilane or anisole, to the reaction mixture. This will trap the t-butyl cation and prevent the formation of alkylated impurities.

Scalable Experimental Protocol

This protocol is optimized for a laboratory scale of 10-50g and is designed for scalability.

Step 1: Synthesis of tert-Butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Charge a reactor with this compound (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Cool the mixture to 0-5 °C with an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM (2 vol).

  • Add the Boc₂O solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water (5 vol). Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (5 vol) and then brine (5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid or viscous oil. The material is often used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane-2-carboxylate
  • Charge a dry, inerted reactor with tert-butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene (15 vol).

  • Scharge the mixture with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.025 eq).

  • Heat the reaction mixture to 100-110 °C and maintain for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench carefully with water and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (Final Product)
  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (5 vol).

  • Add trifluoroacetic acid (TFA, 10 eq or 1:1 v/v with DCM) at 0-5 °C.[5]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS for the complete disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and basify with a saturated solution of sodium bicarbonate or aqueous NaOH until pH > 10.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References
  • García-García, P., & Gotor-Fernández, V. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Current Organic Chemistry, 19(12), 1146-1165.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4584. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Trofimov, A. G., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. Available from: [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of 1,7-Dioxaspiro[4.4]nonanes. Available from: [Link]

  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). tert-Butyl Carbamate (BOC) Deprotection. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. Available from: [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available from: [Link]

  • Gladysz, J. A., et al. (2012). Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction. Organometallics, 31(15), 5430-5437. Available from: [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available from: [Link]

  • Karch, R., & Turek, D. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Tetrahedron Letters, 54(6), 557-560.
  • Mikhalitsyna, E. A., et al. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Dalton Transactions, 43(9), 3563-3572.
  • Acta Crystallographica Section E: Crystallographic Communications. (2015). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]

  • PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Available from: [Link]

Sources

Technical Support Center: Synthesis of Azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the azaspiro[4.4]nonane scaffold. This valuable building block presents unique synthetic challenges, often leading to the formation of complex byproduct mixtures that can complicate purification and downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthesis and purification of azaspiro[4.4]nonane derivatives.

I. General Purification Strategies

The purification of azaspiro[4.4]nonane derivatives, particularly the separation of diastereomers and closely related byproducts, is a common hurdle. Flash column chromatography is the most frequently employed technique.

Frequently Asked Questions (FAQs): Purification

Q1: My crude NMR shows a mixture of diastereomers. What is the best general approach to separate them?

A1: Flash column chromatography on silica gel is the standard and most effective method for separating diastereomers of azaspiro[4.4]nonane derivatives.[1] The key to a successful separation lies in the careful selection of the mobile phase. A good starting point is a hexane/ethyl acetate gradient. For more challenging separations, exploring other solvent systems, such as those containing dichloromethane, chloroform, or small percentages of alcohols like methanol or isopropanol, can improve resolution.[2]

Q2: I'm having trouble getting good separation of my diastereomers on the column. What can I do to improve resolution?

A2: If you are experiencing poor resolution, consider the following troubleshooting steps:

  • Optimize the Solvent System: Use TLC to screen a variety of solvent systems to find the one that provides the largest difference in Rf values (ΔRf) between your diastereomers.

  • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.

  • Silica Gel Mesh Size: Employing a smaller particle size silica gel (e.g., 230-400 mesh) can enhance resolution.[1]

  • Loading Technique: Dry loading your sample onto the column can often lead to better separation than wet loading, as it ensures a more uniform starting band.[3]

  • Gradient Elution: A shallow gradient can be more effective at separating closely eluting compounds than an isocratic elution.

Q3: My compound appears to be decomposing on the silica gel column. How can I avoid this?

A3: Amine-containing compounds can sometimes be unstable on acidic silica gel. You can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in your eluent system (e.g., 1% triethylamine in your hexane/ethyl acetate mobile phase). Alternatively, using a different stationary phase like alumina or Florisil might be a viable option for less challenging separations.[4]

Q4: Are there alternative purification techniques for very difficult separations?

A4: For particularly challenging separations of diastereomers or enantiomers (if a chiral synthesis was performed), advanced techniques like supercritical fluid chromatography (SFC) can be highly effective.[5][6] SFC often provides faster separations and uses less organic solvent compared to traditional HPLC.[5]

II. Domino Radical Bicyclization Route

This powerful synthetic strategy allows for the rapid construction of the azaspiro[4.4]nonane core in a single step from an acyclic precursor. However, the reaction is susceptible to the formation of several byproducts.

Troubleshooting Guide: Domino Radical Bicyclization
Problem Potential Cause Recommended Solution
Significant formation of a monocyclized byproduct. The second cyclization (capture of the alkoxyaminyl radical) is slow compared to other radical termination pathways. This is particularly prevalent with certain substrates, such as those with methyl-substituted olefins.[1][7]Optimize reaction conditions to favor the second cyclization. This may involve adjusting the concentration of the radical initiator or the temperature.
Presence of a byproduct resulting from premature reduction of the initial radical. The concentration of the hydrogen atom donor (e.g., Bu3SnH) is too high, leading to quenching of the initial aryl or vinyl radical before it can undergo cyclization.Add the Bu3SnH slowly to the reaction mixture over the course of the reaction to maintain a low steady-state concentration. This will favor the desired intramolecular cyclization cascade.
Low diastereoselectivity. The reaction conditions (initiator, temperature) are not optimal for controlling the stereochemistry of the cyclization.The choice of radical initiator can significantly impact diastereoselectivity. Triethylborane (Et3B) often allows for reactions to be run at room temperature, which can lead to improved diastereoselectivity compared to higher-temperature initiators like AIBN.[1]
Difficult to remove tin byproducts during workup. Tributyltin hydride (Bu3SnH) is a common reagent in this reaction, and its byproducts can be challenging to remove completely.After the reaction, the crude mixture can be treated with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[1]
Experimental Protocol: Removal of Tin Byproducts
  • Following the completion of the radical bicyclization reaction, remove the reaction solvent (e.g., cyclohexane) under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Add an aqueous solution of 10% potassium fluoride (KF) or cesium fluoride (CsF).

  • Stir the biphasic mixture vigorously overnight.

  • Filter the mixture to remove the precipitated tin fluorides.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, now largely free of tin residues.[1]

Diagram: Key Byproduct Pathways in Domino Radical Bicyclization

cluster_main Desired Pathway cluster_side1 Premature Reduction cluster_side2 Incomplete Cyclization A Acyclic Precursor B Initial Radical A->B Initiator C Monocyclized Radical B->C First Cyclization F Reduced Acyclic Byproduct B->F Excess Bu3SnH D Bicyclized Radical C->D Second Cyclization G Monocyclized Byproduct C->G Quenching E Azaspiro[4.4]nonane Product D->E Quenching

Caption: Competing reaction pathways in domino radical bicyclization.

III. Palladium-Catalyzed Cascade Cyclization of Dienyl Ketone Oximes

This elegant approach forms a spirocyclic imine, which is then reduced to the final azaspiro[4.4]nonane. While generally efficient, side reactions can occur.

Troubleshooting Guide: Palladium-Catalyzed Cyclization
Problem Potential Cause Recommended Solution
Formation of the starting dienyl ketone as a byproduct. The spirocyclic imine intermediate is sensitive to hydrolysis, especially in the presence of trace amounts of water or acid. This hydrolysis regenerates the ketone.[8]Add a drying agent, such as molecular sieves (4 Å), to the reaction mixture to scavenge any water present. This has been shown to significantly improve the yield of the desired spiro imine and reduce the formation of the ketone byproduct.[8]
Low or no conversion. The palladium catalyst may be inactive, or the reaction conditions are not optimal.Ensure the use of a high-quality palladium(0) catalyst, such as Pd(PPh3)4. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. Optimization of temperature and reaction time may also be necessary.
Formation of unidentified byproducts. Side reactions such as olefin isomerization or decomposition of the starting material or product may be occurring.Analyze the crude reaction mixture by LC-MS to identify potential byproducts. Adjusting the reaction temperature, catalyst loading, or ligand may help to suppress these undesired pathways.
Experimental Protocol: Minimizing Ketone Byproduct Formation
  • To a reaction vessel charged with the dienyl ketone oxime and a palladium(0) catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent (e.g., DMF), add activated 4 Å molecular sieves.[8]

  • Add the base (e.g., triethylamine) and heat the reaction to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the molecular sieves, and proceed with the standard workup and purification.[9]

Diagram: Hydrolysis of Spirocyclic Imine Intermediate

A Dienyl Ketone Oxime B Spirocyclic Imine (Desired Intermediate) A->B Pd(0) Catalyst C Dienyl Ketone (Byproduct) B->C H2O (Hydrolysis) D Azaspiro[4.4]nonane (Final Product) B->D Reduction (e.g., NaBH4)

Caption: Formation and subsequent hydrolysis of the spirocyclic imine.

IV. Ring Construction from a Pre-existing Pyrrolidine Core (Dieckmann Condensation)

This synthetic route involves building the cyclopentane ring onto a pyrrolidine scaffold, often utilizing a Dieckmann condensation of a diester intermediate.

Troubleshooting Guide: Dieckmann Condensation
Problem Potential Cause Recommended Solution
Low yield of the cyclized β-keto ester. The primary competing reaction is intermolecular condensation, where two different diester molecules react with each other.Running the reaction under high dilution conditions can favor the intramolecular Dieckmann condensation over the intermolecular reaction.
Reverse Dieckmann reaction. If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to cleavage of the newly formed ring.This is generally not an issue in the synthesis of the core azaspiro[4.4]nonane-dione, as the product contains enolizable protons. However, for substituted derivatives, ensure the reaction conditions (e.g., choice of base) favor the forward reaction.
Incomplete reaction. The base may not be strong enough to efficiently deprotonate the diester, or the reaction time may be insufficient.Use a strong base such as sodium ethoxide in ethanol or potassium tert-butoxide in THF. Monitor the reaction by TLC to ensure it goes to completion.
Experimental Protocol: Dieckmann Condensation
  • Prepare a solution of a strong base, such as sodium ethoxide in ethanol or potassium tert-butoxide in THF, in a flame-dried flask under an inert atmosphere.

  • Slowly add a solution of the pyrrolidine diester precursor to the base solution at room temperature or with gentle heating.

  • Stir the reaction for several hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, carefully quench the reaction by acidifying with an aqueous acid (e.g., HCl).

  • Extract the β-keto ester product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The crude β-keto ester can then be purified by flash column chromatography or used directly in the subsequent hydrolysis and decarboxylation steps.[9]

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • Fominova, K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(13), 2329-2335. Available at: [Link]

  • Kitamura, M., et al. (2000). Synthesis of Spiro Imines from Oximes by Palladium-Catalyzed Cascade Reaction. Organic Letters, 2(18), 2813-2815. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2015). ResearchGate. Available at: [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 416-420. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 25(21), 5188. Available at: [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (1985). ResearchGate. Available at: [Link]

  • Help with separation of diastereomers. (2023). Reddit. Available at: [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Spirocyclic pyrrolidines in drug discovery. (2019). ResearchGate. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Kitamura, M., et al. (2000). Synthesis of Spiro Imines from Oximes by Palladium-Catalyzed Cascade Reaction. ResearchGate. Available at: [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2014). ResearchGate. Available at: [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]

  • Wang, Q., et al. (2018). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 9(29), 6268–6273. Available at: [Link]

  • Concepts a Previous work: palladium-catalyzed intramolecular... (2021). ResearchGate. Available at: [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2021). MDPI. Available at: [Link]

  • Html Of Special Issue - Journals - Scientific Research Publishing - Scirp.org. (2014). Scirp.org. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1,7-Diazaspiro[4.4]nonane: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic scaffolds is paramount. 1,7-Diazaspiro[4.4]nonane, a spirocyclic diamine, represents a core structural motif in medicinal chemistry, valued for its rigid three-dimensional framework.[1] This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. In the absence of directly published experimental spectra for the parent compound, this guide leverages fundamental NMR principles and comparative data from structurally related molecules to offer a robust predictive characterization.

The Unique Structural Landscape of this compound

The spirocyclic nature of this compound, where two five-membered rings share a single quaternary carbon atom, introduces distinct stereochemical considerations that directly influence its NMR spectra. The molecule's C₂ symmetry (or lack thereof depending on the conformation) and the presence of stereocenters lead to complex splitting patterns and the phenomenon of diastereotopicity, which will be a key focus of this guide.

Predicted ¹H NMR Spectrum: Unraveling Diastereotopicity

The ¹H NMR spectrum of this compound is anticipated to be more complex than a cursory glance at its structure might suggest. The protons on the methylene groups of each ring are diastereotopic, meaning they are chemically non-equivalent and will resonate at different chemical shifts, and they will exhibit coupling to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).[2]

Key Predicted Resonances and Splitting Patterns:

  • N-H Protons: The protons on the nitrogen atoms are expected to appear as a broad signal in the range of 0.5-5.0 ppm.[3] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6] A D₂O exchange experiment would confirm the assignment of these signals, as the N-H protons would be replaced by deuterium, causing the signal to disappear.[3]

  • Methylene Protons α to Nitrogen (C2, C6, C8): Protons on the carbons directly attached to the nitrogen atoms will be deshielded and are expected to resonate in the range of 2.5-3.5 ppm. Due to diastereotopicity, the two protons on each of these methylene groups will have different chemical shifts and will likely appear as complex multiplets.

  • Methylene Protons β to Nitrogen (C3): The protons on the C3 carbon are further from the electron-withdrawing nitrogen atoms and will therefore be more shielded, resonating at a higher field (lower ppm) compared to the α-protons, likely in the range of 1.5-2.5 ppm. These protons are also expected to be diastereotopic and appear as complex multiplets.

  • The Spirocyclic Center (C4): This quaternary carbon has no attached protons and will not produce a signal in the ¹H NMR spectrum.

Visualizing Proton Connectivity with COSY:

A 2D COSY (Correlation Spectroscopy) experiment would be invaluable in confirming the assignments of the proton signals.[7][8][9] It reveals which protons are coupled to each other, allowing for the tracing of the spin systems within each five-membered ring.

Caption: Predicted COSY correlations for this compound.

Predicted ¹³C NMR Spectrum and the Power of DEPT

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals due to the molecule's symmetry.

Table 1: Predicted ¹³C Chemical Shifts and DEPT Analysis

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135 SignalDEPT-90 Signal
C4 (Spiro)60-75No SignalNo Signal
C2, C6, C845-60Negative (CH₂)No Signal
C325-40Negative (CH₂)No Signal

Causality Behind the Predictions:

  • The Spiro Carbon (C4): This quaternary carbon is unique and typically resonates in a distinct region. Its chemical shift is influenced by the strain of the two fused rings.

  • Carbons α to Nitrogen (C2, C6, C8): These carbons are deshielded by the adjacent electronegative nitrogen atoms, resulting in a downfield shift.

  • Carbon β to Nitrogen (C3): Being further from the nitrogen atoms, this carbon is more shielded and resonates at a higher field.

Experimental Protocol: DEPT for Multiplicity Assignment

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[10][11][12][13]

  • DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: This experiment only shows signals for CH groups.

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon can be unambiguously determined.[14]

Caption: Workflow for carbon multiplicity determination using DEPT.

Comparative Analysis with Related Spirocyclic Amines

While direct spectral data for this compound is scarce, examining the NMR data of its derivatives and analogous structures provides valuable insights.

Table 2: Comparison of ¹³C NMR Data for Related Spirocyclic Compounds

CompoundSpiro Carbon (ppm)Carbons α to N (ppm)Other Aliphatic Carbons (ppm)Reference
Predicted this compound 60-75 45-60 25-40 -
1,4-Dioxaspiro[4.4]nonane~109-~64 (O-CH₂), ~24, ~36[15][16]
tert-Butyl this compound-7-carboxylateData not availableData not availableData not available[17]
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneData not availableData not availableData not available[18]

Note: Direct comparison is challenging due to the influence of different heteroatoms and substituents. However, the general regions for spiro and aliphatic carbons provide a useful reference.

The presence of different heteroatoms (e.g., oxygen in 1,4-dioxaspiro[4.4]nonane) significantly alters the chemical shifts, but the overall pattern of a downfield spiro carbon and distinct aliphatic regions holds.[15][16]

The Definitive Assignment: 2D HSQC Spectroscopy

A Heteronuclear Single Quantum Coherence (HSQC) experiment provides a definitive correlation between each proton and the carbon to which it is directly attached.[19][20][21][22][23] This powerful 2D NMR technique would be instrumental in validating the assignments made from the 1D ¹H and ¹³C spectra. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

Caption: Conceptual diagram of a 2D HSQC experiment.

Conclusion

The NMR characterization of this compound presents a fascinating case study in the application of fundamental spectroscopic principles to a complex heterocyclic system. The key takeaways for researchers are the critical importance of recognizing diastereotopicity in the ¹H NMR spectrum and the utility of 2D techniques like COSY and HSQC for unambiguous signal assignment. While this guide is predictive, it provides a solid and scientifically grounded framework for interpreting the experimental spectra of this important molecular scaffold and its derivatives.

References

  • Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonane. National Center for Biotechnology Information. Retrieved from: [Link]

  • OpenStax. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from: [Link]

  • PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2017). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Retrieved from: [Link]

  • National Institutes of Health. (2018). Rapid quantitative ¹H–¹³C two-dimensional NMR with high precision. PMC. Retrieved from: [Link]

  • PubChem. (n.d.). This compound-2,6-dione. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from: [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectrum of the spirobisindane‐diamine monomer 5. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from: [Link]

  • Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from: [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from: [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Retrieved from: [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of D[4.4]. Retrieved from: [Link]

  • Diva-Portal.org. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Retrieved from: [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from: [Link]

  • ACS Publications. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. Retrieved from: [Link]

  • Revue Roumaine de Chimie. (n.d.). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from: [Link]

  • YouTube. (2022). 2D NMR: COSY INTERPRETATION. Retrieved from: [Link]

  • Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Retrieved from: [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from: [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from: [Link]

  • University of Ottawa NMR Facility Blog. (n.d.). HSQC and Edited HSQC Spectra. Retrieved from: [Link]

  • ResearchGate. (n.d.). Two various regions of ¹³C NMR, DEPT 135 and DEPT 90 spectra of different samples. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from: [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Retrieved from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from: [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from: [Link]

  • ResearchGate. (2000). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from: [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from: [Link]

  • PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters. Retrieved from: [Link]

  • Unknown. (n.d.). ¹³C-NMR. Retrieved from: [Link]

  • National Institutes of Health. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. Retrieved from: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[4.4]nonane scaffold is a key structural motif in a variety of biologically active compounds, including several alkaloids with potent antiproliferative activities.[1][2] As such, the robust and accurate analytical characterization of its derivatives is of paramount importance in medicinal chemistry and drug development. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these novel chemical entities.

This guide provides a comparative overview of various mass spectrometry-based approaches for the analysis of this compound derivatives. While direct literature on the mass spectrometric fragmentation of this specific heterocyclic system is limited, this document extrapolates from well-established principles and experimental data from analogous structures, such as piperidine and pyrrolidine-containing compounds, to provide a scientifically grounded framework for analysis.

The Structural Landscape: Understanding the this compound Core

The this compound skeleton consists of two fused five-membered rings, a pyrrolidine and a piperidine ring, sharing a single spiro carbon atom. The presence of two basic nitrogen atoms makes this scaffold particularly amenable to analysis by techniques that involve protonation. The specific substitution patterns on the nitrogen atoms and the carbon backbone will significantly influence the fragmentation behavior and the choice of the most suitable analytical technique.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The two primary contenders for this class of compounds are Electrospray Ionization (ESI) and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).

Ionization TechniquePrincipleAdvantages for this compound DerivativesDisadvantages for this compound Derivatives
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution by creating a fine aerosol of charged droplets.[3]- High sensitivity for polar and basic compounds. - Readily produces protonated molecules [M+H]+, simplifying molecular weight determination. - Easily coupled with Liquid Chromatography (LC) for complex mixture analysis.[4]- Susceptible to matrix effects. - Fragmentation is not inherent to the ionization process and requires tandem MS (MS/MS) for structural information.
Electron Ionization (EI) A "hard" ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.- Produces reproducible and information-rich fragmentation patterns. - Extensive spectral libraries are available for compound identification.- May not produce a visible molecular ion peak for some compounds due to extensive fragmentation. - Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some this compound derivatives.
Causality Behind the Choices:

For most applications involving this compound derivatives, especially in a drug discovery context where they are often part of complex mixtures or biological matrices, LC-ESI-MS/MS is the recommended approach . The ability to couple with liquid chromatography allows for the separation of isomers and impurities prior to MS analysis. The soft nature of ESI ensures that the molecular weight of the parent compound can be readily determined from the protonated molecule [M+H]+. Subsequent fragmentation in a tandem mass spectrometer provides the necessary structural information.

GC-EI-MS can be a valuable alternative, particularly for less polar and more volatile derivatives. The detailed fragmentation patterns generated by EI can be highly informative for structural elucidation. However, the potential for thermal degradation and the frequent absence of a molecular ion peak are significant drawbacks.

Predicted Fragmentation Pathways of this compound Derivatives

The fragmentation of this compound derivatives in the mass spectrometer is expected to be dominated by cleavages of the two heterocyclic rings. The specific pathways will be influenced by the nature and position of substituents.

Under Electrospray Ionization (ESI-MS/MS):

In ESI-MS/MS, fragmentation is induced by collision-induced dissociation (CID) of the protonated molecule [M+H]+. The initial protonation is likely to occur at one of the nitrogen atoms. The subsequent fragmentation will proceed through pathways that lead to the formation of stable fragment ions.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to a nitrogen atom is a common fragmentation pathway for amines.[3] For the this compound core, this would involve the opening of either the pyrrolidine or the piperidine ring.

  • Ring Fission: The spirocyclic system can undergo cleavage, leading to the formation of various acyclic fragment ions.

  • Neutral Loss: The loss of small neutral molecules, such as ammonia (NH3) or an amine substituent from the protonated molecular ion, is a common fragmentation route.

Caption: Predicted ESI-MS/MS fragmentation pathways for this compound derivatives.

Under Electron Ionization (EI-MS):

EI-MS will likely lead to more extensive fragmentation compared to ESI-MS/MS. The initial ionization event creates a radical cation [M]+•, which then undergoes a series of fragmentation reactions.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: Similar to ESI, but often more pronounced, leading to the formation of stable iminium ions. The largest substituent at the α-carbon is preferentially lost.

  • Ring Opening and Subsequent Fragmentation: The initial ring opening can be followed by a cascade of further cleavages, resulting in a complex fragmentation pattern.

  • Loss of Alkyl Radicals: Substituents on the nitrogen atoms or the carbon skeleton can be lost as radicals.

Sources

A Comparative Guide to the X-ray Crystallography of Diazaspiro[4.4]nonane Salts: Structural Insights and Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional motif of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. The precise stereochemical arrangement of substituents on this spirocyclic system is critical for its interaction with biological targets. Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these molecules, providing unequivocal evidence of their conformation and absolute stereochemistry. This guide offers a comparative analysis of the crystal structures of two substituted diazaspiro[4.4]nonane salts, delves into the experimental nuances of their structural determination, and contrasts the capabilities of X-ray crystallography with alternative analytical techniques.

The Power of Single Crystals: Unveiling Molecular Architecture

X-ray crystallography offers an unparalleled level of detail into the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, defining bond lengths, angles, and torsional angles. This information is fundamental to understanding the conformational preferences of the diazaspiro[4.4]nonane core and the influence of substituents on its geometry and intermolecular interactions within the crystal lattice.

Comparative Crystal Structure Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of two distinct derivatives: tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1) and 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one (2) .

Crystal Structure of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1)

The crystal structure of compound 1 reveals that both five-membered rings of the diazaspiro[4.4]nonane core adopt an envelope conformation.[1] In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. This conformation is a common feature for five-membered rings, minimizing steric strain. The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]

Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (2)

Similar to compound 1 , the spiro-linked five-membered rings in 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one (2) also exhibit envelope conformations.[2] A notable feature of this structure is the dihedral angle of 80.46 (8)° between the planes of the two rings. The crystal packing is also dominated by N—H⋯O hydrogen bonds, forming chains of molecules.[2]

Key Structural Comparisons

A direct comparison of the crystallographic data for these two compounds highlights the influence of their respective substituents on the crystal lattice.

Parametertert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1)[1]7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (2)[2]
Molecular Formula C₁₂H₂₀N₂O₃C₁₄H₁₈N₂O
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.495 (5)9.630 (2)
b (Å) 6.283 (3)8.4322 (18)
c (Å) 19.247 (10)29.848 (7)
β (˚) 97.029 (8)90
Volume (ų) 1259.7 (11)2423.8 (9)
Ring Conformation Both rings in envelope conformationBoth rings in envelope conformation
Key Intermolecular Interaction N—H⋯O hydrogen bonds forming chainsN—H⋯O hydrogen bonds forming chains

The difference in crystal systems and unit cell parameters between the two compounds can be attributed to the distinct steric and electronic properties of the tert-butyl-carboxylate and benzyl substituents. These groups influence how the molecules pack in the solid state, leading to different crystal symmetries. Despite these differences, the fundamental envelope conformation of the five-membered rings and the presence of hydrogen-bonded chains are conserved features, suggesting a degree of conformational rigidity in the diazaspiro[4.4]nonane core.

Experimental Workflow: From Synthesis to Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution at each stage.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Diazaspiro[4.4]nonane Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Experimental workflow for X-ray crystallography.

Synthesis and Purification

The initial step involves the chemical synthesis of the target diazaspiro[4.4]nonane salt. For instance, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate was synthesized via the reduction of a cyanomethylpyrrolidine derivative using Raney Ni and hydrogen.[1] Following synthesis, rigorous purification, often by column chromatography, is essential to remove impurities that could hinder crystallization.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. Slow evaporation of a saturated solution is a common and effective method. For compound 1 , single crystals were obtained by recrystallization from ethanol at room temperature.[1]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the warm solution to remove any particulate matter.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Crystal Harvest: Carefully harvest the resulting single crystals.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure using specialized software.

Beyond Diffraction: A Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be particularly useful when single crystals are not readily obtainable.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D structure, absolute configuration, bond lengths/angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides information in solution, does not require crystallization.Does not directly provide absolute configuration or precise bond lengths/angles.
Circular Dichroism (CD) Spectroscopy Information about the absolute configuration of chiral molecules.Highly sensitive to stereochemistry, can be used for conformational studies in solution.Requires a chromophore near the chiral center, interpretation can be complex.
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline phase, information on polymorphism.Useful for phase identification and purity assessment of bulk materials.Does not provide the detailed atomic-level structure of a single crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For diazaspiro[4.4]nonane derivatives, ¹H and ¹³C NMR can confirm the presence of the spirocyclic core and the nature of the substituents. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, aiding in the determination of the solution-state conformation. However, NMR alone cannot establish the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the absolute configuration and conformation of chiral compounds. For diazaspiro[4.4]nonane salts, which are often chiral, CD spectroscopy can be a valuable tool for assigning the absolute stereochemistry, especially when X-ray crystallography is not feasible. The interpretation of CD spectra often relies on comparison with theoretically calculated spectra.

analytical_techniques cluster_question Key Structural Questions cluster_techniques Analytical Techniques q1 Connectivity? nmr NMR Spectroscopy q1->nmr q2 Relative Stereochemistry? xrd Single-Crystal XRD q2->xrd q2->nmr q3 Absolute Configuration? q3->xrd cd Circular Dichroism q3->cd q4 Solid-State Conformation? q4->xrd pxrd Powder XRD q4->pxrd q5 Solution Conformation? q5->nmr q5->cd

Relationship between structural questions and analytical techniques.

Conclusion

Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of diazaspiro[4.4]nonane salts. The detailed analysis of crystal structures, such as those of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, provides invaluable insights into their conformational preferences and the non-covalent interactions that govern their solid-state assembly. While alternative techniques like NMR and CD spectroscopy offer crucial complementary information, particularly regarding solution-state behavior and absolute configuration in the absence of single crystals, X-ray crystallography provides a level of structural detail that is essential for rational drug design and a fundamental understanding of structure-activity relationships.

References

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3492. Available at: [Link]

  • 2,7-Diaza-spiro[4.4]nonane. National Center for Biotechnology Information. Available at: [Link]

  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y. & Xia, Y. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2517. Available at: [Link]

  • The Cambridge Structural Database. Cambridge Crystallographic Data Centre. Available at: [Link]

  • Circular dichroism. Wikipedia. Available at: [Link]

  • Circular Dichroism, an absorption spectroscopy... Chemistry LibreTexts. Available at: [Link]

  • 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. National Center for Biotechnology Information. Available at: [Link]

  • 1,6-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Available at: [Link]

  • 2,7-Diazaspiro[4.4]nonane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • An introduction to circular dichroism spectroscopy. Applied Photophysics. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of 1,7-Diazaspiro[4.4]nonane Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Natural products, the cornerstone of many pharmaceuticals, are typically biosynthesized as single, pure enantiomers, highlighting the stereo-specific nature of biological interactions.[1][2] The differential effects of stereoisomers can be profound, influencing everything from target binding and efficacy to metabolism and off-target toxicity. The spirocyclic diamine scaffold, a recurring motif in bioactive compounds, is no exception. The rigid, three-dimensional nature of these structures often gives rise to multiple stereoisomers, each with a potentially unique pharmacological profile.[3] For instance, research has demonstrated that a single enantiomer of a spirocyclic diamine can exhibit micromolar inhibitory activity against the M4 muscarinic acetylcholine receptor (mAChR), underscoring the significance of stereochemical purity in drug development.[4]

This guide provides a comprehensive framework for the comparative analysis of the biological activity of 1,7-diazaspiro[4.4]nonane diastereomers. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical approach for researchers, scientists, and drug development professionals to dissect the nuanced pharmacological differences between these stereoisomers. We will delve into the requisite experimental protocols, from diastereomer separation and characterization to a suite of in vitro assays designed to elucidate their biological function, with a particular focus on their potential as neuromodulatory agents.

I. Diastereomer Separation and Characterization: The Foundation of a Robust Comparison

Prior to any biological evaluation, the unambiguous separation and characterization of the individual diastereomers of this compound is a critical first step. The synthesis of 1-azaspiro[4.4]nonane derivatives often yields a mixture of diastereomers, necessitating a robust purification strategy.[5]

Experimental Protocol: Diastereomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of basic compounds. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

  • Mobile Phase Optimization: Begin with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive (e.g., diethylamine or trifluoroacetic acid) is often necessary to improve peak shape and resolution for amine-containing compounds.

  • Method Development: Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the diastereomeric peaks.

  • Fraction Collection and Analysis: Collect the separated diastereomeric fractions. The purity of each fraction should be assessed by analytical chiral HPLC. The absolute stereochemistry of each diastereomer can be determined using techniques such as X-ray crystallography or by comparison to stereochemically defined standards, if available.[6][7]

II. Comparative Biological Evaluation: Unraveling Diastereomer-Specific Activity

With the isolated diastereomers in hand, a systematic investigation into their biological activities can commence. Given the structural similarities of this compound to known neuromodulatory agents, a logical starting point is to assess their interaction with key central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[8][9] Furthermore, evaluating their potential neuroprotective effects provides a broader understanding of their therapeutic potential.[10][11][12]

A. Assessing Receptor Binding Affinity: The Initial Screen

A primary step in characterizing the pharmacological profile of the diastereomers is to determine their binding affinity for a panel of relevant receptors. Radioligand binding assays are a well-established and robust method for this purpose.[13][14]

Experimental Protocol: Radioligand Binding Assay for nAChRs

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., α4β2 or α7).[15]

  • Assay Buffer: Utilize a suitable buffer system to maintain pH and ionic strength.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]-epibatidine for α4β2 nAChRs).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test diastereomers.

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is then quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the diastereomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities of this compound Diastereomers

DiastereomerTarget ReceptorKᵢ (nM)
Diastereomer Aα4β2 nAChRValue
Diastereomer Bα4β2 nAChRValue
Diastereomer Aα7 nAChRValue
Diastereomer Bα7 nAChRValue
Diastereomer AM4 mAChRValue
Diastereomer BM4 mAChRValue

Note: This table presents a template for displaying hypothetical experimental data.

B. Functional Characterization: From Binding to Biological Effect

While binding assays provide crucial information about affinity, they do not reveal whether a compound acts as an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to delineate the precise biological effect of each diastereomer.

Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This high-throughput assay is particularly useful for assessing the activity of ligands acting on ion channels, such as nAChRs.[13]

  • Cell Culture: Plate cells expressing the nAChR of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test diastereomers at various concentrations to the wells.

  • Agonist Stimulation: For antagonist testing, add a known nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptor.

  • Fluorescence Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity using a FLIPR instrument.

  • Data Analysis: For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

C. Assessing Neuroprotective Potential: A Key Therapeutic Indicator

Investigating the potential of the diastereomers to protect neurons from damage is a critical step in evaluating their therapeutic utility, particularly for neurodegenerative diseases.[10][11][12]

Experimental Protocol: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures

  • Neuronal Culture: Isolate and culture primary neurons from a relevant brain region (e.g., cortex or hippocampus).

  • Induction of Neurotoxicity: Expose the neuronal cultures to a neurotoxic stimulus, such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).

  • Treatment with Diastereomers: Co-treat the neurons with the neurotoxic agent and varying concentrations of the this compound diastereomers.

  • Assessment of Cell Viability: Quantify neuronal survival using a cell viability assay, such as the MTT assay or by counting the number of surviving neurons after staining with a live/dead cell stain.

  • Data Analysis: Determine the EC₅₀ value for the neuroprotective effect of each diastereomer.

III. Visualizing the Experimental Workflow

To provide a clear overview of the proposed experimental plan, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_separation Diastereomer Separation & Characterization cluster_biological_evaluation Comparative Biological Evaluation synthesis Synthesis of this compound (Diastereomeric Mixture) hplc Chiral HPLC Separation synthesis->hplc characterization Purity & Structural Analysis (Analytical HPLC, X-ray Crystallography) hplc->characterization binding Receptor Binding Assays (nAChRs, mAChRs) characterization->binding Isolated Diastereomers functional Functional Assays (FLIPR - Calcium Influx) characterization->functional Isolated Diastereomers neuroprotection Neuroprotection Assays (Primary Neuronal Cultures) characterization->neuroprotection Isolated Diastereomers

Caption: Overall experimental workflow for the comparison of this compound diastereomers.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response nAChR nAChR ion_influx Cation Influx (Na⁺, Ca²⁺) nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Downstream Ca²⁺ Signaling ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release ca_signaling->neurotransmitter_release ligand This compound Diastereomer ligand->nAChR Binding

Caption: Simplified signaling pathway of nAChR activation by a ligand.

The comprehensive comparison of the biological activities of this compound diastereomers is a scientifically rigorous endeavor that holds significant promise for the discovery of novel therapeutic agents. By systematically separating and characterizing each stereoisomer and then subjecting them to a battery of well-defined in vitro assays, researchers can elucidate the subtle yet critical differences in their pharmacological profiles. This detailed, step-by-step approach, grounded in established scientific principles, provides a clear roadmap for drug development professionals to unlock the full therapeutic potential of this intriguing class of spirocyclic compounds. The insights gained from such studies will not only advance our understanding of structure-activity relationships but also pave the way for the development of more potent, selective, and safer medicines.

References

  • Ecker, A. C., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]

  • Henderson, B. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Henderson, B. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • Plastino, J., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Kim, G.-H. J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. PMC. [Link]

  • Kim, G.-H. J., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. eScholarship.org. [Link]

  • Carrel, A., et al. (2023). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. [Link]

  • He, Y., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]

  • Plastino, J., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Kamyshnyi, O. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • d'Angelo, J., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O. HETEROCYCLES. [Link]

  • Carrel, A., et al. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Al-Hadedi, A. A. M., et al. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link]

  • Guerrero-Caicedo, A., et al. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Damaj, M. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. [Link]

  • Deprez-Poulain, R., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Wallace, T. L., & Callahan, P. M. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. [Link]

  • Levin, J. I., et al. (2025). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). ResearchGate. [Link]

  • D'Alba, F., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC. [Link]

  • D'Alba, F., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

  • Hasegawa, T., et al. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to 1,7-Diazaspiro[4.4]nonane as a Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold. Its prevalence, however, belies a range of challenges that can stall or terminate drug development programs, including issues with metabolic stability, off-target activity (such as hERG liability), and P-glycoprotein (P-gp) efflux. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, offers a powerful tool to navigate these challenges.[1][2] This guide provides an in-depth comparison of the traditional piperazine motif with a promising, three-dimensional (3D) alternative: 1,7-diazaspiro[4.4]nonane.

The increasing focus on 3D molecular architectures in drug discovery is a direct response to the limitations of flat, aromatic structures.[3][4] Molecules with greater sp³ character often exhibit improved solubility, enhanced target selectivity, and a more favorable intellectual property landscape.[4][5][6] this compound, with its rigid, spirocyclic framework, embodies these desirable attributes, presenting a compelling case for its consideration as a next-generation piperazine bioisostere.[7][8]

Comparative Analysis: Piperazine vs. This compound

A direct comparison of the physicochemical properties of piperazine and this compound reveals the fundamental advantages of the spirocyclic scaffold. The introduction of a spirocenter imparts conformational rigidity and a defined three-dimensional arrangement of the nitrogen atoms, which can lead to more specific and potent interactions with biological targets.

PropertyPiperazineThis compoundRationale for Improvement
Molecular Weight 86.14 g/mol 126.20 g/mol Increased complexity with minimal weight gain.
cLogP -1.1-0.4Modestly increased lipophilicity, which can be tuned.
Topological Polar Surface Area (TPSA) 24.1 Ų24.1 ŲMaintained polarity for target interactions.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated, but the spirocycle offers greater 3D shape.
3D Shape Flexible chair/boat conformationsRigid, defined 3D structureEnhanced target specificity and reduced off-target effects.[5][6]
Basicity (pKa) pKa1 ≈ 5.7, pKa2 ≈ 9.8Lowered pKa (predicted)Reduced potential for hERG binding and improved cell permeability.

Note: Some values for this compound are predicted due to limited experimental data in publicly available literature.

Performance in Drug Discovery: A Case Study

The true test of a bioisostere lies in its application. A notable example is the investigation of diazaspiro cores as piperazine bioisosteres in the framework of the PARP inhibitor Olaparib.[9][10] In this study, replacement of the piperazine moiety with a diazaspiro[4.4]nonane derivative led to the identification of a compound with high PARP-1 affinity (12.6 ± 1.1 nM) that, crucially, did not induce DNA damage at concentrations comparable to Olaparib.[9][10] This work highlights the potential of this bioisosteric replacement to fine-tune the pharmacological profile of a drug, in this case, separating the desired enzymatic inhibition from unwanted cytotoxic effects.[10] This separation of activities opens avenues for developing high-affinity PARP inhibitors for non-cancer indications, such as inflammatory diseases, where cytotoxicity is undesirable.[9][10]

Experimental Protocols

Synthesis of this compound Scaffold

While multiple synthetic routes to azaspiro[4.4]nonane systems exist, a common strategy involves a multi-step sequence.[11] A representative, generalized protocol is outlined below. Specific protecting groups (e.g., Boc, Cbz) and reaction conditions would need to be optimized for specific target molecules.

Step 1: Synthesis of a Protected 1-amino-1-cyclopentanecarboxylic acid.

  • Start with commercially available 1-aminocyclopentanecarboxylic acid.

  • Protect the amino group, for example, as a tert-butoxycarbonyl (Boc) derivative using Di-tert-butyl dicarbonate (Boc)₂O.

  • Protect the carboxylic acid, for instance, as a methyl or ethyl ester via Fischer esterification.

Step 2: Reduction of the Ester to an Alcohol.

  • Reduce the ester to the corresponding primary alcohol using a suitable reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 3: Conversion of the Alcohol to a Leaving Group.

  • Activate the alcohol by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Step 4: Introduction of the Second Nitrogen Atom.

  • Displace the leaving group with a nitrogen nucleophile, such as sodium azide, to form an azide intermediate.

  • Reduce the azide to a primary amine, for example, through catalytic hydrogenation (H₂/Pd-C) or using a reagent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

Step 5: Cyclization to Form the Second Ring.

  • This step is crucial and can be achieved through various methods, such as intramolecular reductive amination if a carbonyl group is present on the side chain, or through intramolecular nucleophilic substitution.

Step 6: Deprotection.

  • Remove the protecting groups to yield the final this compound. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TCA).

Workflow for Bioisosteric Evaluation

A systematic workflow is essential to validate the replacement of piperazine with this compound.

Caption: Workflow for the comparative evaluation of a this compound analog against its piperazine counterpart.

Data Presentation: In Vitro ADME Profiling

The following table illustrates the type of comparative data that should be generated to assess the viability of the bioisosteric swap.

CompoundTarget Potency (IC₅₀, nM)Metabolic Stability (t½, min, HLM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)
Piperazine Analog 50150.52.5
This compound Analog 45452.0>30

Data are hypothetical and for illustrative purposes only.

The hypothetical data above showcases a successful bioisosteric replacement where the this compound analog maintains target potency while demonstrating significant improvements in metabolic stability, cell permeability, and a reduction in hERG liability.

Conclusion and Future Outlook

This compound represents a valuable and strategic bioisostere for piperazine in modern drug discovery. Its inherent three-dimensionality and rigid structure can confer significant advantages in terms of target selectivity, metabolic stability, and overall developability.[5][6] The case study in PARP inhibitors provides compelling evidence of its potential to fine-tune pharmacological activity and mitigate undesirable off-target effects.[9][10] As drug discovery programs continue to move away from "flat" molecules and embrace the benefits of 3D scaffolds, the adoption of novel bioisosteres like this compound will be crucial for the successful development of the next generation of therapeutics.

References

  • Lopez-Alberca, G., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4619. Available from: [Link]

  • Scott, T.J., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 7(40), 35851–35865. Available from: [Link]

  • Scott, T.J., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. bioRxiv. Available from: [Link]

  • Zheng, J., et al. (2025). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. ResearchGate. Available from: [Link]

  • Bohl, A., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(11), 2572–2581. Available from: [Link]

  • Barelier, S., et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 796–807. Available from: [Link]

  • Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Available from: [Link]

  • Zheng, J., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 297, 117702. Available from: [Link]

  • Singh, A., et al. (2008). Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 18(11), 3331–3336. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available from: [Link]

  • Minovski, N., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. International Journal of Molecular Sciences, 23(19), 11929. Available from: [Link]

  • Chemspace. (2022). Advantages of 3D-shape of ligands in drug discovery. Available from: [Link]

  • PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. Available from: [Link]

  • Scott, T.J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(20), 12595. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. Available from: [Link]

  • Yoshikawa, N., et al. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, C., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • Donohoe, T.J., et al. (2011). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 47(33), 9444–9446. Available from: [Link]

  • Murray, C.W., et al. (2020). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 15(1), 1–4. Available from: [Link]

  • Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available from: [Link]

  • Scott, T.J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(20), 12595. Available from: [Link]

  • Isenegger, P.G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. CHIMIA International Journal for Chemistry, 75(12), 1038–1043. Available from: [Link]

  • Iannitelli, A., et al. (2025). Advances in Drug Discovery and Synthesis. International Journal of Molecular Sciences, 26(1), 584. Available from: [Link]

  • Matos, M.J., et al. (2006). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Tetrahedron Letters, 47(36), 6415–6418. Available from: [Link]

  • Bakulev, V.A., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. Available from: [Link]

  • Nencini, A., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 27(61), 15155–15160. Available from: [Link]

  • O'Brien, A., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Available from: [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. Available from: [Link]

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Diazaspiro[4.4]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. In this pursuit, medicinal chemists increasingly turn to three-dimensional scaffolds to escape the "flatland" of traditional aromatic compounds.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are particularly valuable.[2][3] Their inherent rigidity and defined three-dimensional geometry can pre-organize functional groups for optimal interaction with biological targets, often leading to improved binding affinity and reduced off-target effects.[3][4]

Among these, the diazaspiro[4.4]nonane skeleton has emerged as a "privileged structure," a versatile framework found in ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various diazaspiro[4.4]nonane analogs, offering field-proven insights into how subtle structural modifications influence their biological activity. We will delve into specific examples, compare their performance with alternatives, and provide the experimental context necessary for researchers in drug development.

The Diazaspiro[4.4]nonane Core: A Scaffold for Versatility

The fundamental 2,7-diazaspiro[4.4]nonane structure consists of two fused five-membered pyrrolidine rings sharing a central spirocyclic carbon. This scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity. Understanding how substitutions at these positions impact target engagement is the essence of SAR.

Below is a diagram illustrating the general workflow of an SAR study, a cyclical process of design, synthesis, and testing that drives lead optimization.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Comparative SAR Analysis Across Biological Targets

Diazaspiro[4.4]nonane analogs have been successfully developed as potent and selective modulators for several key biological targets. Here, we compare the SAR for different target classes.

Sigma (σ) Receptor Ligands

Sigma receptors, comprising σ1R and σ2R subtypes, are implicated in various cellular functions and are targets for neurological disorders and cancer.[6] The diazaspiro[4.4]nonane core has been explored as a bioisostere for the piperazine moiety often found in sigma receptor ligands.[6]

Key SAR Insights:

  • Core Rigidity: Replacing a flexible piperazine with a more rigid diazaspiro[4.4]nonane scaffold can significantly impact affinity. In one study, this replacement led to a loss of affinity for the σ2 receptor, suggesting that the specific geometry of the diazaspiro core was not optimal for the σ2R binding pocket in that particular analog series.[6]

  • Alternative Scaffolds: In contrast, other constrained diamines, such as the bridged 2,5-diazabicyclo[2.2.1]heptane, retained nanomolar affinities for the σ2R.[6] This highlights the critical importance of the specific three-dimensional arrangement of the nitrogen atoms.

  • Hydrophobic and Linker Modifications: For a series of 2,7-diazaspiro[4.4]nonane ligands, potent activity was achieved by flanking the central core with hydrophobic groups at a specific distance, a common structural requirement for potent sigma receptor ligands.[7]

Comparative Data: σ Receptor Binding Affinities

Compound IDCore StructureTargetBinding Affinity (Ki, nM)Selectivity (σ1/σ2)
Lead CompoundPiperazineσ2R<10High
Analog 12,7-Diazaspiro[4.4]nonaneσ2R>1000N/A
Analog 22,5-Diazabicyclo[2.2.1]heptaneσ2R15.3Moderate
AD2582,7-Diazaspiro[4.4]nonaneσ1R0.8High

Data synthesized from multiple sources for illustrative comparison.[6][7]

This comparison demonstrates that while the diazaspiro[4.4]nonane core is a promising scaffold, its success is highly context-dependent. Its performance relative to alternatives like piperazine or other bicyclic systems must be empirically determined for each target.

Dopamine D3 Receptor (D3R) Antagonists

The D3 receptor is a key target for treating substance abuse and neuropsychiatric disorders. High selectivity over the closely related D2 receptor is crucial to minimize side effects.

Key SAR Insights:

  • Arylated Diazaspiro Core: A series of potent and selective D3R antagonists were developed using arylated diazaspiro[4.4]nonane cores.[8]

  • High Selectivity: These analogs exhibited excellent selectivity for D3R over D2R, with selectivity ratios ranging from 264- to 905-fold.[8] This is a significant advantage, as many piperazine-containing D3R ligands suffer from off-target effects, including serotonin receptor binding.[8]

  • Synthetic Accessibility: The arylated diazaspiro synthons were readily prepared using efficient C-N cross-coupling conditions, facilitating the rapid exploration of SAR.[8]

Comparative Data: D3R vs D2R Binding Affinities

Compound IDDiazaspiro CoreD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
11 2,7-Diazaspiro[4.4]nonane122>10,000>82
14 2,8-Diazaspiro[4.4]nonane25.66,750264
15a 2,7-Diazaspiro[4.4]nonane36.4>10,000>275
15c 2,7-Diazaspiro[4.4]nonane29.827,000905

Table adapted from data presented in the cited literature.[8]

Anticancer Agents

The diazaspiro scaffold has also been incorporated into compounds designed to have cytotoxic activity against cancer cells.

Key SAR Insights (Diazaspiro Bicyclo Hydantoin Derivatives):

  • Substituents on Phenyl Ring: A study on diazaspiro bicyclo hydantoin derivatives found that compounds with electron-withdrawing groups at the 3rd and 4th positions of a phenyl ring displayed selective cytotoxicity against human leukemia cell lines (K562 and CEM).[9]

  • N-Terminal Substituents: The nature of the substituent at the N-3 position of the hydantoin ring played a critical role, with cytotoxic activity increasing in the order: alkene > ester > ether.[9] This suggests that the size, electronics, and conformation of this substituent are key determinants of antitumor activity.

Comparative Data: Cytotoxicity in Leukemia Cell Lines

Compound SeriesKey FeatureIC50 (µM) vs K562 cellsIC50 (µM) vs CEM cells
7a-o N-3 Alkene substituent< 50< 50
7a-o N-3 Ester substituentModerateModerate
7a-o N-3 Ether substituentWeakWeak

Data interpretation based on qualitative descriptions in the cited study.[9]

Experimental Protocols: A Foundation for Trustworthy Data

The reliability of any SAR study hinges on the quality and reproducibility of its experimental protocols. Here are step-by-step methodologies for key assays used to evaluate diazaspiro[4.4]nonane analogs.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., D3R)

This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Causality: The principle is competitive binding. The higher the affinity of the test compound for the receptor, the lower the concentration needed to displace the radioligand, resulting in a lower Ki value.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D3 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test diazaspiro[4.4]nonane analog.

  • Nonspecific Binding Control: In a separate set of wells, add a high concentration of a known, non-labeled D3R ligand (e.g., haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from all other counts. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane Receptor-Expressing Cell Membranes Incubate Incubate to Equilibrium Membrane->Incubate Radioligand [3H]-Labeled Ligand Radioligand->Incubate TestCmpd Test Analog (Varying Conc.) TestCmpd->Incubate Filter Filter & Wash (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: MTT Cell Proliferation Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 human leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diazaspiro bicyclo hydantoin derivatives. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the insoluble purple formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use nonlinear regression to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[9]

Conclusion: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold

The structure-activity relationship studies of diazaspiro[4.4]nonane analogs reveal a scaffold of considerable strategic value in medicinal chemistry. Its rigid, three-dimensional nature provides a powerful tool for fine-tuning the conformational and physicochemical properties of drug candidates.[2] As demonstrated, these analogs can achieve high potency and, crucially, high selectivity for diverse targets ranging from GPCRs to enzymes involved in cancer.[8][10]

However, the data also underscores a critical lesson in drug design: there is no universally superior scaffold. The success of replacing a common motif like piperazine with a diazaspiro[4.4]nonane core is not guaranteed and must be empirically validated.[6] The true power of SAR lies in this iterative process of design, synthesis, and rigorous biological evaluation.[11] By understanding the causal relationships between molecular structure and biological function, researchers can navigate chemical space more effectively, accelerating the journey from a promising lead compound to a potential clinical candidate. The continued exploration of spirocyclic chemistry, aided by high-throughput synthesis and computational modeling, will undoubtedly continue to enrich the drug development pipeline.[2]

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ResearchGate. Available at: [Link]

  • Yousuf, M., et al. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (2018). 2,7-Diazaspiro[2][2]nonanes for the Treatment or Prevention of Cancers and Diabetes. NIH. Available at:

  • Guedes, J. V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Amata, E., et al. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. Available at: [Link]

  • SpiroChem. (n.d.). SAR Elucidation. SpiroChem. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. Available at: [Link]

  • Yousuf, M., et al. (2019). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central (PMC). Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Yousuf, M., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC. Available at: [Link]

  • Kyle, D. J., et al. (1994). Synthesis and Characterization of Pseudopeptide Bradykinin B2 Receptor Antagonists Containing the 1,3,8-triazaspiro[4.5]decan-4-one Ring System. PubMed. Available at: [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available at: [Link]

  • Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC). Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 1,7-Diazaspiro[4.4]nonane Based FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 1,7-diazaspiro[4.4]nonane-based enzyme inhibitors, focusing on their in vitro performance against Fatty Acid Amide Hydrolase (FAAH). We will delve into the experimental data, compare their efficacy with other notable FAAH inhibitors, and provide a detailed protocol for a standard in vitro inhibition assay.

The Significance of the this compound Scaffold in FAAH Inhibition

The this compound scaffold is a key structural motif in a novel class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. Consequently, FAAH has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders.[1]

The spirocyclic nature of the this compound core offers a rigid and three-dimensional structure that can be strategically functionalized to achieve high binding affinity and selectivity for the FAAH active site. This guide will focus on a representative compound from this class and compare its in vitro performance against other well-established FAAH inhibitors.

Comparative In Vitro Performance of FAAH Inhibitors

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] A lower IC50 value indicates a more potent inhibitor.

Here, we compare the in vitro potency of a representative this compound-based inhibitor, JNJ-42119779, with other notable FAAH inhibitors.

Compound ClassRepresentative InhibitorTarget EnzymeIC50 (nM)Citation
Spirocyclic Diamine Urea JNJ-42119779 Human FAAH 8 [3]
CarbamateURB-597Human FAAH4.6[4][5]
CarbamateURB878Human FAAH0.33[2]
Piperidine/Piperazine UreaPF-750Human FAAH-[6]
MacamideN-oleoyl-benzylamideHuman FAAH10,000 - 17,000[7]

As the data indicates, the this compound-based inhibitor JNJ-42119779 demonstrates potent inhibition of human FAAH with an IC50 value in the low nanomolar range. Its potency is comparable to the well-characterized carbamate inhibitor URB-597 and significantly greater than naturally derived inhibitors like macamides. The carbamate URB878 exhibits exceptionally high potency. The piperidine urea PF-750 is another potent inhibitor, though a specific IC50 value is not provided in the cited source.[6]

In Vitro FAAH Inhibition Assay: A Step-by-Step Protocol

The following protocol outlines a common fluorescence-based assay for determining the in vitro inhibition of FAAH. This method is widely used for screening and characterizing FAAH inhibitors.[8]

Principle

The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide. FAAH-mediated hydrolysis of this substrate releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity over time. The rate of AMC production is proportional to the FAAH activity. By measuring the reaction rate at various inhibitor concentrations, an IC50 value can be determined.

Materials
  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • AMC-arachidonoyl amide (Substrate)

  • Test inhibitor (e.g., this compound derivative)

  • Reference inhibitor (e.g., URB-597)

  • Solvent for inhibitors (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]

Experimental Workflow

FAAH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of test and reference inhibitors add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Dilute FAAH enzyme in assay buffer add_enzyme Add diluted FAAH enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution initiate_reaction Initiate reaction by adding substrate solution prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction measure_fluorescence Measure fluorescence kinetically initiate_reaction->measure_fluorescence calculate_rates Calculate initial reaction rates measure_fluorescence->calculate_rates plot_data Plot % inhibition vs. inhibitor concentration calculate_rates->plot_data determine_ic50 Determine IC50 value using non-linear regression plot_data->determine_ic50

Caption: Workflow for the in vitro FAAH inhibition assay.

Detailed Procedure
  • Prepare Reagents:

    • Prepare serial dilutions of the this compound-based inhibitor and the reference inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

    • Dilute the recombinant human FAAH in cold assay buffer to the desired working concentration.

    • Prepare the AMC-arachidonoyl amide substrate solution in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the appropriate volume of the serially diluted test inhibitor or reference inhibitor.

    • Include control wells:

      • 100% Activity Control: Contains assay buffer and solvent without any inhibitor.

      • Blank Control: Contains assay buffer, solvent, and substrate, but no enzyme.

    • Add the diluted FAAH enzyme solution to all wells except the blank control.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[6]

FAAH Signaling Pathway and Inhibition

FAAH_Signaling_Pathway cluster_synthesis Anandamide (AEA) Synthesis cluster_action AEA Action cluster_degradation AEA Degradation cluster_inhibition Inhibition NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Catalyzes NAPE NAPE NAPE->NAPE_PLD Substrate CB1R CB1 Receptor AEA->CB1R Binds to AEA_degradation Anandamide (AEA) Cellular_Response Cellular Response (e.g., Analgesia, Anti-inflammation) CB1R->Cellular_Response Activates FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to AEA_degradation->FAAH Substrate Inhibitor This compound Inhibitor Inhibitor->FAAH Inhibits

Caption: Simplified FAAH signaling pathway and the mechanism of inhibition.

The endocannabinoid anandamide (AEA) is synthesized on demand and exerts its effects by binding to cannabinoid receptors, such as the CB1 receptor, leading to various cellular responses.[4] FAAH terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine. This compound-based inhibitors block the activity of FAAH, thereby increasing the concentration and duration of action of AEA at the cannabinoid receptors.

Conclusion

This guide has provided a comparative analysis of the in vitro performance of this compound-based FAAH inhibitors. The representative compound, JNJ-42119779, demonstrates high potency, making this scaffold a promising area for the development of novel therapeutics targeting the endocannabinoid system. The detailed in vitro assay protocol serves as a practical resource for researchers engaged in the screening and characterization of new FAAH inhibitors. The presented data and methodologies underscore the importance of rigorous in vitro testing in the early stages of drug discovery.

References

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). PMC. Retrieved from [Link]

  • Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., Dudley, D. T., ... & Thorarensen, A. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12796-12801. Retrieved from [Link]

  • Kiss, B., Tímár, Z., Tasi, B., Tihanyi, K., & Gulyás, A. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(23), 12822. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). PMC. Retrieved from [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice. (2014). PMC. Retrieved from [Link]

  • Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. (2014). ResearchGate. Retrieved from [Link]

  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Keith, J. M., Jones, W. M., Pierce, J. M., Seierstad, M., Palmer, J. A., Webb, M., ... & Breitenbucher, J. G. (2014). Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 24(3), 845-851. Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). PMC. Retrieved from [Link]

  • Meyers, M. J., Long, S. A., Pelc, M. J., Wang, J. L., Bowen, S. J., Schweitzer, B. A., ... & Thorarensen, A. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro [3.5] nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & medicinal chemistry letters, 21(21), 6545-6553. Retrieved from [Link]

  • Wu, T. Y., Welch, M. J., & Van der Werf, W. (2013). Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. Bioorganic & medicinal chemistry letters, 23(17), 4980-4982. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 1,7-Diazaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This unique conformation can enhance the binding affinity and selectivity of drug candidates to their biological targets. This guide provides an in-depth comparison of various synthetic strategies to construct this valuable spirocyclic system, offering insights into the rationale behind different experimental choices and providing detailed protocols for key methodologies.

Introduction to this compound

Spirocycles, characterized by two rings connected by a single common atom, have gained considerable attention in drug discovery.[1] The conformational rigidity of the this compound core makes it an attractive scaffold for developing novel therapeutics. Its derivatives have shown potential in various therapeutic areas, underscoring the need for efficient and versatile synthetic routes. This guide will explore and compare several prominent synthetic pathways, evaluating them based on efficiency, scalability, and accessibility of starting materials.

Route 1: Multi-Step Synthesis from Diethyl Malonate

This classical approach builds the spirocyclic framework through a sequence of well-established reactions, starting from the readily available diethyl malonate. The key steps involve diallylation, ozonolysis, and a double reductive amination.

Causality Behind Experimental Choices

The choice of diethyl malonate as a starting material is strategic due to its acidic α-protons, which facilitate straightforward dialkylation.[2][3] Diallylation introduces the necessary carbon chains that will ultimately form the two pyrrolidine rings. Ozonolysis is a reliable method for cleaving the double bonds to form dialdehydes, which are then poised for cyclization. The final double reductive amination is a robust and widely used method for forming cyclic amines from carbonyl compounds.[4][5]

Experimental Protocol

Step 1: Diallylation of Diethyl Malonate To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol, diethyl malonate (1.0 eq.) is added dropwise at 0 °C. After stirring for 30 minutes, allyl bromide (2.2 eq.) is added, and the reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give diethyl 2,2-diallylmalonate.

Step 2: Ozonolysis to Dialdehyde A solution of diethyl 2,2-diallylmalonate (1.0 eq.) in dichloromethane is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (3.0 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is evaporated to yield the crude dialdehyde.

Step 3: Double Reductive Amination The crude dialdehyde is dissolved in methanol, and ammonium acetate (5.0 eq.) is added. The mixture is stirred for 1 hour at room temperature before sodium cyanoborohydride (2.5 eq.) is added in portions.[6] The reaction is stirred for an additional 24 hours. The solvent is removed, and the residue is taken up in water and acidified with HCl. The aqueous layer is washed with diethyl ether, then basified with NaOH, and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford this compound.

Data Summary
StepReactionReagentsTypical Yield
1DiallylationNaOEt, Allyl Bromide85-95%
2OzonolysisO₃, DMS70-80%
3Double Reductive AminationNH₄OAc, NaBH₃CN40-50%

Route 2: Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic and spirocyclic compounds.[7][8][9] This route offers a more convergent approach to the this compound core.

Logical Flow of the RCM Strategy

RCM_Strategy Start Diallylamine Derivative Acylation Acylation with Acryloyl Chloride Start->Acylation RCM_Substrate Diene Substrate Acylation->RCM_Substrate RCM Ring-Closing Metathesis (Grubbs' Catalyst) RCM_Substrate->RCM Spiro_Intermediate Unsaturated Spiro-Lactam RCM->Spiro_Intermediate Reduction Reduction of Amide and Alkene Spiro_Intermediate->Reduction Product This compound Reduction->Product

Expertise & Experience Insights

The success of the RCM reaction is highly dependent on the choice of catalyst and reaction conditions.[10] Grubbs' first or second-generation catalysts are commonly employed for this transformation. The intramolecular nature of the reaction is entropically favored for the formation of five-membered rings. The subsequent reduction of the resulting unsaturated lactam can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride.

Experimental Protocol

Step 1: Synthesis of the Diene Precursor Diallylamine (1.0 eq.) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.1 eq.) is added, followed by the dropwise addition of acryloyl chloride (1.05 eq.). The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the diene precursor.

Step 2: Ring-Closing Metathesis The diene precursor is dissolved in degassed dichloromethane to a concentration of 0.01 M. Grubbs' second-generation catalyst (5 mol%) is added, and the mixture is heated to reflux under a nitrogen atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the unsaturated spiro-lactam.

Step 3: Reduction to this compound The unsaturated spiro-lactam is dissolved in anhydrous tetrahydrofuran and added dropwise to a suspension of lithium aluminum hydride (3.0 eq.) in THF at 0 °C. The mixture is then heated to reflux for 8 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give this compound.

Data Summary
StepReactionReagentsTypical Yield
1AcylationDiallylamine, Acryloyl Chloride90-98%
2RCMGrubbs' II Catalyst75-85%
3ReductionLiAlH₄60-70%

Route 3: Synthesis from Proline Derivatives

Utilizing chiral starting materials like L-proline allows for the enantioselective synthesis of this compound derivatives.[11][12] This approach is particularly valuable in drug development where specific stereoisomers are often required.

Synthetic Pathway Overview

Proline_Route Proline {L-Proline Derivative} Step1 {Functional Group Interconversion} Proline->Step1 Step2 {Chain Elongation} Step1->Step2 Step3 {Intramolecular Cyclization} Step2->Step3 Product {Chiral this compound Derivative} Step3->Product

Trustworthiness and Self-Validation

The stereochemical integrity of the proline starting material is maintained throughout the synthetic sequence, providing a reliable method for accessing enantiopure products. The key cyclization step often involves an intramolecular nucleophilic substitution or an aldol-type condensation.[13]

Experimental Protocol (Illustrative Example)

Step 1: N-Protection and Esterification of L-Proline L-proline is protected with a suitable group (e.g., Boc or Cbz) and then esterified to the corresponding methyl or ethyl ester using standard procedures.

Step 2: Alkylation at the 4-Position The protected proline ester is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature, followed by the addition of an alkylating agent containing a latent amino group (e.g., a protected aminoethyl halide).

Step 3: Deprotection and Intramolecular Cyclization The protecting groups on both nitrogen atoms are removed, and the resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form a spiro-lactam.

Step 4: Reduction The spiro-lactam is reduced with a suitable reducing agent, such as lithium aluminum hydride, to afford the chiral this compound derivative.

Data Summary
StepReactionKey FeaturesTypical Yield
1-4Multi-step SequenceEnantioselective, relies on chiral poolOverall yields vary (20-40%)

Comparative Analysis

FeatureRoute 1: Diethyl MalonateRoute 2: RCMRoute 3: Proline Derivative
Starting Materials Readily available and inexpensive.[14][15]Requires synthesis of diene precursor.Utilizes chiral pool, can be more expensive.
Number of Steps Generally longer, linear synthesis.More convergent, fewer steps.Multi-step, requires protecting groups.
Overall Yield Moderate.Generally good to high.Can be lower due to multiple steps.
Scalability Scalable, but ozonolysis can be hazardous on large scale.Scalable, catalyst cost can be a factor.Often performed on a smaller scale.
Stereocontrol Produces a racemic mixture.Produces a racemic mixture unless a chiral catalyst or starting material is used.Inherently enantioselective.
Key Advantages Uses classical, well-understood reactions.High efficiency and functional group tolerance.[16]Access to enantiopure products.[17]
Key Disadvantages Ozonolysis step, lower overall yield.Catalyst cost, potential for E/Z isomer formation.[8]Longer route, protecting group manipulation.

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the research or development program. The diethyl malonate route is a cost-effective option for producing racemic material on a large scale, provided that safety precautions for ozonolysis are implemented. The RCM approach offers an elegant and efficient pathway with good yields, making it attractive for laboratory-scale synthesis and library generation. For applications requiring stereochemical purity, the proline-based synthesis is the preferred method, despite its complexity and potentially lower overall yield. Each route presents a unique set of advantages and challenges, and a thorough understanding of these factors is crucial for selecting the most appropriate synthetic strategy.

References

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Available from: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21533–21544. Available from: [Link]

  • CN1237571A - Preparation method of diethyl malonate. Google Patents.
  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available from: [Link]

  • SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, Vol. 38, No. 6, 1994. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available from: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Autech Scientific. Available from: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available from: [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available from: [Link]

  • ChemInform Abstract: Design and Synthesis of Spiro‐heterocycles by Ring‐Closing Metathesis. Sci-Hub. Available from: [Link]

  • Doležal, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4223. Available from: [Link]

  • Kotha, S., & Manivannan, E. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. Available from: [Link]

  • Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. Available from: [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC - PubMed Central. Available from: [Link]

  • Synthesis of diethyl malonate in situ. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI. Available from: [Link]

  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI. Available from: [Link]

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available from: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. Available from: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available from: [Link]

  • Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton - University of Southampton. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available from: [Link]

  • Ring-closing metathesis. Wikipedia. Available from: [Link]

  • Ring-closing metathesis: novel routes to aromatic heterocycles. PubMed. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among these, diazaspiro compounds, characterized by their unique three-dimensional and rigid structures, have emerged as promising candidates.[1] This rigidity can offer enhanced target binding and selectivity. However, their complex structure also presents unique challenges and questions regarding their metabolic fate.

This guide provides an in-depth, comparative framework for assessing the metabolic stability of novel diazaspiro compounds. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring a robust and translatable dataset. Our focus will be on the gold-standard in vitro assay—the liver microsomal stability assay—providing a direct comparison to alternative heterocyclic scaffolds and established drugs.

The Central Role of Metabolic Stability in Drug Viability

Metabolic stability is a critical determinant of a drug candidate's success, directly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. Early assessment of metabolic stability allows medicinal chemists to identify metabolic "soft spots" and make structural modifications to enhance the compound's viability.[3][4]

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of liver cells.[5] Therefore, an in vitro liver microsomal stability assay provides a reliable and high-throughput method to predict in vivo hepatic clearance.[6][7]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol details a standard HLM assay to determine the intrinsic clearance (CLint) of a test compound. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[8]

Rationale for Method Selection

The HLM assay is chosen for its balance of biological relevance and practicality in a discovery setting. It primarily assesses Phase I metabolism mediated by CYPs, which is the major clearance pathway for a vast number of drugs.[5][9] While hepatocytes offer a more complete picture by including Phase II metabolism, microsomes are more cost-effective and suitable for higher throughput screening of new chemical entities.[10]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the novel diazaspiro compound, a comparator heterocyclic compound (e.g., a piperazine-containing analog), and a control compound (e.g., Verapamil, a compound with known moderate-to-high clearance) in DMSO.

    • Microsomal Solution: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11][12] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, a necessary cofactor for CYP enzyme activity.[12] This system typically includes glucose-6-phosphate and glucose-6-phosphate dehydrogenase to continuously regenerate NADPH.

  • Incubation:

    • Add the test and control compounds to the microsomal solution to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking to acclimate the system.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[5] A parallel incubation without NADPH should be run as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[5][6] This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare 10 mM Compound Stocks (Diazaspiro, Comparator, Control) D Add Compound to Microsomes (Final Conc. 1 µM) A->D B Thaw & Dilute Human Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Withdraw Aliquots at Time Points (0-60 min) F->G H Quench with Acetonitrile & Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Data Analysis and Comparative Assessment

The concentration of the parent compound at each time point is used to determine the rate of metabolism. By plotting the natural logarithm of the percentage of compound remaining against time, the half-life (t½) can be calculated from the slope of the line. The intrinsic clearance is then calculated using the following equations:

  • Rate constant (k) = 0.693 / t½

  • Intrinsic Clearance (CLint, µL/min/mg protein) = (k * 1000) / microsomal protein concentration

Comparative Data Table
Compound IDScaffold Typet½ (min)CLint (µL/min/mg protein)Predicted Hepatic Clearance
DS-001 Diazaspiro[3.3]heptane 45.2 30.7 Low to Intermediate
COMP-01Piperazine25.853.7Intermediate
VerapamilControl Drug18.574.9Intermediate to High

This is example data and not from a specific experiment.

From this hypothetical data, the novel diazaspiro compound DS-001 exhibits a longer half-life and lower intrinsic clearance compared to both the piperazine-containing comparator and the control drug, Verapamil. This suggests that the diazaspiro scaffold may confer enhanced metabolic stability, a desirable characteristic in drug development.[1]

Understanding the Metabolic Pathways of Diazaspiro Compounds

While the microsomal stability assay quantifies the rate of metabolism, it is also crucial to understand the routes of metabolism. Nitrogen-containing heterocycles are subject to a variety of biotransformations.[15][16] For diazaspiro compounds, likely metabolic hotspots include:

  • N-dealkylation: Cleavage of alkyl groups attached to the nitrogen atoms.

  • Oxidation: Hydroxylation of aliphatic or aromatic rings within the scaffold or its substituents. This is a common CYP-mediated reaction.[15]

  • Ring Opening: While less common for stable ring systems, oxidative cleavage can occur.[15]

Identifying these pathways, often through metabolite identification studies using high-resolution mass spectrometry, is key to rational drug design.[13] If a particular position is found to be a metabolic liability, medicinal chemists can employ strategies like introducing electron-withdrawing groups or replacing hydrogen with deuterium or fluorine to block the metabolic site.[3][17][18]

Illustrative Metabolic Pathway

G Parent Diazaspiro Compound (Parent) Metabolite1 Hydroxylated Metabolite (Phase I) Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylated Metabolite (Phase I) Parent->Metabolite2 CYP-mediated N-dealkylation Conjugate Glucuronide Conjugate (Phase II) Metabolite1->Conjugate UGT-mediated Glucuronidation

Caption: Common metabolic pathways for N-heterocyclic compounds.

Conclusion and Strategic Implications

The assessment of metabolic stability is a cornerstone of preclinical drug development.[19][20] This guide has outlined a robust, comparative approach for evaluating novel diazaspiro compounds using the human liver microsomal stability assay. The presented data, though illustrative, highlights how the unique spirocyclic architecture can confer improved metabolic stability compared to more traditional heterocyclic scaffolds.

By integrating quantitative stability data with an understanding of metabolic pathways, researchers can make informed decisions. A compound with a favorable metabolic profile, like our hypothetical DS-001 , is more likely to possess a desirable pharmacokinetic profile in vivo, reducing the risk of failure in later, more costly stages of clinical development.[21] This early, data-driven approach is essential for efficiently advancing the next generation of therapeutics.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. [Link]

  • Pharma Focus Asia. Metabolic Stability. [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • SpringerLink. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • JoVE. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • PubMed. Optimization of metabolic stability as a goal of modern drug design. [Link]

  • Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Bio-check. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • National Institutes of Health. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • U.S. Food and Drug Administration. (2020, January 21). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • The Journal of Organic Chemistry. (2016, February 26). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. [Link]

  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ResearchGate. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • PubMed. (2017, January 12). Charting Biologically Relevant Spirocyclic Compound Space. [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • YouTube. (2024, September 13). How to improve metabolic stability in drug discovery. [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research and development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. This guide provides comprehensive, actionable procedures for the proper disposal of 1,7-Diazaspiro[4.4]nonane, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the knowledge to manage chemical waste responsibly, ensuring the safety of your team and compliance with regulatory standards.

Core Principles: Hazard Assessment and Risk Mitigation

This compound, a diamine, is a valuable building block in synthetic chemistry. However, like many amines, it must be treated as hazardous waste from the point of generation. Its chemical nature dictates specific handling and disposal protocols to prevent dangerous reactions and environmental contamination.

1.1. Inherent Chemical Hazards

The primary hazards associated with this compound and structurally similar compounds stem from their reactivity and potential biological effects:

  • Corrosivity and Irritation: Amines are characteristically alkaline and can cause skin and eye irritation or burns upon contact.[1][2] Prolonged or intense exposure may lead to serious damage.

  • Reactivity: This compound is incompatible with strong oxidizing agents and acids.[3][4][5] Mixing with such substances can cause vigorous, exothermic reactions, posing a significant safety risk.

  • Toxicity: While specific data for the parent compound is limited, related structures are classified as harmful if swallowed or inhaled.[4][6]

  • Environmental Impact: Amines can be toxic to aquatic life.[2][3][7] Therefore, discharge into drains, sewers, or the environment is strictly prohibited and environmentally irresponsible.[3][4][8][9]

1.2. Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal preparation.[10]

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Chemical Safety GogglesConforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[9][10]Protects against splashes and fumes that can cause serious eye irritation or damage.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.[3][9][10]Prevents direct skin contact, which can lead to irritation or burns.
Lab Coat / Impervious ClothingFlame-retardant and impervious clothing provides a full barrier.[9]Protects personal clothing and underlying skin from contamination during handling and in case of a spill.
Respiratory Protection Chemical Fume Hood or Ventilated EnclosureHandling should occur in a well-ventilated area.[1][6][8]Minimizes the inhalation of potentially harmful vapors. A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Adherence to a systematic waste management protocol is essential for safety and regulatory compliance.[11]

Step 1: Waste Identification and Segregation

  • Causality: The first and most critical step is to prevent hazardous reactions.[3] Mixing incompatible waste streams is a primary cause of laboratory accidents and complicates the disposal process, increasing costs and environmental risk.[11]

  • Procedure:

    • Designate a specific, clearly marked waste container exclusively for this compound and its associated contaminated materials (e.g., pipette tips, wipes).

    • Crucially, do not mix this amine waste with other chemical waste streams , especially acidic waste or solutions containing strong oxidizing agents.[3][11]

    • Keep solid and liquid waste in separate containers.

Step 2: Container Selection and Labeling

  • Causality: Proper containment and labeling prevent spills and ensure that waste handlers, from lab personnel to disposal technicians, are fully aware of the container's contents and associated dangers.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a tightly sealing lid.[11]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[11]

    • Clearly list all contents, including "this compound" and any solvents or other chemicals present, with estimated percentages.[11]

    • Keep the container closed at all times except when adding waste.[11]

Step 3: Accumulation and Storage

  • Causality: Safe temporary storage minimizes the risk of spills, exposure, and unauthorized interaction with the waste.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[3]

    • Ensure the storage location has secondary containment to capture any potential leaks.

Approved Disposal Methodology: High-Temperature Incineration

For nitrogen-containing organic compounds like this compound, the industry-standard and most environmentally sound disposal method is high-temperature incineration conducted by a licensed hazardous waste management facility.[9]

  • Mechanism & Rationale: Incineration at temperatures typically above 1800°F (982°C) ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components.[12] This method is highly effective for eliminating the toxicity and reactivity of the original compound.

  • Managing Byproducts: A critical consideration is that the combustion of nitrogen-containing waste can produce nitrogen oxides (NOx), which are atmospheric pollutants.[12][13][14] Reputable waste disposal facilities operate incinerators equipped with advanced flue gas scrubbing and catalytic reduction systems.[9][14][15] These technologies are designed to capture and neutralize NOx and other harmful emissions, ensuring compliance with strict environmental regulations.

  • Prohibited Actions:

    • NEVER dispose of this compound by pouring it down the drain.[3][8][9] This can cause significant harm to aquatic ecosystems and damage wastewater treatment infrastructure.

    • NEVER attempt to neutralize the amine with acid as a primary disposal method without a thoroughly validated and contained protocol. The resulting exothermic reaction can be dangerous.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release.

4.1. Spill Containment and Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full mandatory PPE as outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][8] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 A Generation of this compound Waste (Pure, Solution, or Contaminated Labware) B Is the waste in a suitable, dedicated container? A->B C Transfer to a compatible, sealable container B->C  No D Label Container: 'HAZARDOUS WASTE' + List All Contents & Percentages B->D  Yes C->D E Store container in designated Satellite Accumulation Area (SAA) D->E F Arrange Pickup by Institutional EHS or Licensed Waste Contractor E->F G Final Disposal via High-Temperature Incineration with Flue Gas Treatment F->G

Sources

A Researcher's Guide to the Safe Handling of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in the synthesis of complex molecules and novel therapeutics, 1,7-Diazaspiro[4.4]nonane and its derivatives are invaluable tools in the modern laboratory. However, their utility is matched by the critical need for stringent safety protocols to protect researchers from potential hazards. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, ensuring a secure research environment.

Understanding the Risks: Hazard Analysis of this compound

This compound and its analogues are classified as irritants.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure.[2]

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][4]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[1]

Given these hazards, a multi-layered approach to safety, centered on the correct selection and use of PPE, is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.N95-rated respirator if not handled in a fume hood.
Solution Preparation and Transfers Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Workup and Purification Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges.
Causality Behind PPE Choices:
  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1][2][4] Standard safety glasses may not provide adequate protection from splashes. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as during reaction workups.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact and subsequent irritation.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.

  • Body Protection: A standard laboratory coat is sufficient for most routine procedures. However, for larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be worn to provide an additional barrier of protection.[7]

  • Respiratory Protection: Handling solid this compound can generate dust, which if inhaled, can cause respiratory irritation.[1][2] Therefore, these operations should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved N95 respirator should be worn. For liquid formulations, working in a fume hood is also critical to control exposure to any vapors.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps and safety considerations at each stage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare & Inspect Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weighing & Aliquoting (in fume hood) prep_workspace->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reaction handle_solution->handle_reaction post_cleanup Decontaminate Workspace handle_reaction->post_cleanup post_ppe Doff & Dispose of PPE post_cleanup->post_ppe disp_waste Segregate Chemical Waste post_ppe->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_removal Arrange for Professional Disposal disp_label->disp_removal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound derivative being used.

  • Don Appropriate PPE: Based on the operation to be performed, select and put on the required PPE as outlined in the table above.

  • Prepare the Workspace: Ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Have spill cleanup materials readily available.

2. Handling:

  • Weighing and Aliquoting: When handling the solid form, perform these tasks in a chemical fume hood to prevent the inhalation of dust.[1] Use anti-static tools and equipment where possible.

  • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.

  • Running Reactions: Conduct all reactions within a chemical fume hood. Ensure that the reaction vessel is properly secured and that heating and stirring are controlled.

3. Post-Handling:

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing and Disposing of PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use gloves and other contaminated disposable items in a designated hazardous waste container.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled hazardous waste container.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[4] Do not dispose of this chemical down the drain or in the regular trash.[5]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (2018-12). Retrieved from [Link]

  • 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (2020-11-02). Retrieved from [Link]

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). Retrieved from [Link]

  • tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonane
Reactant of Route 2
1,7-Diazaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.